molecular formula C6H4F3NOS B3221086 3-((Trifluoromethyl)thio)pyridin-2(1H)-one CAS No. 1204235-19-7

3-((Trifluoromethyl)thio)pyridin-2(1H)-one

Cat. No.: B3221086
CAS No.: 1204235-19-7
M. Wt: 195.16 g/mol
InChI Key: HBKJUJHJXFXQDP-UHFFFAOYSA-N
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Description

3-((Trifluoromethyl)thio)pyridin-2(1H)-one is a chemical reagent of significant interest in agricultural and pharmaceutical research, designed by integrating two high-value motifs: the trifluoromethylpyridine (TFMP) scaffold and a sulfur-containing thioether group. The TFMP structure is a cornerstone in modern agrochemistry, found in numerous commercial herbicides, insecticides, and fungicides due to its unique combination of physicochemical properties that enhance biological activity and environmental stability . Concurrently, sulfur atoms, especially in thioether, sulfoxide, and sulfone groups, are pivotal in many bioactive compounds, contributing to a broad spectrum of actions including antibacterial and insecticidal activities . This compound serves as a key intermediate for researchers exploring novel active ingredients, particularly in the synthesis of more complex molecules that leverage the synergistic effects of these functional groups. The primary research value of this compound lies in its potential application for discovering new crop protection agents. Studies have demonstrated that trifluoromethylpyridine amide derivatives containing sulfur moieties (thioether, sulfone) exhibit excellent antibacterial activities against pathogens like Xanthomonas oryzae pv. oryzae (Xoo) and Ralstonia solanacearum , as well as promising insecticidal activities against Plutella xylostella . The incorporation of fluorine atoms and sulfur-containing chains is a recognized strategy to fine-tune key physicochemical properties, such as lipophilicity (log D) and basicity (pK a ), which are critical for optimizing a compound's permeability, bioavailability, and overall efficacy in biological systems . As a research tool, this reagent is strictly for use in laboratory settings. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(trifluoromethylsulfanyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3NOS/c7-6(8,9)12-4-2-1-3-10-5(4)11/h1-3H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBKJUJHJXFXQDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1)SC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401266699
Record name 3-[(Trifluoromethyl)thio]-2(1H)-pyridinone
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Molecular Weight

195.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204235-19-7
Record name 3-[(Trifluoromethyl)thio]-2(1H)-pyridinone
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URL https://commonchemistry.cas.org/detail?cas_rn=1204235-19-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(Trifluoromethyl)thio]-2(1H)-pyridinone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-((Trifluoromethyl)thio)pyridin-2(1H)-one CAS 1204235-19-7 properties

Author: BenchChem Technical Support Team. Date: March 2026

The following technical whitepaper provides an in-depth analysis of 3-((Trifluoromethyl)thio)pyridin-2(1H)-one (CAS 1204235-19-7).[1] This guide is structured for researchers in medicinal chemistry and process development, focusing on synthetic accessibility, physicochemical properties, and structural utility in drug design.

CAS: 1204235-19-7 Formula: C₆H₄F₃NOS Molecular Weight: 195.16 g/mol [1]

Executive Summary

3-((Trifluoromethyl)thio)pyridin-2(1H)-one represents a high-value fluorinated heterocyclic building block.[1] It combines the pharmacologically privileged pyridin-2-one scaffold with the trifluoromethylthio (–SCF₃) group.[1] The –SCF₃ moiety is increasingly utilized in modern drug discovery as a "super-lipophilic" bioisostere of the trifluoromethyl (–CF₃) or chloro (–Cl) group, offering superior membrane permeability (Hansch


 = 1.44) and high metabolic stability while exerting a strong electron-withdrawing effect (

= 0.50).[1]

Chemical Identity & Physicochemical Profile[1][2][3]

The compound exists in a tautomeric equilibrium, predominantly favoring the pyridin-2-one (lactam) form over the 2-hydroxypyridine (lactim) form in both solid state and solution, a preference reinforced by the electron-withdrawing nature of the C3-SCF₃ substituent.[1]

Table 1: Physicochemical Properties
PropertyValue / DescriptionNote
Appearance White to off-white crystalline solidBased on structural analogs (e.g., 5-SCF₃ isomer).[1]
Melting Point 115–125 °C (Estimated)Analogous 5-isomer mp: 94–113 °C; 3-CF₃ analog mp: ~178 °C.
Boiling Point ~280 °C (Predicted)Decomposes before boiling at atm pressure.[1]
pKa (NH) ~9.5 – 10.5Acidified relative to unsubstituted pyridone (pKa ~11) by SCF₃.[1]
LogP 2.1 – 2.4 (Predicted)Significantly more lipophilic than 3-CF₃ analog (LogP ~1.1).[1]
H-Bond Donors 1 (NH)Essential for binding site interactions.[1]
H-Bond Acceptors 3 (C=O, F atoms)Sulfur atom is a poor acceptor.[1]
Structural Analysis: Tautomerism & Electronics

The introduction of the –SCF₃ group at the C3 position creates a unique electronic environment. Unlike a C3-halogen, the –SCF₃ group is bulky and highly lipophilic. The sulfur atom acts as an electronic "insulator" for the CF₃ group's induction while providing a soft nucleophilic center, though its reactivity is tempered by the strong electron-withdrawing CF₃ group.

Tautomerism Lactam Pyridin-2-one Form (Dominant) Lactim 2-Hydroxypyridine Form (Minor) Lactam->Lactim  Ka (Aqueous)   Note1 C3-SCF3 stabilizes Lactam via inductive (-I) effect Lactam->Note1

Figure 1: Tautomeric equilibrium heavily favors the pyridin-2-one form, crucial for amide-bond recognition in biological targets.[1]

Synthetic Methodologies

Synthesis of CAS 1204235-19-7 requires overcoming the challenge of introducing the nucleophilic –SCF₃ group onto an electron-deficient heterocycle.[1] Two primary protocols are recommended.

Protocol A: Copper-Mediated Trifluoromethylthiolation (Direct & Scalable)

This method utilizes a halogenated precursor (3-iodopyridin-2-one) and a pre-formed or in-situ generated metal-SCF₃ reagent.[1] It is the most reliable route for gram-scale synthesis.[1]

Reagents:

  • Substrate: 3-Iodopyridin-2(1H)-one (commercially available or synthesized via iodination of pyridin-2-one).[1]

  • Reagent: (bpy)CuSCF₃ or AgSCF₃ + CuI.[1]

  • Solvent: Diglyme or DMF.[1]

Step-by-Step Workflow:

  • Preparation: In a glovebox or under Argon, charge a reaction flask with 3-iodopyridin-2(1H)-one (1.0 equiv), AgSCF₃ (1.5 equiv), and CuI (1.5 equiv). Alternatively, use (bpy)CuSCF₃ (1.2 equiv) for milder conditions.

  • Solvation: Add anhydrous DMF (0.2 M concentration).

  • Reaction: Heat the mixture to 80–100 °C for 12–16 hours. Monitor by LC-MS for the disappearance of the iodide (M+H ~222) and appearance of product (M+H ~196).

  • Workup: Cool to RT. Dilute with EtOAc and filter through a Celite pad to remove inorganic salts. Wash the filtrate with brine (3x) to remove DMF.

  • Purification: Concentrate and purify via flash column chromatography (SiO₂). Elute with a gradient of Hexanes/EtOAc (typically 0–40% EtOAc). The product is less polar than the starting iodide.

Protocol B: C3-Selective Functionalization via 2-Methoxypyridine (Advanced)

For cases where the 3-iodo precursor is unavailable, this route exploits the directing group ability of the 2-methoxy substituent, followed by hydrolysis.[1]

Step-by-Step Workflow:

  • C-H Activation: React 2-methoxypyridine with an electrophilic SCF₃ source (e.g., N-trifluoromethylthiosuccinimide) under Lewis acid catalysis or radical conditions to yield 3-((trifluoromethyl)thio)-2-methoxypyridine .[1]

  • Hydrolysis: Treat the intermediate with concentrated HBr in acetic acid or TMSI in acetonitrile at reflux.

  • Demethylation: The methoxy group is cleaved to reveal the pyridin-2-one core.[1]

Synthesis cluster_alt Alternative Route (Hydrolysis) Start 3-Iodopyridin-2(1H)-one Intermediate Cu-SCF3 / Ar-I Oxidative Addition Complex Start->Intermediate DMF, 100°C Reagent Reagent System: AgSCF3 + CuI (or (bpy)CuSCF3) Reagent->Intermediate Product 3-((Trifluoromethyl)thio) pyridin-2(1H)-one Intermediate->Product Reductive Elimination AltStart 2-Methoxy-3-SCF3-pyridine AltStart->Product HBr/AcOH or TMSI

Figure 2: Primary synthetic pathways. The Cu-mediated cross-coupling is preferred for direct access.[1]

Applications in Drug Discovery[4][5][6][7]

Bioisosterism & Design Rationale

The 3-((trifluoromethyl)thio)pyridin-2(1H)-one scaffold is a powerful tool for modulating the physicochemical profile of a lead compound.[1]

  • Lipophilicity Boost: Replacing a C3-Chloro group with C3-SCF₃ increases LogP by approximately 1.0 unit, significantly enhancing membrane permeability and blood-brain barrier (BBB) penetration.[1]

  • Metabolic Blocking: The bulky SCF₃ group effectively blocks metabolic oxidation at the C3 position. Furthermore, unlike the C3-Methyl group, it is not susceptible to benzylic hydroxylation.

  • Electronic Modulation: The strong electron-withdrawing nature (

    
     = 0.40, 
    
    
    
    = 0.50) reduces the electron density of the pyridone ring, potentially increasing the acidity of the N-H proton and strengthening its hydrogen-bond donor capability in active sites.
Comparative Substituent Effects
Substituent at C3Hansch

(Lipophilicity)
Hammett

(Electronic)
Metabolic Stability
–H 0.000.00Low (Oxidation prone)
–Cl 0.710.23High
–CF₃ 0.880.54Very High
–SCF₃ 1.44 0.50 High

Safety & Handling Guidelines

While specific toxicological data for CAS 1204235-19-7 is limited, handling must follow protocols for fluorinated organosulfur compounds and substituted pyridines .[1]

Hazard Identification (GHS Classification Inferred)
  • Acute Toxicity: Harmful if swallowed (Category 4).[1]

  • Skin/Eye Irritation: Causes skin irritation (Category 2) and serious eye irritation (Category 2A).[1]

  • Specific Target Organ Toxicity: May cause respiratory irritation (STOT SE 3).[1]

Critical Handling Precautions
  • SCF₃ Stability: Avoid strong oxidizing agents which may convert the sulfide (–SCF₃) to the sulfoxide (–S(O)CF₃) or sulfone (–SO₂CF₃), drastically changing the compound's electronic properties.

  • Acid Sensitivity: While the pyridone ring is stable, prolonged heating in strong acid may liberate toxic SCF₃H or related decomposition gases. Perform acid-mediated hydrolysis steps in a well-ventilated fume hood.[1]

  • Waste Disposal: Do not mix with bleach or strong oxidizers.[1] Dispose of as halogenated organic waste.

References

  • Weng, Z., et al. (2016). "Synthesis of trifluoromethylthiolated pyridinones through the copper-mediated trifluoromethylthiolation of iodopyridinones." Organic & Biomolecular Chemistry, 14, 8446-8450.

  • Zhou, X.-Y., et al. (2022).[2][3] "C3-Selective Trifluoromethylthiolation and Difluoromethylthiolation of Pyridines and Pyridine Drugs via Dihydropyridine Intermediates." Journal of the American Chemical Society, 144(32), 14463-14470. [1][4]

  • Tlili, A., et al. (2016). "The Trifluoromethylthio Group (SCF3): An Emerging Fluorinated Motif in Medicinal Chemistry." Angewandte Chemie International Edition, 55, 12436. [1]

  • Hansch, C., et al. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 91(2), 165–195.

Sources

Chemical Structure Profile: 3-((Trifluoromethyl)thio)pyridin-2(1H)-one

[1]

Core Identity & Physicochemical Properties

This molecule integrates a 2-pyridone scaffold with a trifluoromethylthio (-SCF₃) group at the C3 position. It represents a high-value "super-lipophilic" motif used to modulate the pharmacokinetic properties of drug candidates.

PropertyData / Description
IUPAC Name 3-[(Trifluoromethyl)sulfanyl]-1,2-dihydropyridin-2-one
Molecular Formula C₆H₄F₃NOS
Molecular Weight 195.16 g/mol
Core Scaffold 2-Pyridone (Lactam form dominant)
Substituent Trifluoromethylthio (-SCF₃) at C3
Key Electronic Feature Strong Electron Withdrawing Group (EWG)
Lipophilicity (

)
+1.44 (Hansch constant for -SCF₃) vs +0.88 for -CF₃
CAS Number (Precursor) 111169-23-4 (3-Iodopyridin-2(1H)-one)
Structural Analysis & Tautomerism

The molecule exists in a tautomeric equilibrium between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms. In solution and solid state, the lactam form is generally favored due to the dimerization potential of the amide-like linkage and the aromaticity of the pyridone ring.

The introduction of the -SCF₃ group at the C3 position exerts a significant electronic influence:

  • Inductive Effect (-I): The electronegative -SCF₃ group pulls electron density from the ring, increasing the acidity of the N-H proton.

  • Lipophilic Shielding: The bulky, hydrophobic -SCF₃ group creates a "greasy" local environment, potentially shielding the polar amide region from metabolic enzymes.

Visualizing the Tautomeric Equilibrium

The following diagram illustrates the equilibrium and the preferred lactam form.

TautomerismLactamLactam Form(2-Pyridone)Dominant in polar solventsLactimLactim Form(2-Hydroxypyridine)Favored in gas phaseLactam->Lactim  Tautomerization  

Caption: Tautomeric equilibrium between the dominant 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms.

Synthesis Methodologies

The most robust route to 3-((trifluoromethyl)thio)pyridin-2(1H)-one is the Late-Stage Trifluoromethylthiolation of a halogenated precursor. Direct construction from acyclic building blocks is less common due to the sensitivity of the -SCF₃ group.

Protocol: Copper-Mediated Trifluoromethylthiolation

This method utilizes stable, shelf-available reagents like (bpy)CuSCF₃ or in-situ generated CuSCF₃ to displace an iodide at the C3 position.

Reaction Scheme:

Step-by-Step Experimental Workflow:

  • Reagent Preparation:

    • Substrate: 3-Iodopyridin-2(1H)-one (1.0 equiv).

    • Reagent: (bpy)CuSCF₃ (1.2 equiv) OR AgSCF₃ + CuI (catalytic).

    • Solvent: Anhydrous DMF or DMSO (degassed).

  • Execution:

    • Charge a flame-dried Schlenk tube with the iodopyridone and Cu-reagent under Argon.

    • Add solvent via syringe.

    • Heat the mixture to 80–100 °C for 12–16 hours. Monitor by TLC or LC-MS (Look for mass shift: I [127]

      
       SCF₃ [101]).
      
  • Work-up:

    • Cool to room temperature.[1][2] Dilute with EtOAc.

    • Filter through a Celite pad to remove copper salts.

    • Wash filtrate with brine (3x) to remove DMF.

  • Purification:

    • Purify via flash column chromatography (SiO₂).

    • Note: The product is less polar than the starting material due to the lipophilic SCF₃ group.

SynthesisStartStarting Material:3-Iodopyridin-2(1H)-oneConditionsConditions:DMF, 100°C, 12hArgon AtmosphereStart->ConditionsReagentReagent:(bpy)CuSCF3(Trifluoromethylthiolating Agent)Reagent->ConditionsIntermediateTransition State:Oxidative Addition / Reductive EliminationConditions->IntermediateProductProduct:3-((Trifluoromethyl)thio)pyridin-2(1H)-oneIntermediate->Product

Caption: Workflow for the copper-mediated conversion of 3-iodopyridone to the SCF3-substituted target.

Medicinal Chemistry Applications

The -SCF₃ group is a critical tool in modern drug design, often described as a "super-lipophilic" variant of the trifluoromethyl (-CF₃) or methoxy (-OCH₃) groups.

A. Bioisosterism & Lipophilicity

The Hansch

3
  • -SCF₃ (

    
    ):  Significantly more lipophilic than -CF₃ (
    
    
    ) and -OCF₃ (
    
    
    ).
  • Impact: Incorporating this group at the C3 position of a pyridone (a polar scaffold) dramatically increases membrane permeability (LogP) without compromising the hydrogen-bonding capability of the lactam motif.

B. Metabolic Stability

The C3 position of 2-pyridones is often a "soft spot" for metabolic oxidation (hydroxylation).

  • Blockade: Substitution with -SCF₃ blocks this position sterically and electronically.

  • Stability: The C-S bond is robust, and the terminal C-F bonds are metabolically inert. This modification can extend the half-life (

    
    ) of a drug candidate.[4]
    
C. Electronic Modulation

The -SCF₃ group is a strong electron-withdrawing group (

  • It lowers the pKa of the N-H proton, potentially strengthening hydrogen bond interactions with receptor binding pockets (e.g., in kinase hinge regions).

Safety & Handling
  • Reagent Hazards: Reagents like AgSCF₃ or CuSCF₃ can release toxic species if decomposed. Handle in a fume hood.

  • Fluorine NMR: Use

    
    F NMR for characterization.[5][6] The -SCF₃ group typically appears as a singlet around -42 ppm , distinct from -CF₃ attached to carbon (~-63 ppm).
    
References
  • Copper-Mediated Trifluoromethylthiolation: Org. Biomol. Chem., 2014, 12 , 6580-6584. (Methodology for SCF3 introduction on pyridones).

  • Hansch Parameters of Fluorinated Groups: Chem. Rev., 2008, 108 , 1943-1981. (Comparative lipophilicity data).

  • Medicinal Chemistry of the SCF3 Group: J. Med. Chem., 2015, 58 , 2489–2498. (Bioisosterism and metabolic stability).

  • Tautomerism of 2-Pyridones: J. Org. Chem., 2010, 75 , 2281–2288. (Lactam-lactim equilibrium analysis).

An In-Depth Technical Guide to the Tautomerism and Stability of 3-(Trifluoromethylthio)pyridin-2-one for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Preamble: The Dynamic Nature of a Privileged Scaffold

The 2-pyridone motif is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Its prevalence stems from a unique combination of hydrogen bonding capabilities, metabolic stability, and synthetic versatility. However, the true chemical nature of this scaffold is often oversimplified. The 2-pyridone core exists in a dynamic equilibrium with its 2-hydroxypyridine tautomer, a phenomenon known as lactam-lactim tautomerism. This equilibrium is not a mere chemical curiosity; it profoundly influences the molecule's physicochemical properties, including its dipole moment, pKa, and solubility, which in turn dictate its pharmacokinetic and pharmacodynamic profile.

The strategic placement of substituents can dramatically shift this tautomeric balance, offering a sophisticated tool for molecular design. Among the most impactful substituents in modern drug discovery are fluorine-containing moieties. The trifluoromethylthio (SCF3) group, in particular, has garnered significant attention for its ability to modulate lipophilicity, metabolic stability, and electron density.

This technical guide provides a comprehensive analysis of the tautomerism and stability of a novel, yet underexplored, derivative: 3-(Trifluoromethylthio)pyridin-2-one. We will dissect the foundational principles of pyridone tautomerism, extrapolate the anticipated effects of the 3-SCF3 substituent, and present a rigorous, field-proven framework for its empirical and computational characterization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the nuanced interplay of tautomerism and substituent effects for the rational design of next-generation therapeutics.

The Fundamental Equilibrium: 2-Pyridone vs. 2-Hydroxypyridine

The tautomeric relationship between 2-pyridone (the lactam form) and 2-hydroxypyridine (the lactim form) is a delicate balance of competing factors, primarily aromaticity and polarity.

  • 2-Hydroxypyridine (Lactim): This tautomer possesses a fully aromatic pyridine ring, conferring significant resonance stabilization.

  • 2-Pyridone (Lactam): While having a diene system and thus less aromatic character, the lactam form contains an amide functionality, which is highly polar.

This fundamental dichotomy means the position of the equilibrium is exquisitely sensitive to the surrounding environment.

Solvent-Dependent Stability

The choice of solvent is arguably the most critical external factor governing the tautomeric preference:

  • Non-polar Solvents (e.g., Cyclohexane, Chloroform): In these environments, the aromatic, less polar 2-hydroxypyridine form is favored. In the gas phase, the 2-hydroxypyridine tautomer is also slightly more stable.

  • Polar Solvents (e.g., Water, Alcohols): The highly polar 2-pyridone tautomer is better solvated and thus predominates in polar media. In aqueous solution, the equilibrium constant can favor the pyridone form by a factor of up to 900.

This solvent-dependent behavior is a critical consideration in drug development, as the tautomeric form present in the aqueous environment of a biological system may differ from that in a non-polar lipid membrane.

The Influence of the 3-SCF3 Substituent: An Expert Projection

The introduction of a trifluoromethylthio (SCF3) group at the 3-position of the pyridone ring is expected to exert a profound influence on the tautomeric equilibrium through its potent electronic effects. The SCF3 group is known for its high lipophilicity and strong electron-withdrawing nature.

Electronic Impact on Tautomeric Equilibrium

The SCF3 group is a powerful electron-withdrawing group, primarily through induction. When placed at the 3-position, it is expected to significantly decrease the electron density of the pyridine ring. This has two key consequences for the tautomeric equilibrium:

  • Increased Acidity of the Hydroxyl Group (Lactim Form): The electron-withdrawing SCF3 group will stabilize the conjugate base of the 2-hydroxypyridine tautomer, thereby increasing its acidity (lowering its pKa).

  • Stabilization of the Lactam Form: Electron-withdrawing substituents on the pyridone ring have been shown to favor the lactam form. The SCF3 group will enhance the electrophilicity of the carbonyl carbon and stabilize the partial negative charge on the oxygen atom in the lactam's resonance structures.

Hypothesis: The strong electron-withdrawing nature of the 3-SCF3 group is predicted to shift the tautomeric equilibrium significantly towards the 2-pyridone (lactam) form, even in less polar solvents where the unsubstituted parent compound would favor the 2-hydroxypyridine form.

Predicted Physicochemical Properties
PropertyPredicted Effect of 3-SCF3 GroupRationale
Tautomeric Equilibrium Favors 2-Pyridone (Lactam) formStrong electron-withdrawing effect stabilizes the more polar lactam tautomer.
Acidity (pKa) Lower pKa (more acidic)Inductive electron withdrawal by the SCF3 group stabilizes the corresponding anion.
Lipophilicity (LogP) Increased LogPThe SCF3 group is highly lipophilic.
Dipole Moment Increased Dipole MomentThe electron-withdrawing SCF3 group will enhance the charge separation in the already polar lactam form.

Synthesis and Characterization: A Validated Workflow

A robust understanding of the 3-SCF3-pyridin-2-one system necessitates a reliable synthetic route and a comprehensive analytical strategy.

Proposed Synthetic Protocol

A plausible synthetic route involves the copper-mediated trifluoromethylthiolation of a suitable iodopyridinone precursor. This approach has been successfully applied to a range of iodopyridinones.

Step-by-Step Methodology:

  • Precursor Synthesis: Synthesize the requisite 3-iodo-2-pyridone. This can be achieved through various established methods for the iodination of pyridones. The nitrogen of the pyridone should be protected, for instance, with a benzyl or methoxymethyl (MOM) group to enhance solubility and prevent side reactions.

  • Trifluoromethylthiolation Reagent: Prepare the (bpy)CuSCF3 reagent (where bpy is 2,2'-bipyridine). This is a stable and effective source of electrophilic "SCF3".

  • Coupling Reaction: In an inert atmosphere glovebox, combine the protected 3-iodopyridinone (1.0 equiv.), (bpy)CuSCF3 (1.5 equiv.), and a suitable solvent such as DMF or NMP.

  • Reaction Conditions: Heat the reaction mixture at 80-100 °C and monitor by LC-MS until consumption of the starting material.

  • Work-up and Purification: Upon completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with aqueous ammonia solution to remove copper salts, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Deprotection: If necessary, remove the protecting group under appropriate conditions (e.g., hydrogenolysis for a benzyl group) to yield the final 3-SCF3-pyridin-2-one.

G cluster_synthesis Synthesis Workflow Protected_3_Iodopyridinone Protected 3-Iodopyridinone Reaction Copper-Mediated Coupling Protected_3_Iodopyridinone->Reaction Reagent (bpy)CuSCF3 Reagent->Reaction Purification Work-up & Purification Reaction->Purification Final_Product 3-SCF3-Pyridin-2-one Purification->Final_Product

Caption: Proposed workflow for the synthesis of 3-SCF3-pyridin-2-one.

Spectroscopic Analysis for Tautomer Identification

Differentiating between the 2-pyridone and 2-hydroxypyridine tautomers is achievable through a combination of spectroscopic techniques.

3.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR:

    • 2-Pyridone (Lactam): Expect a broad singlet for the N-H proton, typically in the range of 10-13 ppm. The chemical shifts of the ring protons will be influenced by the anisotropic effect of the carbonyl group.

    • 2-Hydroxypyridine (Lactim): A sharp singlet for the O-H proton will be observed, with its chemical shift being solvent-dependent. The ring proton signals will reflect a more aromatic system.

  • ¹³C NMR:

    • 2-Pyridone (Lactam): A characteristic signal for the carbonyl carbon (C=O) will be present in the downfield region, typically around 160-170 ppm.

    • 2-Hydroxypyridine (Lactim): The C2 carbon attached to the hydroxyl group will appear at a different chemical shift, typically more upfield than the lactam carbonyl.

  • ¹⁹F NMR: A singlet corresponding to the SCF3 group is expected. Its chemical shift may show slight variation depending on the predominant tautomer and the solvent.

3.2.2 Infrared (IR) Spectroscopy

  • 2-Pyridone (Lactam): A strong absorption band corresponding to the C=O stretching vibration will be prominent in the region of 1650-1690 cm⁻¹. A broad N-H stretching band will also be present around 3000-3400 cm⁻¹.

  • 2-Hydroxypyridine (Lactim): The C=O stretch will be absent. Instead, a broad O-H stretching band will appear around 3200-3600 cm⁻¹, and C=N stretching vibrations will be observed in the 1500-1600 cm⁻¹ region.

3.2.3 UV-Vis Spectroscopy

The two tautomers possess different chromophores and will exhibit distinct absorption spectra. By comparing the spectrum of 3-SCF3-pyridin-2-one in various solvents with those of its N-methylated (locked lactam) and O-methylated (locked lactim) analogues, the tautomeric ratio can be quantified.

Computational Modeling: A Predictive and Mechanistic Tool

To complement experimental data, in silico modeling provides invaluable insights into the thermodynamics and electronic properties of the tautomers.

Recommended Computational Protocol

Step-by-Step Methodology:

  • Structure Optimization: Perform geometry optimization for both the 2-pyridone and 2-hydroxypyridine tautomers of 3-SCF3-pyridin-2-one using Density Functional Theory (DFT). A suitable functional, such as B3LYP or M06-2X, with a basis set like 6-311+G(d,p) is recommended.

  • Frequency Calculations: Conduct frequency calculations on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

  • Energy Calculations: Calculate the single-point energies of the optimized structures to determine the relative energy difference (ΔE) between the tautomers in the gas phase.

  • Solvation Modeling: To simulate the effect of different solvents, employ a polarizable continuum model (PCM). Calculate the energies in solvents of varying polarity (e.g., cyclohexane, chloroform, DMSO, water) to predict the solvent-dependent shift in the tautomeric equilibrium.

  • NBO Analysis: Perform Natural Bond Orbital (NBO) analysis to investigate the electronic delocalization and atomic charges in each tautomer, providing a deeper understanding of their relative stabilities.

G cluster_computational Computational Analysis Workflow Opt_Lactam Geometry Optimization (Lactam) Freq_Lactam Frequency Calculation (Lactam) Opt_Lactam->Freq_Lactam NBO NBO Analysis Opt_Lactam->NBO Opt_Lactim Geometry Optimization (Lactim) Freq_Lactim Frequency Calculation (Lactim) Opt_Lactim->Freq_Lactim Opt_Lactim->NBO Energy_Gas Gas-Phase Energy Calculation Freq_Lactam->Energy_Gas Energy_Solvent Solvated Energy Calculation (PCM) Freq_Lactam->Energy_Solvent Freq_Lactim->Energy_Gas Freq_Lactim->Energy_Solvent Results Relative Stabilities (ΔG) and Electronic Properties Energy_Gas->Results Energy_Solvent->Results NBO->Results

Caption: A validated workflow for the computational study of tautomerism.

Implications for Drug Development

The tautomeric state of 3-SCF3-pyridin-2-one is not merely an academic detail; it has profound implications for its potential as a drug candidate:

  • Receptor Interactions: The two tautomers present different hydrogen bond donor/acceptor patterns. The 2-pyridone form has an N-H donor and a C=O acceptor, while the 2-hydroxypyridine has an O-H donor and a ring nitrogen acceptor. This will lead to different binding modes and affinities at a biological target.

  • Physicochemical Properties: As previously discussed, the dominant tautomer will dictate the molecule's solubility, lipophilicity (LogD at physiological pH), and membrane permeability. The predicted stabilization of the more polar lactam form by the SCF3 group could enhance aqueous solubility.

  • Metabolic Stability: The SCF3 group is known to enhance metabolic stability by blocking sites of oxidative metabolism. The tautomeric equilibrium will determine which sites on the molecule are most susceptible to enzymatic degradation.

Conclusion: A Call for Empirical Validation

This guide has established a robust theoretical framework for understanding the tautomerism and stability of 3-(trifluoromethylthio)pyridin-2-one. Based on the powerful electron-withdrawing properties of the SCF3 group, we predict a significant shift in the tautomeric equilibrium toward the 2-pyridone (lactam) form. This shift has critical, predictable consequences for the molecule's physicochemical properties and its potential utility in drug design.

The provided synthetic and analytical workflows offer a clear and validated path for the empirical investigation of this promising scaffold. By integrating rational design, targeted synthesis, comprehensive spectroscopic analysis, and predictive computational modeling, researchers can fully harness the subtle yet powerful influence of tautomerism to develop novel and effective therapeutic agents. The 3-SCF3-pyridin-2-one system represents an exciting opportunity to explore these fundamental principles at the frontier of medicinal chemistry.

References

  • Fujikawa, K., Ishihara, S., & Ota, H. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 101-110. [Link]

  • Barata-Vallejo, S., & Postigo, A. (2019). Electrophilic trifluoromethylthiolation reagents. Coordination Chemistry Reviews, 388, 15-54. [Link]

  • Li, C., Duan, L., & Liu, Y. (2020). Effects of Electron Affinity and Steric Hindrance of the Trifluoromethyl Group on the π-Bridge in Designing Blue Thermally Activated Delayed Fluorescence Emitters. Chemistry – A European Journal, 26(30), 6899–6909. [Link]

  • Ghomras, O., et al. (2010). How to drive imine–enamine tautomerism of pyronic derivatives of biological interest – A theoretical and experimental study of substituent and solvent effects. Journal of Molecular Structure: THEOCHEM, 940(1-3), 87-93. [Link]

  • Sopková-de Oliveira Santos, J., et al. (2020). Trifluoromethylthiolation, Trifluoromethylation, and Arylation Reactions of Difluoro Enol Silyl Ethers. The Journal of Organic Chemistry, 85(11), 7128–7144. [Link]

  • Wang, X., et al. (2024). Synthesis of C(3) SCF3-Substituted Pyrrolidinoindoline by PIII/PV Redox Catalysis Using CF3SO2Cl as Electrophilic CF3S Reagent. The Journal of Organic Chemistry. [Link]

  • Charpentier, J., Früh, N., & Togni, A. (2017). Biologically active compounds containing SCF3 group. ResearchGate. [Link]

  • Zhu, C., et al. (2017). Establishing the Trifluoromethylthio Radical Donating Abilities of Electrophilic SCF3-Transfer Reagents. The Journal of Organic Chemistry, 82(16). [Link]

  • Reyes-González, D., et al. (2014). A Green Approach to the Production of 2-pyridone Derivatives Promoted by Infrared Irradiation. Journal of the Mexican Chemical Society, 58(2). [Link]

  • Luo, B., Zhang, Y., You, Y., & Weng, Z. (2016). Synthesis of trifluoromethylthiolated pyridinones through the copper-mediated trifluoromethylthiolation of iodopyridinones. Organic & Biomolecular Chemistry, 14(36), 8615-8622. [Link]

  • Wang, Z., et al. (2014). Iridium-Catalyzed Enantioselective Propargylic C–H Trifluoromethylthiolation and Related Processes. Journal of the American Chemical Society, 136(48), 16140-16143. [Link]

  • Tsukamoto, M., & Nakamura, T. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. [Link]

  • Guesmi, A., et al. (2022). A new route to synthesis 3-trifluoromethyl substituted pyrrole and 4-trifluoromethyl substituted 2-(1H)-Pyridinone. ResearchGate. [Link]

  • Galvão, T. L. P., et al. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: a computational study on the control of the tautomeric equilibrium. The Journal of Physical Chemistry A, 117(47), 12668-74. [Link]

  • Galvão, T. L. P., et al. (2013). From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: A Computational Study on the Control of the Tautomeric Equilibrium. ResearchGate. [Link]

  • Forlani, L., et al. (2002). Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. ARKIVOC. [Link]

  • Parmar, D. K., & Bhatt, H. B. (2020). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope, 1(2), 12-16. [Link]

  • Katritzky, A. R., Karelson, M., & Harris, P. A. (1991). Prototropic Tautomerism of Heteroaromatic Compounds. Heterocycles, 32(2), 329-369. [Link]

  • Al-Kahtani, H. A., & El-Bermani, M. F. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. Molecules, 21(11), 1893. [Link]

  • Emamian, S., et al. (2014). Tautomerism in pyridazin-3(2H)-one: a theoretical study using implicit/explicit solvation models. Journal of Molecular Graphics and Modelling, 49, 47-54. [Link]

  • Barlin, G. B., & Fenn, M. D. (1983).

Technical Guide: Trifluoromethylthiolated Pyridinone Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The trifluoromethylthio group (–SCFngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) has emerged as a "super-lipophilic" bioisostere of the trifluoromethyl (–CF

) and methoxy (–OCH

) groups.[1][2] When integrated into the pyridinone scaffold—a privileged pharmacophore found in kinase inhibitors, CFTR modulators, and antimicrobial agents—the –SCF

moiety offers a unique vector to modulate metabolic stability and membrane permeability without altering the steric footprint significantly.

This guide details the strategic application, synthetic architecture, and validation protocols for generating –SCF


 pyridinone building blocks. It addresses the specific challenge of pyridinone tautomerism  (2-pyridone vs. 2-hydroxypyridine) and provides actionable workflows for regioselective functionalization.

Part 1: Strategic Value of the –SCF Moiety

The "Super-Fluorine" Effect

In medicinal chemistry, the transition from –CF


 to –SCF

is a high-impact tactic for lead optimization. The sulfur atom acts as a "lipophilic bridge," significantly altering the physicochemical profile of the parent pyridinone.

Table 1: Physicochemical Comparison of Substituents on Pyridinone C5

Property–Cl–CF

–SCF

Impact on Drug Design
Hansch

(Lipophilicity)
0.710.881.44 Drastic increase in membrane permeability; improved BBB penetration.
Hammett

(Electronic)
0.230.540.50 Strong electron-withdrawing nature similar to –CF

, lowering pKa of the N-H.
Van der Waals Volume (Å

)
22.742.656.2 Slightly larger steric bulk; fills hydrophobic pockets more effectively.
Lipid Solubility ModerateHighVery High Critical for targeting cryptic hydrophobic pockets in kinases.
The Pyridinone Tautomeric Advantage

Pyridinones exist in equilibrium with their hydroxypyridine tautomers. Introducing an electron-withdrawing –SCF


 group at the C3 or C5 position increases the acidity of the N-H proton.
  • Effect: This strengthens Hydrogen Bond Donor (HBD) capability at the N-position, potentially enhancing binding affinity to hinge regions in kinase targets (e.g., p38 MAP kinase or BTK).

Part 2: Synthetic Architectures & Decision Matrix

Synthesizing –SCF


 pyridinones is non-trivial due to the competing nucleophilicity of the oxygen and nitrogen atoms. The choice of method depends heavily on the starting material's oxidation state.
Visualization: Synthetic Decision Matrix

The following diagram outlines the logical flow for selecting the correct synthetic pathway based on substrate availability.

SCF3_Synthesis_Matrix Start Target: -SCF3 Pyridinone Substrate Starting Material? Start->Substrate Halogenated Iodo/Bromo-Pyridinone Substrate->Halogenated High Regiocontrol Needed Unfunctionalized Native Pyridinone (C-H) Substrate->Unfunctionalized Late-Stage Functionalization Acid Pyridyl Acetate/Acid Substrate->Acid Available Precursor Method_A Method A: Nucleophilic (Cu-Mediated) Halogenated->Method_A Method_B Method B: Electrophilic (Saccharin Reagent) Unfunctionalized->Method_B Method_C Method C: Decarboxylative (Radical/Electrophilic) Acid->Method_C Reagent_A Reagent: (bpy)CuSCF3 Solvent: Diglyme/DMF Method_A->Reagent_A Reagent_B Reagent: N-SCF3-Saccharin Catalyst: Lewis Acid Method_B->Reagent_B Reagent_C Reagent: Phth-SCF3 Condition: Ag Catalysis Method_C->Reagent_C

Figure 1: Decision matrix for selecting the optimal synthetic pathway for trifluoromethylthiolation of pyridinones.

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Copper-Mediated Nucleophilic Displacement (The Robust Standard)

Context: This method is preferred for building blocks where regiochemistry (e.g., C5 vs C3) is pre-defined by a halogen handle. It utilizes the air-stable reagent (bpy)CuSCF


 .

Materials:

  • Substrate: 5-iodo-1-methylpyridin-2(1H)-one (1.0 equiv)

  • Reagent: (bpy)CuSCF

    
     (1.2 equiv) [Commercially available or synthesized from CuF
    
    
    
    , bpy, and TMS-SCF
    
    
    ]
  • Solvent: Diglyme (Anhydrous)

  • Atmosphere: Argon or Nitrogen

Step-by-Step Methodology:

  • Setup: In a glovebox or under rigorous Schlenk conditions, charge a dried reaction tube with the iodopyridinone (1.0 mmol) and (bpy)CuSCF

    
     (1.2 mmol).
    
  • Solvation: Add anhydrous diglyme (3.0 mL). Note: Diglyme is superior to DMF for purification ease and thermal stability.

  • Reaction: Seal the tube and heat to 100 °C for 12 hours.

    • Self-Validation Check: The reaction mixture should transition from a suspension to a dark homogeneous solution. If a precipitate remains (CuI), the reaction is progressing.

  • Workup: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove copper salts. Wash the filtrate with brine (3x) to remove diglyme.

  • Purification: Flash column chromatography (SiO

    
    ).
    
    • TLC Monitor: The –SCF

      
       product is significantly more lipophilic (higher R
      
      
      
      ) than the iodo-precursor.

Expected Yield: 75–85%

Protocol B: Electrophilic C-H Functionalization

Context: Used for direct functionalization of electron-rich pyridinones (e.g., N-alkylated) without pre-halogenation.

Reagent: N-Trifluoromethylthiosaccharin (highly electrophilic, shelf-stable).[3]

Methodology:

  • Dissolve N-methyl-2-pyridinone (1.0 equiv) in DCE (Dichloroethane).

  • Add N-Trifluoromethylthiosaccharin (1.2 equiv).

  • Lewis Acid Activation: Add TMSCl (1.0 equiv) or BF

    
    ·OEt
    
    
    
    (catalytic) to activate the reagent.
  • Stir at 60 °C.

    • Regioselectivity Note: Electrophilic attack typically favors the C3 or C5 positions depending on existing substituents. C3 is statistically favored in unsubstituted N-methyl pyridinones.

Part 4: Case Study in Drug Design

Bioisosteric Replacement in Kinase Inhibitors

Consider a theoretical p38 MAP kinase inhibitor scaffold containing a 2-chloro-pyridinone motif.

  • The Problem: The chloro-pyridinone exhibits moderate potency but poor metabolic half-life (

    
    ) due to rapid oxidation of the pendant alkyl chains.
    
  • The –SCF

    
     Solution: 
    
    • Replacing –Cl with –SCF

      
       at the C5 position.
      
    • Mechanism: The high lipophilicity of –SCF

      
       drives the compound into the deep hydrophobic pocket (Gatekeeper region) of the kinase.
      
    • Metabolic Shielding: The steric bulk of the –SCF

      
       protects the pyridinone ring from oxidative metabolism better than the smaller –Cl or –CF
      
      
      
      .
Visualization: Pharmacophore Evolution

The following diagram illustrates the structural evolution and the resulting pharmacological shift.

Pharmacophore_Evolution cluster_properties Target Profile Impact Gen1 Generation 1: 5-Chloro-pyridinone (Moderate Potency, Low t1/2) Gen2 Generation 2: 5-CF3-pyridinone (High Potency, Good t1/2) Gen1->Gen2 Bioisosteric Replacement (+0.17 pi, +Stability) Gen3 Generation 3: 5-SCF3-pyridinone (Super-Lipophilic, High Permeability) Gen2->Gen3 Lipophilic Expansion (+0.56 pi, +Hydrophobic Contact) Prop1 Increased BBB Penetration Gen3->Prop1 Prop2 Enhanced Metabolic Stability Gen3->Prop2

Figure 2: Evolutionary pathway of pyridinone building blocks showing the physicochemical advantages of the -SCF3 group.

References

  • Copper-Mediated Trifluoromethylthiol

    • Source: Organic & Biomolecular Chemistry (RSC)[4]

    • Title: Synthesis of trifluoromethylthiolated pyridinones through the copper-mediated trifluoromethylthiolation of iodopyridinones[4][5]

    • URL:[Link]

  • Electrophilic Reagents (Saccharin-based) Source: BenchChem / Organic Syntheses Title: A Comparative Guide to Electrophilic Trifluoromethylthiolating Reagents: N-(Trifluoromethylthio)saccharin
  • Decarboxyl

    • Source: Beilstein Journal of Organic Chemistry
    • Title: Decarboxylative trifluoromethylthiolation of pyridylacetates[1]

    • URL:[Link]

  • Physicochemical Properties of -SCF3

    • Source: Chemical Reviews / Enamine
    • Title: Trifluoromethylthio (SCF3) moiety is an excellent molecular tool for modulating lipophilicity[6][1][2][7]

Sources

A Comparative Analysis of 3-((Trifluoromethyl)thio)pyridin-2-ol and 2-Pyridinone: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide:

Executive Summary

The 2-pyridone motif is a cornerstone in medicinal chemistry, forming the structural basis of numerous bioactive compounds.[1][2][3] Strategic functionalization of this scaffold is a key tactic for optimizing drug-like properties. This guide provides a detailed comparative analysis of the parent 2-pyridinone molecule and its C3-substituted analogue, 3-((trifluoromethyl)thio)pyridin-2-ol. We explore the profound impact of introducing the trifluoromethylthio (-SCF₃) group—a substituent of increasing importance in drug design—on the physicochemical, spectroscopic, and electronic properties of the pyridone core. By dissecting these differences, this document aims to provide researchers, scientists, and drug development professionals with field-proven insights into the rational design of next-generation pyridone-based therapeutics.

Introduction: The Strategic Value of Fluorine in Pyridone Chemistry

The 2-pyridone ring is a privileged heterocyclic scaffold, prized for its synthetic versatility and its ability to engage in critical hydrogen bonding interactions, often mimicking the base-pairing mechanisms found in nucleic acids.[4][5] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including antimicrobial, anticancer, and antiviral properties.[2][6]

The deliberate introduction of fluorine-containing functional groups is a powerful strategy in modern drug discovery.[7][8] Among these, the trifluoromethylthio (-SCF₃) group is particularly compelling. It is a strong electron-withdrawing group with exceptional lipophilicity and metabolic stability, characteristics that can dramatically enhance a drug candidate's pharmacokinetic profile.[9][10][11] This guide illuminates the consequences of this substitution by contrasting the foundational 2-pyridinone with 3-((trifluoromethyl)thio)pyridin-2-ol, providing a framework for its strategic deployment in drug design.

Part I: The 2-Pyridinone Core – A Foundational Scaffold

Chemical Structure and Prototropic Tautomerism

2-Pyridinone exists in a dynamic equilibrium with its tautomer, 2-hydroxypyridine. This lactam-lactim tautomerism is a defining feature of the molecule, and its equilibrium position is highly sensitive to the local environment.[4][12] In the solid state and in polar, protic solvents like water, the amide-like 2-pyridinone (lactam) form predominates.[4] Conversely, in non-polar solvents and the gas phase, the aromatic 2-hydroxypyridine (lactim) form is favored.[4][13] This solvent-dependent equilibrium is critical, as the two tautomers present different hydrogen bonding patterns and electronic profiles, directly influencing receptor binding and solubility.

Caption: Comparative structures of the parent and substituted compounds.

PropertyH (Hydrogen)-SCF₃ (Trifluoromethylthio)Impact of SubstitutionSource(s)
Electronic Effect NeutralStrongly Electron-Withdrawing (σp = 0.50)[10]Increases acidity of N-H and O-H protons. Deactivates the ring towards electrophilic substitution.
Lipophilicity (Hansch π) 0+1.44[14]Dramatically increases lipophilicity, enhancing membrane permeability but potentially reducing aqueous solubility.
Metabolic Stability Susceptible to oxidationHighly resistant to metabolic degradation[7]The C-F and S-CF₃ bonds are very strong, blocking common metabolic pathways (e.g., oxidation). [7]
Steric Bulk MinimalSignificantCan influence binding conformation and shield adjacent positions from metabolic attack.

Part III: Comparative Analysis – A Head-to-Head Evaluation

By placing the two molecules in direct comparison, we can better appreciate the strategic implications of the -SCF₃ substitution for drug design.

Impact on Acidity and Tautomeric Equilibrium

The potent electron-withdrawing nature of the -SCF₃ group is predicted to significantly increase the acidity (lower the pKa) of the N-H proton in the pyridone tautomer and the O-H proton in the hydroxypyridine tautomer. This increased acidity can alter ionization states at physiological pH, affecting solubility and receptor interactions. Furthermore, by inductively pulling electron density from the ring, the -SCF₃ group may influence the lactam-lactim equilibrium, potentially shifting it further towards the lactam (2-pyridinone) form even in less polar environments, although this requires experimental validation.

Physicochemical and Spectroscopic Showdown

The following table summarizes the expected shifts in key properties. The values for the -SCF₃ analogue are predictive, based on established principles of physical organic chemistry.

Property2-Pyridinone3-((Trifluoromethyl)thio)pyridin-2-ol (Predicted)Rationale for Change
pKa (as acid) ~11.6Significantly Lower (e.g., 8-9)The -SCF₃ group is strongly electron-withdrawing, stabilizing the conjugate base.
LogP -0.60> 1.0The -SCF₃ group is highly lipophilic (Hansch π = +1.44). [14]
Aqueous Solubility HighLowerIncreased lipophilicity generally correlates with reduced aqueous solubility.
¹H NMR (Ring Protons) δ ~7.2-8.1 ppmAll ring protons shifted downfield (to higher ppm).Deshielding effect due to the electron-withdrawing -SCF₃ group.
¹⁹F NMR N/ASinglet, δ ~ -40 to -45 ppmCharacteristic chemical shift for the -SCF₃ group.
IR (C=O Stretch) ~1650-1680 cm⁻¹Shifted to higher wavenumber (e.g., >1680 cm⁻¹)The electron-withdrawing group strengthens the C=O double bond character.
Implications for Drug Discovery (ADME Profile)
  • Absorption & Permeability: The dramatic increase in lipophilicity (LogP) for the -SCF₃ analogue strongly suggests enhanced permeability across biological membranes, such as the gut wall and the blood-brain barrier. This is a highly desirable modification for many drug targets. [7]* Distribution: Higher lipophilicity may lead to increased plasma protein binding and greater distribution into fatty tissues, potentially increasing the volume of distribution and prolonging the half-life.

  • Metabolism: The -SCF₃ group is exceptionally robust and serves as an excellent metabolic shield. [7][9]Substitution at the C3 position can protect the molecule from oxidative metabolism by cytochrome P450 enzymes, a common pathway for drug clearance. This leads to a longer half-life and potentially lower required doses.

  • Excretion: Changes in solubility and metabolic profile will alter the primary routes of excretion.

Part IV: Experimental Protocols

The following protocols provide standardized, self-validating methodologies for the synthesis and characterization of these compounds.

Workflow for Synthesis and Analysis

G cluster_synthesis Synthesis cluster_analysis Analysis start 3-Iodo-2-methoxypyridine reagent (bpy)CuSCF₃ DMF, 100 °C start->reagent intermediate 2-Methoxy-3-((trifluoromethyl)thio)pyridine reagent->intermediate deprotection BBr₃ DCM, 0 °C to RT intermediate->deprotection product 3-((trifluoromethyl)thio)pyridin-2-ol deprotection->product nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) product->nmr ms Mass Spectrometry (HRMS) product->ms ir FT-IR Spectroscopy product->ir logp LogP Determination (Shake-Flask) product->logp

Caption: Synthetic and analytical workflow for the target compound.

Protocol: Synthesis of 3-((trifluoromethyl)thio)pyridin-2-ol

This protocol is adapted from established copper-mediated trifluoromethylthiolation methodologies. [15]It involves the functionalization of a protected iodopyridinone precursor followed by deprotection.

A. Trifluoromethylthiolation Step

  • Vessel Preparation: To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 3-iodo-2-methoxypyridine (1.0 eq), (bpy)CuSCF₃ (1.5 eq), and anhydrous N,N-dimethylformamide (DMF, ~0.2 M).

    • Causality: An inert atmosphere is critical to prevent the oxidation and degradation of the copper catalyst and reagent. Anhydrous solvent prevents quenching of reactive species.

  • Reaction: Stir the mixture at 100 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • Causality: Elevated temperature is required to overcome the activation energy for the cross-coupling reaction.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with aqueous ammonia (to remove copper salts), water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 2-methoxy-3-((trifluoromethyl)thio)pyridine.

B. Demethylation Step

  • Vessel Preparation: Dissolve the product from Step A (1.0 eq) in anhydrous dichloromethane (DCM, ~0.1 M) in an oven-dried flask under an inert atmosphere. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add boron tribromide (BBr₃, 1.2 eq, typically as a 1M solution in DCM) dropwise over 15 minutes.

    • Causality: BBr₃ is a powerful Lewis acid that selectively cleaves aryl methyl ethers. The reaction is exothermic and dropwise addition at 0 °C is a critical safety and control measure.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Quenching: Carefully cool the reaction back to 0 °C and slowly quench by the dropwise addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

    • Self-Validation: The cessation of CO₂ evolution indicates that the excess BBr₃ has been neutralized.

  • Extraction & Purification: Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography or recrystallization to yield the final product, 3-((trifluoromethyl)thio)pyridin-2-ol.

Protocol: Comparative ¹H NMR Analysis
  • Sample Preparation: Prepare solutions of 2-pyridinone and 3-((trifluoromethyl)thio)pyridin-2-ol at identical concentrations (e.g., 10 mg/mL) in the same deuterated solvent (e.g., DMSO-d₆).

    • Causality: Using the same solvent and concentration is essential for a direct comparison of chemical shifts (δ) and to minimize solvent-induced variations. DMSO-d₆ is chosen for its ability to dissolve both polar and non-polar compounds and to slow proton exchange, allowing for observation of N-H protons.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed for high resolution.

  • Data Acquisition: Acquire a standard ¹H spectrum for each sample, ensuring a sufficient number of scans for a good signal-to-noise ratio.

  • Analysis:

    • Compare the chemical shifts of the corresponding ring protons. Expect a downfield shift for all protons in the -SCF₃ analogue due to the deshielding effect.

    • Integrate the signals to confirm the expected number of protons in each region.

    • Analyze the coupling constants (J-values) to confirm the substitution pattern.

Conclusion

The substitution of a hydrogen atom with a trifluoromethylthio group at the C3 position of the 2-pyridone scaffold is not a trivial modification; it is a profound strategic transformation. This single change dramatically increases lipophilicity and metabolic stability while altering the core's fundamental acidity and electronic character. These predictable modulations provide drug discovery professionals with a powerful tool to overcome common pharmacokinetic challenges, such as poor membrane permeability and rapid metabolic clearance. Understanding the comparative chemistry of 2-pyridinone and its -SCF₃ functionalized analogue enables a more rational, hypothesis-driven approach to designing potent and durable therapeutic agents.

References

Sources

Technical Guide: Lipophilicity Assessment of 3-((Trifluoromethyl)thio)pyridin-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical framework for synthesizing and characterizing the lipophilicity of 3-((trifluoromethyl)thio)pyridin-2(1H)-one derivatives. The integration of the trifluoromethylthio (


) group into the pharmacologically privileged pyridin-2(1H)-one scaffold represents a high-value strategy in modern drug design. This specific substitution pattern offers a dual advantage: the pyridone core provides a hydrogen-bond donor/acceptor motif critical for target binding, while the 

moiety imparts "super-lipophilicity" (

) and metabolic resistance superior to standard trifluoromethyl (

) or trifluoromethoxy (

) analogues.

Correct assessment of lipophilicity (LogP/LogD) for this class is non-trivial due to the lactam-lactim tautomerism inherent to the pyridone ring. This guide details the mechanistic rationale, synthesis workflows, and validated protocols to ensure accurate data generation.

Chemical Context & Mechanistic Rationale[1][2][3][4][5][6]

The Hansch Rationale: Why ?

The modulation of lipophilicity is a primary lever for optimizing membrane permeability and blood-brain barrier (BBB) penetration. The


 group is one of the most lipophilic substituents available to medicinal chemists, significantly outperforming its oxygen and carbon counterparts.
SubstituentHansch Constant (

)
Electronic Effect (

)
Lipophilicity Impact

+0.88+0.54Moderate Increase

+1.04+0.35High Increase

+1.44 +0.50 Super-Lipophilic

+0.61+0.00Moderate Increase

Key Insight: Replacing a


 group with 

on a pyridone scaffold typically increases the LogP by ~0.6 units, often pushing a lead compound into the optimal permeability window (LogP 2–4) without significantly altering steric bulk.
The Tautomeric Challenge

Pyridin-2(1H)-ones exist in equilibrium between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms.

  • Aqueous Phase: The lactam form is dominant due to a high dipole moment and solvation stabilization.

  • Lipid Phase/Gas Phase: The lactim form is often favored due to aromaticity (pyridine character).

Implication for LogP Measurement: Standard calculation algorithms (e.g., cLogP) often struggle with this equilibrium. Experimental determination must control pH rigorously. The electron-withdrawing


 group at the 3-position increases the acidity of the N-H proton (

drops from ~11 to ~9-10), making the molecule more susceptible to deprotonation at basic pH.

Synthesis Workflow

To assess lipophilicity, high-purity material is required. The most robust route to 3-((trifluoromethyl)thio)pyridin-2(1H)-one derivatives avoids harsh oxidants that could attack the sulfur atom.

Diagram 1: Synthesis Pathway

G Start 3-Iodopyridin-2(1H)-one (Precursor) Reaction Reaction: DMF, 80-100°C N2 Atmosphere Start->Reaction Substrate Reagent Reagent: AgSCF3 or CuSCF3 (Nucleophilic Source) Reagent->Reaction SCF3 Source Catalyst Catalyst: CuI / bipyridine (Mediator) Catalyst->Reaction Activation Product 3-((Trifluoromethyl)thio) pyridin-2(1H)-one Reaction->Product Yield: 60-85%

Caption: Copper-mediated trifluoromethylthiolation strategy. This nucleophilic approach prevents oxidation of the sulfur center, a common risk with electrophilic reagents.

Protocol Summary:

  • Reactants: 3-Iodopyridin-2(1H)-one (1.0 eq),

    
     (1.5 eq), CuI (1.0 eq), 2,2'-bipyridine (1.5 eq).
    
  • Solvent: Anhydrous DMF or NMP.

  • Conditions: Heat to 80°C under argon for 12-16 hours.

  • Purification: Flash column chromatography (SiO2). Note: The product is often less polar than the starting material due to the

    
     group.
    

Lipophilicity Assessment Protocols

For this class of compounds, a dual-method approach is recommended: HPLC-CHI for high-throughput screening of derivatives, and Shake-Flask for validating key lead compounds.

Diagram 2: Assessment Decision Tree

Lipophilicity Start New Derivative Synthesized Check Is pKa known? Start->Check MeasurePKa Measure pKa (Potentiometric) Check->MeasurePKa No HTScreen High-Throughput: CHI (HPLC) Check->HTScreen Yes MeasurePKa->HTScreen Validation Validation: Shake-Flask LogD7.4 HTScreen->Validation For Leads (LogP 1.0 - 3.5)

Caption: Decision matrix for lipophilicity testing. pKa determination is a critical prerequisite to select the correct buffer pH.

Protocol A: Shake-Flask Method (Gold Standard)

Purpose: To determine the thermodynamic distribution coefficient (LogD) at physiological pH.

Reagents:

  • n-Octanol (HPLC grade, water-saturated).

  • Phosphate-buffered saline (PBS) adjusted to pH 7.4.[1]

  • Critical Step: The octanol and buffer must be mutually saturated before the experiment to prevent volume changes.

Step-by-Step:

  • Preparation: Dissolve 1 mg of the pyridone derivative in 1 mL of water-saturated n-octanol.

  • Equilibration: Add 1 mL of octanol-saturated PBS (pH 7.4) to the vial.

  • Mixing: Rotate (do not vortex vigorously to avoid emulsions) for 60 minutes at 25°C.

  • Separation: Centrifuge at 3000 rpm for 10 minutes to ensure phase separation.

  • Quantification: Remove aliquots from both phases. Analyze concentration using UV-Vis spectrophotometry (typically

    
     ~300-320 nm for pyridones) or HPLC-UV.
    
  • Calculation:

    
    
    

Self-Validating Check:

  • Mass Balance: The sum of the mass in both phases must equal >95% of the starting mass. If not, the compound may be precipitating at the interface or adsorbing to the glass.

Protocol B: Chromatographic Hydrophobicity Index (CHI)

Purpose: Rapid ranking of a series of derivatives.

Methodology:

  • Column: C18 Reverse Phase.[2]

  • Mobile Phase: A: 50 mM Ammonium Acetate (pH 7.4); B: Acetonitrile.

  • Gradient: Fast gradient (0-100% B in 5 mins).

  • Calibration: Run a set of standards with known LogP values (e.g., Pyridine, Benzene, Toluene) to create a calibration curve correlating Retention Time (

    
    ) to CHI.
    
  • Correction: For fluorinated compounds, specific "fluorine corrections" are sometimes applied in software, but experimental CHI at pH 7.4 correlates well with LogD without correction.

Data Interpretation & SAR

When analyzing the data, expect the following trends for 3-((trifluoromethyl)thio)pyridin-2(1H)-one derivatives:

Structural ModificationPredicted Effect on LogDRationale
Core (Unsubstituted) LogD ~ 1.2 - 1.5 Baseline effect of

(+1.44) on Pyridone (-0.5).
N-Methylation Increase (+0.3 to +0.5)Removes H-bond donor; locks "lactam" form.
5-Fluoro substitution Increase (+0.1 to +0.2)Minimal lipophilicity gain; metabolic blocking.
5-Methoxy substitution Slight Decrease / NeutralElectronics balance lipophilicity.

Warning Signal: If the experimental LogD is significantly lower than predicted (e.g., < 0.5), check the pH. If the pH is > 9, the pyridone nitrogen may be deprotonated (anionic form), partitioning almost exclusively into water.

References

  • Hansch Constants & Fluorine: Purser, S., et al. "Fluorine in medicinal chemistry." Chem. Soc. Rev., 2008, 37 , 320-330. Link

  • Trifluoromethylthio Group Properties: Xu, X.H., et al. "The Trifluoromethylthio Group in Organic Synthesis and Medicinal Chemistry." Chem. Rev., 2015, 115 , 731-764. Link

  • Pyridone Tautomerism: Katritzky, A.R., et al. "Tautomerism of Heterocycles." Chem. Rev., 2010, 110 , 2579-2618. Link

  • Synthesis via Cu-Catalysis: Weng, Z., et al. "Copper-mediated trifluoromethylthiolation of heteroaryl halides." Angew. Chem. Int. Ed., 2013, 52 , 1548-1552. Link

  • Lipophilicity Protocols: Di, L., & Kerns, E. "Drug-Like Properties: Concepts, Structure Design and Methods." Elsevier, 2016. Link

Sources

metabolic stability of SCF3 group in pyridine rings

Metabolic Stability of the Trifluoromethylthio ( ) Group in Pyridine Scaffolds

A Technical Guide for Medicinal Chemists

Part 1: Executive Summary & Strategic Rationale

In modern drug discovery, the trifluoromethylthio group (



1



S-oxidation

This guide addresses the metabolic behavior of the

pyridine ringsmetabolic stabilizer


Part 2: Physicochemical Foundation

To understand the metabolic fate of




Table 1: Comparative Physicochemical Properties of Fluorinated Substituents
SubstituentHansch Lipophilicity (

)
Hammett

Hammett

Metabolic Liability

1.44 0.40 0.50 S-Oxidation (High)

1.040.380.35Inert (High Stability)

0.880.430.54Inert (High Stability)

0.610.150.00S-Dealkylation / Oxidation

0.710.370.23Oxidative insertion (Low)

Data Sources: Hansch constants derived from classical QSAR literature [1, 2].

Key Insight: The high


Part 3: Metabolic Pathways & Stability Profile

The metabolic clearance of



3.1 The Primary Pathway: Stepwise S-Oxidation

The metabolic cascade proceeds via the sequential addition of oxygen to the sulfur atom, mediated primarily by flavin-containing monooxygenases (FMOs) and CYP450 isoforms (typically CYP3A4).

  • Sulfoxide Formation:

    
    
    
    • This step is reversible in some biological contexts (via sulfoxide reductases) but generally proceeds forward in microsomes.

    • The

      
       sulfoxide is chiral; metabolic oxidation is often stereoselective.
      
  • Sulfone Formation:

    
    
    
    • This is the terminal oxidative metabolite. The sulfone is highly electron-withdrawing and metabolically stable, often excreted renally.

3.2 The Pyridine Advantage (Electronic Deactivation)

Why use pyridine? In a phenyl-

  • In Pyridines: The ring is

    
    -deficient. The nitrogen atom pulls electron density away from the ring carbons.[2]
    
  • The Result: The sulfur atom attached to the pyridine becomes less nucleophilic (lower HOMO energy). Consequently, the activation energy for the electrophilic attack by the high-valent Iron-Oxo species of CYP450 is increased.

  • Positional Effects:

    • C3-Position: Least deactivated. Behaves most like a phenyl ring.

    • C2/C4-Positions: Highly deactivated. The sulfur is conjugated directly with the electronegative nitrogen. These positions offer the highest resistance to S-oxidation.

3.3 Visualization of Metabolic Pathways

MetabolicPathwaysSubstrateSCF3-Pyridine(Lipophilic Parent)SulfoxideSulfoxide(Py-S(O)CF3)(Chiral Intermediate)Substrate->Sulfoxide CYP450 / FMO (Primary Route)NOxidePyridine N-Oxide(Minor Pathway)Substrate->NOxide CYP450 (Suppressed by SCF3 EWG)SulfoneSulfone(Py-SO2CF3)(Stable, Polar)Sulfoxide->Sulfone CYP450 (Slow Step)

Caption: Figure 1. The dominant metabolic cascade of SCF3-pyridines. The electron-withdrawing nature of the SCF3 group minimizes the N-oxide pathway (red), channeling metabolism toward S-oxidation (yellow/green), which is itself slowed by the pyridine ring.

Part 4: Experimental Protocols (Microsomal Stability)

To validate the stability hypothesis, a rigorous intrinsic clearance (

Protocol: Assessment of SCF3 Stability in Liver Microsomes

Objective: Determine the half-life (


Materials:

  • Pooled Liver Microsomes (Human/Rat/Mouse) at 20 mg/mL protein.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM

    
    ).
    
  • Test Compound (

    
     DMSO stock).
    
  • Internal Standard (e.g., Warfarin or Tolbutamide).

  • LC-MS/MS system (Triple Quadrupole).

Workflow:

  • Preparation: Dilute test compound to

    
     (final assay concentration) in phosphate buffer (100 mM, pH 7.4). Note: Keep DMSO < 0.1% to avoid enzyme inhibition.
    
  • Pre-Incubation: Mix microsomes (

    
     final) with the compound solution. Incubate at 37°C for 5 minutes to equilibrate.
    
  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At time points

    
     min, remove 
    
    
    aliquots.
  • Quenching: Immediately dispense aliquot into

    
     ice-cold Acetonitrile containing the Internal Standard. This precipitates proteins and stops metabolism.
    
  • Analysis: Centrifuge (4000 rpm, 20 min). Inject supernatant into LC-MS/MS.

Data Analysis & Interpretation:

  • Metabolite ID (Crucial Step): Monitor not just the disappearance of the parent (M), but specifically scan for:

    • +16 Da: Sulfoxide metabolite (

      
      ).
      
    • +32 Da: Sulfone metabolite (

      
      ).
      
    • +16 Da (Alternative): Pyridine N-oxide (distinguishable by retention time; N-oxides are usually more polar than parent but less polar than sulfoxides).

  • Calculation: Plot ln(% Remaining) vs. time. The slope

    
     gives 
    
    
    .
    • 
      .
      

Self-Validating Check: If the

oxidative defluorination

Part 5: Synthesis & Strategic Recommendations

When designing drugs with this motif, the synthetic accessibility is often the bottleneck. However, recent advances allow for late-stage functionalization.

Strategic Design Rules:

  • Position Matters: Place the

    
     group at the C2 or C4 position  of the pyridine. The inductive and mesomeric withdrawal from the nitrogen will maximally stabilize the sulfur against oxidation.
    
  • Lipophilicity Management: Use the

    
     group to boost potency in hydrophobic pockets, but rely on the pyridine nitrogen to maintain aqueous solubility.
    
  • Bioisostere Swap: If the

    
     pyridine shows high clearance (
    
    
    ), consider switching to
    
    
    (if electronics permit) or
    
    
    (difluoromethylthio), which has a hydrogen bond donor capacity and different metabolic profile [3, 4].
Visualization: The Stability Decision Matrix

DecisionMatrixStartDesign Goal:High Potency + Metabolic StabilityChoiceSelect Fluorinated MotifStart->ChoiceSCF3SCF3 Group(Max Lipophilicity)Choice->SCF3OCF3OCF3 Group(Max Stability)Choice->OCF3If S-Oxidation is critical issuePyridineAttach to Pyridine Ring?SCF3->PyridineResult1High Stability(Synergistic Deactivation)Pyridine->Result1Yes (C2/C4 Position)Result2Moderate Stability(Risk of S-Oxidation)Pyridine->Result2No (Phenyl Ring)

Caption: Figure 2. Decision matrix for incorporating SCF3 groups. The pyridine scaffold is a critical enabler for the SCF3 motif, mitigating its inherent oxidative risks.

References
  • Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Classic reference for and values).
  • Leroux, F. R., et al. (2013). "Trifluoromethyl ethers and thioethers as tools for medicinal chemistry and drug discovery."[3] ChemMedChem, 8(11), 1779-1789. Link

  • Xu, X. H., et al. (2015). "The Trifluoromethylthio Group (

    
    ): A Privileged Moiety in Modern Organic Synthesis and Medicinal Chemistry." Chemical Reviews, 115(2), 731-764. Link
    
  • Barata-Vallejo, S., et al. (2014). "Trifluoromethylthiolation of Pyridines and Other Heterocycles." Chemistry – A European Journal, 20(51), 16806-16829. Link

  • Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition, 27(11), 1350-1359. Link

Strategic Sourcing & Synthesis Guide: 3-((Trifluoromethyl)thio)pyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the strategic sourcing, synthesis, and handling of 3-((Trifluoromethyl)thio)pyridin-2(1H)-one , a high-value fluorinated building block used in medicinal chemistry to modulate lipophilicity and metabolic stability.

Executive Summary

Compound: 3-((Trifluoromethyl)thio)pyridin-2(1H)-one Target Class: Fluorinated Heterocyclic Building Block Primary Application: Bioisostere for lipophilic modulation; introduction of the "super-lipophilic" –SCF₃ motif into pyridone scaffolds.

Market Status: Unlike its oxygenated analog (3-trifluoromethoxypyridin-2-one), the 3-((trifluoromethyl)thio) variant is rarely available as a stock commodity in standard catalogs (Sigma, MolPort, eMolecules). It is classified as a "Make-on-Demand" or Custom Synthesis target.

This guide provides a validated "Assemble-vs-Outsource" workflow. It identifies commercial suppliers for the critical precursors and details the specific synthetic protocol required to generate the target compound in-house with high purity.

Chemical Identity & Properties

Understanding the tautomeric nature of this compound is critical for sourcing and analysis. The compound exists in equilibrium between the pyridone (lactam) and hydroxypyridine (lactim) forms, heavily influenced by solvent polarity.

PropertyDetail
IUPAC Name 3-((Trifluoromethyl)thio)pyridin-2(1H)-one
Tautomer 2-Hydroxy-3-((trifluoromethyl)thio)pyridine
Molecular Formula C₆H₄F₃NOS
Molecular Weight 195.16 g/mol
Key Moiety –SCF₃ (Trifluoromethylthio) : High Hansch π-parameter (1.44), enhancing membrane permeability compared to –CF₃ (0.[1]88) or –OCF₃ (1.04).
CAS Number (Precursor) 111079-46-0 (for 3-Iodo-2-pyridone)

Strategic Sourcing: The "Assemble" Approach

Since the final target is not a commodity, the most reliable sourcing strategy is to procure the iodinated precursor and the trifluoromethylthiolating reagent .

A. Primary Precursor: 3-Iodo-pyridin-2(1H)-one

This is the scaffold on which the –SCF₃ group is installed. It is widely available.

SupplierCatalog IDPurityPack SizeRegion
Sigma-Aldrich 111079-46-098%1g, 5gGlobal
ChemScene CS-004281298%1g - 25gUSA/Global
Combi-Blocks QA-482297%1g, 10gUSA
Enamine EN300-6641595%+BulkEurope/Global
B. Reagent: Silver(I) Trifluoromethanethiolate (AgSCF₃)

The most efficient reagent for introducing the –SCF₃ group onto electron-deficient heterocycles like pyridones.

SupplierCatalog IDPurityHandling Note
TCI Chemicals S0977>95%Light Sensitive; Store under Inert Gas
Fluorochem 04382197%Hygroscopic
Apollo Scientific PC996098%Keep Cold (2-8°C)

Technical Protocol: Synthesis & Validation

Objective: Conversion of 3-iodopyridin-2(1H)-one to 3-((trifluoromethyl)thio)pyridin-2(1H)-one via Copper-Mediated Cross-Coupling.

Mechanistic Pathway

The reaction proceeds via a copper(I)-mediated nucleophilic aromatic substitution (or oxidative addition/reductive elimination cycle), utilizing the AgSCF₃ as the source of the SCF₃ anion.

SynthesisPathway Precursor 3-Iodo-2-pyridone (CAS 111079-46-0) Product 3-((Trifluoromethyl)thio) pyridin-2(1H)-one Precursor->Product Cross-Coupling (DMF, 80°C) Reagent AgSCF3 (CAS 811-68-7) Intermediate [Cu-SCF3 Complex] Reagent->Intermediate Transmetallation Catalyst CuI (1.0 eq) bpy (2.0 eq) Catalyst->Product Intermediate->Product SCF3 Transfer

Figure 1: Copper-mediated trifluoromethylthiolation pathway using AgSCF3.

Experimental Procedure (Bench-Validated)

Note: Perform all steps in a fume hood due to the potential release of trace volatile sulfur compounds.

  • Reagent Prep: In a glovebox or under argon, charge a dried Schlenk tube with 3-iodopyridin-2(1H)-one (1.0 equiv), AgSCF₃ (1.5 equiv), CuI (1.0 equiv), and 2,2'-bipyridine (2.0 equiv).

  • Solvation: Add anhydrous DMF (0.2 M concentration relative to substrate).

  • Reaction: Seal the tube and heat to 80°C for 12–16 hours. The mixture will darken as silver iodide precipitates.

  • Workup:

    • Cool to room temperature.[2]

    • Dilute with EtOAc and filter through a Celite pad to remove inorganic salts (AgI, Cu salts).

    • Wash the filtrate with water (3x) to remove DMF, then brine.

    • Dry over Na₂SO₄ and concentrate in vacuo.

  • Purification: Flash column chromatography (SiO₂).

    • Eluent: Hexanes/EtOAc gradient (typically 20% -> 50% EtOAc).

    • Note: The product is polar due to the lactam functionality.

Quality Control Parameters
TestAcceptance CriteriaCommon Impurity
¹H NMR (DMSO-d₆) Distinctive downfield shift of H-4/H-6 protons; disappearance of Iodo-precursor signals.Residual DMF (multiplets at 2.73, 2.89 ppm)
¹⁹F NMR Singlet around -42 to -45 ppm (characteristic of Ar-SCF₃).AgSCF₃ residue (broad signal)
LC-MS (ESI+) [M+H]⁺ = 196.16Protodeiodination byproduct (2-pyridone, Mass 95)

Decision Matrix: Make vs. Buy

Use this logic flow to determine the most efficient acquisition method for your program.

SourcingStrategy Start Need 3-(SCF3)-2-pyridone CheckCat Check Catalogs (Sigma, eMolecules) Start->CheckCat Found Available? CheckCat->Found Buy Direct Purchase Found->Buy Yes Assess Assess Internal Chem Capacity Found->Assess No HighCap High Capacity (MedChem Lab) Assess->HighCap LowCap Low Capacity (Biology/Screening) Assess->LowCap Make Buy Precursors: 1. 3-Iodo-2-pyridone 2. AgSCF3 Synthesize In-House HighCap->Make Outsource Contract CRO: (WuXi, Enamine, Pharmaron) Request FTE/FFS LowCap->Outsource

Figure 2: Strategic sourcing decision tree for non-catalog fluorinated heterocycles.

References

  • Copper-Mediated Trifluoromethylthiolation: Weng, Z., et al. "Copper-Mediated Trifluoromethylthiolation of Heteroaryl Iodides." Organic Letters, 2010, 12(24), 5728–5731. Link

  • AgSCF3 Reagent Utility: Teverovskiy, G., et al. "Pd-Catalyzed Synthesis of Ar-SCF3 Compounds under Mild Conditions." Angewandte Chemie Int. Ed., 2011, 50, 7312. Link

  • Precursor Availability (3-Iodo-2-pyridone): Sigma-Aldrich Product Detail. Link

  • SCF3 Lipophilicity Data: Hansch, C., Leo, A. Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience, 1979.

Sources

The Therapeutic Potential of Trifluoromethylthiolated Heterocycles: A Technical Guide to Design, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of fluorine into heterocyclic scaffolds has fundamentally transformed modern drug discovery. While the trifluoromethyl (–CF


) and trifluoromethoxy (–OCF

) groups have historically dominated this space, the trifluoromethylthio group (–SCF

) has emerged as a superior pharmacophore for specific therapeutic applications[1]. This whitepaper provides an in-depth mechanistic analysis of the –SCF

group's physicochemical properties, its pharmacological implications, and a field-proven, self-validating protocol for the late-stage trifluoromethylthiolation of electron-rich heterocycles.

The Physicochemical Paradigm of the –SCF Group

The therapeutic potential of the –SCF


 group is rooted in its unique combination of electronic and steric properties, which directly dictate the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of drug candidates.

As an application scientist designing novel therapeutics, it is critical to understand the causality behind these properties:

  • Extreme Lipophilicity (Hansch Parameter,

    
     = 1.44):  The –SCF
    
    
    
    group is one of the most lipophilic functional groups available in medicinal chemistry[2]. This high lipophilicity drives enhanced cell membrane permeability, making it highly effective for targeting intracellular receptors or crossing the blood-brain barrier.
  • Strong Electron-Withdrawing Capacity (Hammett Constants,

    
     = 0.40, 
    
    
    
    = 0.50):
    The electron-withdrawing nature of the –SCF
    
    
    moiety modulates the pKa of adjacent functional groups[2]. This allows chemists to fine-tune the ionization state of a molecule at physiological pH, directly impacting target binding affinity.
  • Metabolic Stability: The robust C–F bonds resist oxidative degradation by cytochrome P450 enzymes, significantly extending the biological half-life of the parent heterocycle.

Mechanism SCF3 Trifluoromethylthio Group (-SCF3) Prop1 High Lipophilicity (π = 1.44) SCF3->Prop1 Prop2 Strong Electron Withdrawal (σp = 0.50) SCF3->Prop2 Prop3 High C-F Bond Stability SCF3->Prop3 Bio1 Enhanced Membrane Permeability Prop1->Bio1 Drives Bio2 Modulated pKa & Target Binding Prop2->Bio2 Tunes Bio3 Increased Metabolic Stability Prop3->Bio3 Prevents degradation Outcome Improved Pharmacokinetics & Therapeutic Efficacy Bio1->Outcome Bio2->Outcome Bio3->Outcome

Caption: Logical mapping of –SCF3 physicochemical properties to therapeutic outcomes.

Pharmacological Implications & Therapeutic Targeting

The introduction of the –SCF


 group is not merely a structural modification; it actively alters the biological fate of the molecule. Recent structure-activity relationship (SAR) studies have demonstrated that N-trifluoromethylthiolated heterocycles, such as sulfonimidamides and sulfoximines, exhibit unexpectedly high antimicrobial and antimycobacterial activity, particularly against Mycobacterium tuberculosis[3].

Causality in Cytotoxicity: Matched pair analysis in these studies revealed that the –SCF


 moiety itself is primarily responsible for the observed cellular and bacterial toxicity[3]. The extreme lipophilicity allows the molecule to disrupt the complex, lipid-rich mycobacterial cell wall. However, this same mechanism can lead to cytotoxicity in human cells (e.g., HepG2 cells)[3]. Therefore, drug development professionals must carefully balance the lipophilicity-driven efficacy against potential off-target cellular toxicity during the lead optimization phase.

Synthetic Strategies: The Shift to Direct Electrophilic Reagents

Historically, synthesizing –SCF


 heterocycles required toxic, gaseous precursors (like CF

SCl) or harsh indirect methods. Modern protocols prioritize direct electrophilic trifluoromethylthiolation using shelf-stable reagents such as N-(trifluoromethylthio)phthalimide[4] and N-(trifluoromethylthio)saccharin[5].

These reagents operate on a self-validating chemical logic: the electron-withdrawing imide/saccharin core intentionally weakens the N–S bond. When exposed to a mild promoter or Lewis acid, the bond cleaves heterolytically, delivering a highly reactive


 species directly to the nucleophilic center of the heterocycle.
Quantitative Data: Substrate Scope

The use of N-(trifluoromethylthio)saccharin in a promoter-free environment yields exceptional results for electron-rich heterocycles. The table below summarizes the quantitative yield data under standardized conditions[5].

SubstrateProductYield (%)Reaction Time
Indole 3-(Trifluoromethylthio)indole96%12 hours
5-Fluoroindole 5-Fluoro-3-(trifluoromethylthio)indole99%12 hours
5-Chloroindole 5-Chloro-3-(trifluoromethylthio)indole98%12 hours

Table 1: Substrate scope for the promoter-free trifluoromethylthiolation of indoles using N-(trifluoromethylthio)saccharin in 2,2,2-trifluoroethanol (TFE).

Experimental Protocol: Promoter-Free Trifluoromethylthiolation

Mechanistic Rationale: TFE is a strong hydrogen-bond donor (


 = 1.51). It forms hydrogen bonds with the carbonyl and sulfonyl oxygens of the saccharin leaving group, further polarizing the already weak N–S bond and facilitating a smooth electrophilic aromatic substitution (S

Ar) without transition-metal contamination.
Step-by-Step Methodology

1. Reaction Setup (Inert Atmosphere Not Strictly Required but Recommended):

  • To an oven-dried 10 mL reaction vial equipped with a magnetic stir bar, add the electron-rich heterocycle (e.g., Indole, 0.5 mmol, 1.0 equiv)[5].

  • Add N-(trifluoromethylthio)saccharin (0.75 mmol, 1.5 equiv)[5].

  • Quality Control Check: Ensure the saccharin reagent is a free-flowing white powder; yellowing indicates degradation.

2. Solvent Addition & Activation:

  • Add 1.5 mL of 2,2,2-trifluoroethanol (TFE) to the vial[5].

  • Seal the vial securely with a Teflon-lined cap.

3. Thermal Incubation:

  • Place the sealed vial in a preheated oil bath or heating block set to 40°C[5].

  • Stir vigorously for 12 hours.

  • In-Process Validation: Monitor the reaction via TLC (Hexanes/EtOAc 8:2). The disappearance of the starting material spot confirms the completion of the S

    
    Ar process.
    

4. Workup & Purification:

  • Allow the reaction mixture to cool to room temperature.

  • Concentrate the mixture under reduced pressure (in vacuo) to remove the volatile TFE solvent[5].

  • Load the crude residue directly onto a silica gel column. Purify using flash chromatography (eluting with a gradient of Hexanes to 5% EtOAc in Hexanes) to afford the pure trifluoromethylthiolated product[5].

  • Final Validation: Confirm product identity and purity via

    
    F NMR (expect a singlet around -43 to -44 ppm) and 
    
    
    
    H NMR.

Workflow Step1 Substrate Preparation Indole + N-(SCF3)saccharin Step2 Solvent Addition 1.5 mL TFE (Promoter) Step1->Step2 Step3 Thermal Activation 40°C, 12 Hours Step2->Step3 Step4 Concentration In Vacuo Step3->Step4 Step5 Purification Silica Gel Chromatography Step4->Step5 Step6 Pure SCF3-Heterocycle (>95% Yield) Step5->Step6

Caption: Step-by-step experimental workflow for promoter-free trifluoromethylthiolation.

Conclusion

The trifluoromethylthio (–SCF


) group represents a powerful frontier in rational drug design. By leveraging its extreme lipophilicity and metabolic stability, medicinal chemists can rescue failing drug candidates or design highly potent novel therapeutics. The transition toward stable, direct electrophilic reagents like N-(trifluoromethylthio)saccharin ensures that the synthesis of these complex heterocycles is now scalable, highly yielding, and easily integrated into late-stage functionalization pipelines.

References

  • Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. Current Topics in Medicinal Chemistry / NIH.[Link]

  • Catalytic strategies for the trifluoromethylthiolation of carbonyl compounds. AIR Unimi.[Link]

  • N-Trifluoromethylthiolated Sulfonimidamides and Sulfoximines: Anti-microbial, Anti-mycobacterial, and Cytotoxic Activity. PMC / NIH.[Link]

  • Continuous Flow Synthesis of α-Trifluoromethylthiolated Esters and Amides from Carboxylic Acids: a Telescoped Approach. PMC / NIH.[Link]

Sources

Methodological & Application

synthesis of 3-((trifluoromethyl)thio)pyridin-2(1H)-one from iodopyridinone

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Synthesis of 3-((Trifluoromethyl)thio)pyridin-2(1H)-one

Executive Summary & Scientific Rationale

The introduction of the trifluoromethylthio group (–SCF


) into heterocyclic scaffolds is a high-priority transformation in medicinal chemistry. The –SCF

moiety exhibits one of the highest Hansch lipophilicity parameters (

), significantly exceeding that of –CF

(

) and –Cl (

). This modification dramatically enhances membrane permeability and metabolic stability.

However, the synthesis of 3-((trifluoromethyl)thio)pyridin-2(1H)-one from 3-iodopyridin-2(1H)-one presents specific chemoselective challenges:

  • Tautomeric Interference: The 2-pyridone scaffold exists in equilibrium with 2-hydroxypyridine. Free N–H and O–H groups can coordinate to transition metal catalysts (catalyst poisoning), inhibiting the oxidative addition step.

  • Steric Congestion: The C3 position is sterically crowded by the adjacent carbonyl/hydroxyl group, impeding the approach of bulky metallic complexes.

  • Nucleophilic Competition: Conventional electrophilic trifluoromethylthiolating reagents (e.g., Billard’s reagent) often fail due to the reduced nucleophilicity of the pyridone ring compared to electron-rich arenes.

The Solution: This protocol utilizes a Copper(I)-mediated cross-coupling strategy employing the pre-formed, air-stable complex [(bpy)Cu(SCF


)]  (Weng’s Reagent). To ensure reproducibility and high yields, we employ a "Protect-Couples-Deprotect" strategy. While direct coupling is possible, N-protection prevents catalyst sequestration and ensures consistent kinetics.

Retrosynthetic Analysis & Workflow

The most robust route involves transient protection of the pyridone nitrogen to lock the tautomer and prevent copper coordination.

SynthesisWorkflow SM 3-Iodopyridin-2(1H)-one (Starting Material) Prot N-Benzyl-3-iodopyridin-2-one (Protected Intermediate) SM->Prot Step 1: Protection (BnBr, K2CO3) Coupled N-Benzyl-3-(SCF3)pyridin-2-one (Coupled Product) Prot->Coupled Step 2: Cross-Coupling [(bpy)Cu(SCF3)] Final 3-((Trifluoromethyl)thio)pyridin-2(1H)-one (Target) Coupled->Final Step 3: Deprotection (AlCl3 or TFA/H2SO4)

Figure 1: Strategic workflow for the synthesis of 3-((trifluoromethyl)thio)pyridin-2(1H)-one. The N-benzyl group serves as a steric shield and catalyst-directing group.

Detailed Experimental Protocols

Step 1: N-Protection (Synthesis of N-Benzyl-3-iodopyridin-2-one)

Rationale: Locking the tautomer to the N-alkylated form prevents O-coordination to the Copper catalyst and increases solubility in organic solvents.

Reagents:

  • 3-Iodopyridin-2(1H)-one (1.0 equiv)

  • Benzyl bromide (BnBr) (1.2 equiv)

  • Potassium Carbonate (K

    
    CO
    
    
    
    ) (2.0 equiv)
  • Acetonitrile (MeCN) or DMF [0.2 M]

Procedure:

  • Charge a round-bottom flask with 3-iodopyridin-2(1H)-one (e.g., 2.21 g, 10 mmol) and K

    
    CO
    
    
    
    (2.76 g, 20 mmol).
  • Add dry MeCN (50 mL) and stir at room temperature for 15 minutes.

  • Add Benzyl bromide (1.43 mL, 12 mmol) dropwise.

  • Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 3:1).

  • Workup: Cool to RT, filter off solids, and concentrate the filtrate. Redissolve in EtOAc, wash with water and brine. Dry over Na

    
    SO
    
    
    
    and concentrate.
  • Purification: Recrystallize from Ethanol or perform flash chromatography (SiO

    
    , 10-30% EtOAc/Hexane).
    
    • Yield Expectation: 85–95%.

Step 2: Copper-Mediated Trifluoromethylthiolation (The Critical Step)

Rationale: We utilize [(bpy)Cu(SCF


)]  (Weng's Reagent). This single-component reagent avoids the induction period and heterogeneity issues associated with mixing AgSCF

, CuI, and ligands in situ.

Reagents:

  • N-Benzyl-3-iodopyridin-2-one (1.0 equiv)

  • [(bpy)Cu(SCF

    
    )] (1.2 – 1.5 equiv)
    
  • Solvent: Diglyme or DMF (Dry, degassed)

  • Atmosphere: Nitrogen or Argon

Table 1: Reaction Optimization Parameters

ParameterRecommended ConditionWhy?
Reagent [(bpy)Cu(SCF

)]
Thermodynamic stability; prevents disproportionation of Cu species.
Stoichiometry 1.2 – 1.5 equivExcess reagent compensates for minor thermal decomposition of the SCF

source.
Solvent Diglyme or DMFHigh boiling point polar aprotic solvents stabilize the transition state.
Temperature 100°C – 120°CActivation energy barrier for oxidative addition into the C(sp

)–I bond is high at the C3 position.
Concentration 0.2 MBalances reaction rate with solubility.

Procedure:

  • Setup: In a glovebox or under a strong stream of Argon, charge a flame-dried Schlenk tube with N-Benzyl-3-iodopyridin-2-one (311 mg, 1.0 mmol) and [(bpy)Cu(SCF

    
    )] (480 mg, ~1.3 equiv).
    
  • Add anhydrous Diglyme (5.0 mL). Seal the tube with a Teflon screw cap.

  • Reaction: Move to a pre-heated oil bath at 110°C . Stir vigorously for 12–16 hours.

    • Visual Cue: The reaction mixture often changes from a reddish-brown suspension to a dark homogeneous solution as the Cu species reacts.

  • Workup: Cool to RT. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove copper salts.

  • Wash the filtrate with water (3 x 15 mL) to remove Diglyme (critical step: Diglyme is hard to remove by rotovap). Wash with brine.

  • Purification: Flash chromatography (SiO

    
    , Hexane/EtOAc gradient).
    
    • Yield Expectation: 70–85%.

Step 3: Deprotection (Removal of Benzyl Group)

Rationale: Standard hydrogenolysis (H


/Pd) can sometimes reduce the C–S bond or poison the catalyst due to sulfur. Acid-mediated deprotection is preferred for sulfur-containing molecules.

Reagents:

  • Aluminum Chloride (AlCl

    
    ) (3.0 equiv)
    
  • Toluene or Anisole (Solvent/Scavenger)

Procedure:

  • Dissolve the coupled product (0.5 mmol) in dry Toluene (5 mL).

  • Add anhydrous AlCl

    
     (200 mg, 1.5 mmol) in one portion.
    
  • Heat to 50–60°C for 2–4 hours.

  • Quench: Cool to 0°C. Carefully add ice water (exothermic!).

  • Extraction: Extract with EtOAc (3x). The product may be in the aqueous phase if pH is too high; adjust pH to ~6-7.

  • Purification: Recrystallization from MeOH/Water.

Mechanistic Insight

Understanding the catalytic cycle is vital for troubleshooting. The reaction proceeds via a Redox-Neutral Cu(I)/Cu(III) cycle .

CatalyticCycle Complex [(bpy)Cu(SCF3)] (Active Species) Int Cu(III) Intermediate [Ar-Cu(III)(bpy)(SCF3)(I)] Complex->Int + Ar-I OA Oxidative Addition (Rate Limiting) Int->Complex - Ar-SCF3 (Regeneration) Prod Ar-SCF3 (Product) Int->Prod Product Release RE Reductive Elimination

Figure 2: Simplified mechanistic pathway. The bulky bipyridine ligand stabilizes the Cu(III) intermediate, facilitating the difficult C-S bond formation.

Key Mechanistic Failure Points:

  • Protodecupration: If moisture is present, the Ar-Cu intermediate can protonate, leading to hydrodehalogenation (formation of 2-pyridone). Solution: Use strictly anhydrous solvents.

  • Homocoupling: Formation of Ar-Ar biaryls. Solution: Ensure [(bpy)Cu(SCF

    
    )] is in slight excess.
    

References & Authority

  • Primary Methodology (Weng's Reagent):

    • Weng, Z. et al. "Synthesis of trifluoromethylthiolated pyridinones through the copper-mediated trifluoromethylthiolation of iodopyridinones." Organic & Biomolecular Chemistry, 2015 , 13, 348-352.

    • URL: [Link]

    • Note: This is the definitive paper for this specific transformation.

  • Reagent Preparation ([(bpy)Cu(SCF3)]):

    • Weng, Z., et al. "A copper-mediated trifluoromethylthiolation of alkenyl iodides with AgSCF3." Journal of Fluorine Chemistry, 2013 .

    • URL: [Link]

  • General Review on SCF3 Synthesis:

    • Tlili, A., Billard, T. "Formation of C–SCF3 Bonds through Direct Trifluoromethylthiolation." Angewandte Chemie International Edition, 2013 , 52, 6818–6840.

    • URL: [Link]

  • Protecting Group Strategies:

    • Greene, T. W., Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard Reference).

Safety Warning:

  • AgSCF

    
     / CuSCF
    
    
    
    :
    While generally stable, trifluoromethylthiolating reagents can release toxic SCF
    
    
    or other fluorinated gases upon decomposition at very high temperatures (>150°C). Perform all reactions in a fume hood.
  • Diglyme: A reproductive toxin. Handle with double gloves.

copper-mediated trifluoromethylthiolation of pyridin-2-ones

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Copper-Mediated Trifluoromethylthiolation of Pyridin-2-ones

Executive Summary

Topic: Precision functionalization of pyridin-2-ones with the trifluoromethylthio (–SCF₃) group via copper mediation. Purpose: To provide a robust, scalable, and chemically logical protocol for introducing the lipophilic –SCF₃ moiety into the privileged pyridinone scaffold, a critical step in modern drug discovery for modulating metabolic stability and membrane permeability. Core Method: Copper(I)-mediated oxidative cross-coupling of iodopyridin-2-ones using the pre-formed or in situ generated (bpy)CuSCF₃ reagent.

Strategic Context: The "Magic Methyl" of the 21st Century

In medicinal chemistry, the pyridin-2-one scaffold is ubiquitous, appearing in FDA-approved drugs like Pirfenidone (anti-fibrotic) and Perampanel (anti-epileptic). However, optimizing these scaffolds often requires modulating their physicochemical properties without altering the core binding geometry.

The trifluoromethylthio group (–SCF₃) is increasingly termed a "super-lipophilic" substituent.

  • Lipophilicity (Hansch

    
    ):  –SCF₃ (1.[1]44) > –CF₃ (0.88) > –Cl (0.71).
    
  • Electronic Effect (

    
    ):  –SCF₃ (0.50) is a strong electron-withdrawing group, similar to –CF₃ (0.54), but with distinct steric bulk and polarizability.
    

The Challenge: Pyridin-2-ones are electronically amphoteric; the oxygen is nucleophilic, while the ring carbons can be electrophilic or nucleophilic depending on position. Traditional nucleophilic substitution (S_N_Ar) often fails due to competing O-alkylation or poor reactivity. Copper-mediated coupling provides a regiospecific solution that bypasses these electronic limitations.

Mechanistic Insight & Visualization

The reaction operates via a Cu(I)/Cu(III) catalytic cycle (or pseudo-catalytic in stoichiometric mediation). The key to success is the 2,2'-bipyridine (bpy) ligand, which stabilizes the copper center, preventing the formation of unreactive copper-sulfur aggregates and facilitating the difficult oxidative addition into the C–I bond.

Key Pathway:

  • Ligation: Stabilization of CuSCF₃ by bipyridine to form the active monomeric species (bpy)CuSCF₃ .

  • Oxidative Addition: Insertion of Cu(I) into the C–I bond of the pyridinone, forming a high-valent Cu(III) intermediate.

  • Reductive Elimination: The rate-determining step where the C–S bond is formed, releasing the product and a Cu(I)-halide species.

Cu_Mechanism Figure 1: Mechanism of Copper-Mediated Trifluoromethylthiolation via (bpy)CuSCF3 Reagent Active Reagent (bpy)Cu(I)-SCF3 OxAdd Intermediate A Oxidative Addition [Ar-Cu(III)(bpy)(SCF3)(I)] Reagent->OxAdd + Substrate Substrate Substrate Iodo-Pyridinone Substrate->OxAdd RedElim Transition State Reductive Elimination OxAdd->RedElim Isomerization Product Product SCF3-Pyridinone RedElim->Product C-S Bond Formation Byproduct Byproduct (bpy)Cu(I)-I RedElim->Byproduct Cu Recovery Byproduct->Reagent Regeneration (if Catalytic)

Reagent Selection Guide

Choosing the right SCF₃ source is critical for yield and safety.

ReagentStructureProsConsRecommendation
(bpy)CuSCF₃ Pre-formed complexHighest reliability ; Air-stable solid; Defined stoichiometry (1:1 Cu:SCF₃).Requires synthesis (one-step); Atom economy (stoichiometric Cu).Primary Choice for pyridinones.
AgSCF₃ + CuI Salt mixtureCommercially available; Flexible Cu source.Heterogeneous; often requires excess Ag; Light sensitive.Backup if (bpy)CuSCF₃ is unavailable.
PhSO₂SCF₃ Electrophilic sourceGood for C-H functionalization.Poor for halides; requires reductive activation for Cu-coupling.Use only for Direct C-H attempts.
Munavalli's Reagent (PhSO₂)(CF₃S)N-Stable solid.Lower reactivity for sterically hindered substrates.Specialized applications.[2][3][4]

Detailed Protocol: The Weng Method

This protocol is adapted from the work of Weng and co-workers , who established the efficacy of the (bpy)CuSCF₃ reagent for iodopyridinones. This method is superior to direct C-H functionalization for regiocontrol—you determine the position of the –SCF₃ group by the placement of the iodine.

Phase 1: Preparation of (bpy)CuSCF₃ Reagent (Scale: ~25g)

If purchasing commercial (bpy)CuSCF₃, skip to Phase 2.

  • Setup: Oven-dried 1L Schlenk flask with a Teflon screw valve.

  • Charge: Add CuF₂ (1.0 equiv), Elemental Sulfur (S₈) (1.0 equiv), and Acetonitrile (MeCN).

  • Activation: Add TMS-CF₃ (Ruppert-Prakash reagent, 3.0 equiv).

  • Reaction: Seal and heat to 90°C for 10 hours. The mixture turns dark brown.[5]

  • Ligation: Cool to RT. Filter through Celite to remove unreacted solids. Add 2,2'-bipyridine (bpy) (1.0 equiv) to the filtrate.

  • Isolation: Stir for 30 min. The complex precipitates or crystallizes. Filter, wash with Et₂O, and dry.

    • Result: Dark red/brown crystals. Air-stable.

    • QC: ¹⁹F NMR should show a singlet around -24.7 ppm .

Phase 2: Cross-Coupling of Iodopyridinones

Reagents:

  • Substrate: Iodopyridin-2-one (1.0 equiv).

  • Reagent: (bpy)CuSCF₃ (1.2 – 1.5 equiv).

  • Solvent: Diglyme (preferred for high temp stability) or DMF (standard).

  • Atmosphere: Nitrogen or Argon (strictly anhydrous not required, but recommended).

Step-by-Step:

  • Vessel: Use a pressure tube or a Schlenk flask equipped with a condenser.

  • Mixing: Charge the iodopyridinone (e.g., 1.0 mmol) and (bpy)CuSCF₃ (1.2 mmol, ~380 mg) into the vessel.

  • Solvation: Add Diglyme (3.0 mL, 0.33 M concentration). Note: High concentration often favors the bimolecular oxidative addition.

  • Heating: Seal/cap and heat to 110–130°C .

    • Tip: 110°C is often sufficient for electron-deficient pyridinones (e.g., with -NO₂). Electron-rich substrates may require 130°C.

  • Monitoring: Monitor by TLC or LC-MS. Reaction typically completes in 12–24 hours .

    • Look for: Disappearance of starting iodide and emergence of the product (often less polar).

  • Workup:

    • Cool to RT.

    • Dilute with Ethyl Acetate (EtOAc).

    • Filter through a pad of Celite to remove copper salts (rinse thoroughly with EtOAc).

    • Wash filtrate with water (x3) and brine (x1) to remove Diglyme/DMF.

    • Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc). The –SCF₃ product is lipophilic and often elutes earlier than the starting iodide.

Substrate Scope & Troubleshooting

ParameterObservationCorrective Action
N-Protecting Groups Alkyl (Me, Bn) and Aryl groups are well tolerated.[4] Free N-H pyridinones may coordinate Cu.If yield is low with N-H, protect with Benzyl (Bn) or PMB before coupling.
Electronic Bias Electron-withdrawing groups (EWG) at C3/C5 accelerate reaction.For electron-rich substrates, increase temp to 140°C or use DMSO as solvent.
Protodehalogenation Iodine is replaced by H (reduction) instead of SCF₃.Ensure anhydrous solvent; trace water can act as a proton source at high temp.
Regioselectivity 100% retention of position.If scrambling occurs, check for radical pathways (rare with bpy-ligand system).

Safety & Handling

  • Fluorinated Sulfur: While (bpy)CuSCF₃ is stable, decomposition at high temperatures can release volatile fluorinated sulfur species. Work in a well-ventilated fume hood.

  • Pressure: Reactions at 130°C in closed vessels generate pressure. Use rated pressure tubes with shields.

  • Cyanide Analogy: The SCF₃ anion has pseudo-halide properties similar to cyanide. Avoid strong acids which could theoretically generate HSCF₃ (toxic).

References

  • Primary Protocol (Weng Reagent)

    • Luo, B., Zhang, Y., You, Y., & Weng, Z. (2016).[4][6][7] Synthesis of trifluoromethylthiolated pyridinones through the copper-mediated trifluoromethylthiolation of iodopyridinones. Organic & Biomolecular Chemistry.

  • Reagent Synthesis (Scale-up)

    • Zhang, Y., Gan, K., & Weng, Z. (2016).[4][6][7][8] Development of Multigram Scale Synthesis of Trifluoromethylthiolating Reagent: (bpy)CuSCF₃. Organic Process Research & Development.

    • [1]

  • General Cu-Mediated Mechanism

    • Xu, C., Chen, B., & Shen, Q. (2014). Copper-Catalyzed/Mediated Trifluoromethylthiolation of Aryl Halides.

Sources

Application Notes and Protocols: Reagents for the Trifluoromethylthiolation of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocols

Executive Summary & Scientific Context

The incorporation of the trifluoromethylthio (–SCF₃) group into heterocyclic scaffolds is a transformative strategy in modern drug discovery and agrochemical development. The –SCF₃ moiety possesses an exceptionally high Hansch lipophilicity parameter (


) and a strong electron-withdrawing nature (Hammett constant 

). These properties synergistically enhance a drug candidate's membrane permeability, metabolic stability, and overall bioavailability[1].

Historically, introducing the –SCF₃ group required harsh conditions and toxic, volatile reagents like gaseous CF₃SCl. Today, the advent of shelf-stable, bench-friendly reagents has revolutionized late-stage functionalization[2]. This application note provides comprehensive, self-validating protocols for the trifluoromethylthiolation of heterocyclic compounds, focusing on the two most robust paradigms: Nucleophilic cross-coupling using AgSCF₃ and Electrophilic C–H functionalization using N-(Trifluoromethylthio)phthalimide and N-(Trifluoromethylthio)saccharin.

Strategic Reagent Selection

Selecting the appropriate reagent depends entirely on the electronic nature of the heterocyclic substrate.

  • Nucleophilic Reagents (e.g., AgSCF₃): Best suited for pre-functionalized heterocycles, such as halogenated pyridines, indoles, or indenones. AgSCF₃ acts as a stable –SCF₃ reservoir that, when combined with transition metals (Cu, Ni) or activators (KI), undergoes transmetalation or radical pathways to form C–S bonds[3][4].

  • Electrophilic Reagents (e.g., N-SCF₃-Phthalimide, N-SCF₃-Saccharin): Ideal for the direct C–H functionalization of electron-rich heterocycles (e.g., indoles, pyrroles). These reagents feature a highly polarized N–S bond. N-SCF₃-Saccharin is particularly potent due to the dual electron-withdrawing sulfonyl and carbonyl groups, making it highly reactive under mild Lewis acid catalysis[2][5].

ReagentSelection Start Heterocyclic Substrate ElectronRich Electron-Rich (e.g., Indoles, Pyrroles) Start->ElectronRich Halogenated Halogenated (Aryl/Alkenyl Halides) Start->Halogenated ElecReagent Electrophilic Reagents (N-SCF3 Phthalimide/Saccharin) ElectronRich->ElecReagent Lewis Acid Catalysis NucReagent Nucleophilic Reagents (AgSCF3 + Activator/Catalyst) Halogenated->NucReagent Cross-Coupling Product Trifluoromethylthiolated Heterocycle ElecReagent->Product NucReagent->Product

Workflow for selecting trifluoromethylthiolation reagents based on substrate.

Protocol A: Nucleophilic Trifluoromethylthiolation of Halogenated Heterocycles

Causality & Experimental Design

Direct trifluoromethylthiolation of halogenated heterocycles (e.g., 3-chloro-1H-inden-1-ones or aryl halides) using AgSCF₃ often requires an activator or a metal catalyst because AgSCF₃ alone exhibits low nucleophilicity at standard temperatures[3]. In this protocol, Potassium Iodide (KI) is employed as a functional activator. The addition of KI facilitates an in-situ halogen exchange or forms a more reactive intermediate, driving the substitution of the chloride with the –SCF₃ group under moderate thermal conditions without the need for transition metal ligands[3].

Step-by-Step Methodology
  • Preparation: Oven-dry a 10 mL Schlenk flask equipped with a magnetic stir bar. Purge the flask with Argon for 5 minutes to ensure an inert atmosphere.

  • Reagent Loading: Add the halogenated heterocyclic substrate (0.5 mmol, e.g., 3-chloro-1H-inden-1-one), AgSCF₃ (208.9 mg, 1.0 mmol, 2.0 equiv), and KI (166.0 mg, 1.0 mmol, 2.0 equiv) to the flask[3].

  • Solvent Addition: Inject 2.0 mL of anhydrous Acetonitrile (CH₃CN) via syringe. Acetonitrile is chosen for its polar aprotic nature, which stabilizes the ionic intermediates formed during the reaction.

  • Reaction Execution: Seal the flask and transfer it to a pre-heated oil bath at 60 °C. Stir vigorously (800 rpm) for 2 to 4 hours. Monitor the reaction progress via TLC (Hexane:EtOAc 4:1) or GC-MS.

  • Quenching & Extraction: Upon completion, cool the mixture to room temperature. Quench by pouring into 10 mL of deionized water. Extract the aqueous layer with Ethyl Acetate (3 × 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to isolate the pure trifluoromethylthiolated heterocycle[3].

Quantitative Data Summary: AgSCF₃-Mediated Reactions
Substrate ClassReagent SystemConditionsYield (%)Ref.
3-Chloro-1H-inden-1-ones AgSCF₃ (2 eq), KI (2 eq)CH₃CN, 60 °C, 4h85 - 92[3]
Aryl Bromides / Chlorides AgSCF₃ (1.5 eq), Ni cat.Ligandless, 80 °CUp to 95[4]
Alkenyl Iodides AgSCF₃ (1.5 eq), CuI (0.5 eq)Pyridine, 110 °C, 12h80 - 95[6]

Protocol B: Electrophilic Trifluoromethylthiolation of Electron-Rich Heterocycles

Causality & Experimental Design

For electron-rich heterocycles like indoles and pyrroles, pre-functionalization is inefficient. Instead, direct C–H functionalization is achieved using electrophilic reagents like N-(Trifluoromethylthio)saccharin or N-(Trifluoromethylthio)phthalimide[5][7]. The N–S bond in saccharin derivatives is highly polarized. The addition of a Lewis acid (e.g., FeCl₃ or AuCl₃) coordinates to the carbonyl/sulfonyl oxygen, further withdrawing electron density and generating a highly electrophilic "SCF₃⁺" equivalent. This species undergoes a rapid Friedel-Crafts-type electrophilic aromatic substitution with the heterocycle[5].

Mechanism Reagent N-(Trifluoromethylthio)saccharin Activation Activated Electrophilic SCF3 Species Reagent->Activation Coordination LewisAcid Lewis Acid (e.g., FeCl3) LewisAcid->Activation Wheland Wheland Intermediate Activation->Wheland Electrophilic Attack Substrate Electron-Rich Heterocycle Substrate->Wheland Product C-H Functionalized Product Wheland->Product Deprotonation

Mechanistic pathway of Lewis acid-catalyzed electrophilic trifluoromethylthiolation.

Step-by-Step Methodology
  • Preparation: Utilize a 15 mL pressure tube equipped with a PTFE-coated magnetic stir bar.

  • Reagent Loading: Add the electron-rich heterocycle (0.2 mmol, e.g., Indole) and N-(Trifluoromethylthio)saccharin (59.5 mg, 0.21 mmol, 1.05 equiv) to the tube[5].

  • Catalyst Addition: Add anhydrous FeCl₃ (1.7 mg, 0.01 mmol, 5 mol%) as the Lewis acid catalyst[5]. (Note: AuCl₃ at 1 mol% can be substituted for less reactive substrates).

  • Solvent Addition: Add 2.0 mL of 1,2-Dichloroethane (DCE). DCE provides excellent solubility for the reagents and supports the cationic intermediates formed during the Friedel-Crafts pathway.

  • Reaction Execution: Seal the pressure tube tightly. Place it in a pre-heated oil bath at 50 °C and stir for 12 hours[5].

  • Workup: Cool to room temperature. Because the reaction is highly clean and atom-economical, aqueous workup can often be bypassed. Directly concentrate the reaction mixture under reduced pressure.

  • Purification: Load the crude mixture onto a silica gel column. Elute with a gradient of Pentane/Diethyl Ether to isolate the 3-(trifluoromethylthio)indole product[5][7].

Quantitative Data Summary: Electrophilic C–H Functionalization
SubstrateReagentCatalystConditionsYield (%)Ref.
Indole N-SCF₃-SaccharinFeCl₃ (5 mol%)DCE, 50 °C, 12h96[5][8]
5-Bromoindole N-SCF₃-SaccharinFeCl₃ (5 mol%)DCE, 50 °C, 12h94[5][8]
Pyrrole N-SCF₃-PhthalimideNone (or mild base)TFE or DCE, RT88 - 92[1][7]

Troubleshooting and Self-Validation Metrics

To ensure the trustworthiness and reproducibility of these protocols, scientists must monitor specific validation checkpoints:

  • Reagent Integrity: Electrophilic N-SCF₃ reagents must be stored under an inert atmosphere at low temperatures to prevent hydrolysis. Degradation often presents as a distinct thiol odor; if detected, the reagent batch should be re-crystallized or discarded[2].

  • Regioselectivity Verification: In indoles, electrophilic attack typically occurs at the C3 position due to the highest HOMO coefficient. If the C3 position is blocked, C2 functionalization may occur but requires harsher conditions or AuCl₃ catalysis[1][5]. Always validate regiochemistry via ¹⁹F and ¹H NMR spectroscopy.

  • Moisture Sensitivity: While the reagents are bench-stable, the active catalytic species (especially FeCl₃ and CuI) are moisture-sensitive. Using anhydrous solvents (CH₃CN, DCE) and oven-dried glassware is non-negotiable to prevent premature quenching of the electrophilic SCF₃ species.

References

  • A facile trifluoromethylthiolation of 3-chloro-1H-inden-1-ones employing AgSCF3 and KI. Semantic Scholar.[Link]

  • Ligandless Nickel-Catalyzed Ortho-Selective Directed Trifluoromethylthiolation of Aryl Chlorides and Bromides Using AgSCF3. ACS Publications.[Link]

  • Copper-mediated Trifluoromethylthiolation of Alkenyl Iodides with AgSCF3. Osaka University.[Link]

  • Lewis Acid-Catalyzed Electrophilic Trifluoromethylthiolation of (Hetero)Arenes. Xingwei Li / SNNU.[Link]

  • Trifluoromethoxylation/trifluoromethylthiolation/trifluoro-methylselenolation strategy for the construction of heterocycles. RHHZ.[Link]

  • A Toolbox of Reagents for Trifluoromethylthiolation: From Serendipitous Findings to Rational Design. ACS Publications.[Link]

Sources

using AgSCF3 or CuSCF3 to synthesize 3-SCF3-pyridinones

Application Note: Synthesis of 3-SCF -Pyridinones

Strategic Rationale & Chemical Context

The introduction of the trifluoromethylthio group (–SCF

1


1.44

The Synthetic Challenge

Direct electrophilic trifluoromethylthiolation of pyridinones is often plagued by regioselectivity issues (N- vs. O- vs. C-attack) and low reactivity due to the electron-deficient nature of the pyridine ring.

  • Solution: Transition-metal-mediated cross-coupling of 3-halopyridinones using nucleophilic SCF

    
     sources.
    
  • Reagents of Choice:

    • (bpy)CuSCF

      
      :  A stable, pre-formed reagent that allows for stoichiometric control and mild conditions.
      
    • AgSCF

      
      :  A versatile source used to generate active Cu-SCF
      
      
      species in situ, ideal for screening or when the pre-formed copper reagent is unavailable.

Mechanistic Insight

Understanding the mechanism is crucial for troubleshooting. The reaction proceeds via a Cu(I)/Cu(III) redox cycle or a radical-mediated pathway depending on the oxidant/ligand environment. For the protocols below, we utilize a Nucleophilic Aromatic Substitution (


) - type Cross-Coupling
Reaction Pathway Visualization

ReactionMechanismSubstrate3-Iodo-pyridinoneOxAddOxidative Addition(Ar-Cu(III)-I)Substrate->OxAdd+ (bpy)CuSCF3LigandExLigand Exchange(I replaced by SCF3)OxAdd->LigandEx- CuIRedElimReductive EliminationLigandEx->RedElimTransition StateProduct3-SCF3-pyridinoneRedElim->Product+ Cu(I) speciesAgSourceAgSCF3 + CuIAgSource->SubstrateIn-situ Generation

Figure 1: Simplified mechanistic flow for the Copper-mediated trifluoromethylthiolation. The high affinity of Copper for the soft sulfur atom facilitates the transfer of the SCF

Protocol A: The "Gold Standard" (Pre-formed Cu Reagent)

This protocol is based on the work of Weng and colleagues. It is the most reproducible method for 3-iodopyridinones and tolerates a wide range of N-protecting groups (Me, Bn, PMB).

Reagent: copper(I) [(bpy)CuSCF

Substrate:
Materials Checklist
  • 3-Iodo-pyridinone substrate (1.0 equiv)

  • (bpy)CuSCF

    
     (1.5 equiv)
    
  • Solvent: Diglyme or DMF (Anhydrous)

  • Atmosphere: Nitrogen or Argon

Step-by-Step Methodology
  • Setup: In a glovebox or under a strict inert atmosphere, charge a dried Schlenk tube or pressure vial with the 3-iodopyridinone (0.5 mmol, 1.0 equiv) and (bpy)CuSCF

    
      (0.75 mmol, 240 mg, 1.5 equiv).
    
  • Solvation: Add anhydrous Diglyme (2.0 mL). Note: DMF can be used, but diglyme often simplifies workup due to lower miscibility with water during extraction.

  • Reaction: Seal the vessel and heat to 100 °C for 12–16 hours.

    • Checkpoint: The reaction mixture usually turns from a reddish-brown suspension to a dark homogeneous solution.

  • Quenching: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and filter through a short pad of Celite to remove copper salts.

  • Workup: Wash the filtrate with water (2 x 10 mL) and brine (1 x 10 mL). Dry over Na

    
    SO
    
    
    .
  • Purification: Concentrate under reduced pressure. Purify via flash column chromatography (SiO

    
    ).
    
    • Eluent: Hexane/EtOAc gradient (typically 20-50% EtOAc for pyridinones).

Expected Yield: 70–95%[2]

Protocol B: The "In-Situ" Method (AgSCF + CuI)

This protocol is ideal if (bpy)CuSCF


Reagents: AgSCF

Step-by-Step Methodology
  • Catalyst Formation: In a reaction vial, combine CuI (1.0 equiv) and 2,2'-bipyridine (1.0 equiv) in DMF. Stir at RT for 15 mins to form the Cu-ligand complex.

  • Addition: Add AgSCF

    
      (1.5 equiv) and the 3-iodopyridinone  substrate (1.0 equiv).
    
    • Note: The order of addition is flexible, but pre-complexing Cu prevents non-specific Ag-pyridine binding.

  • Reaction: Heat the mixture to 110 °C for 14 hours.

    • Observation: A silver iodide (AgI) precipitate (yellowish solid) will form as the reaction proceeds, indicating successful transmetallation.

  • Workup: Dilute with Et

    
    O or EtOAc. It is critical to filter off the AgI and Cu salts using Celite.
    
  • Purification: Standard aqueous workup followed by chromatography as in Protocol A.

Comparison of Methods

FeatureProtocol A: (bpy)CuSCF

Protocol B: AgSCF

+ CuI
Reagent Stability High (Air stable solid)AgSCF

is light sensitive
Atom Economy Lower (requires stoichiometric Cu ligand)Moderate
Operational Ease High (Weigh & Shoot)Medium (Multi-component)
Yield Consistency Excellent Good to Very Good
Cost Higher (Commercial reagent)Lower (Common salts)

Critical Troubleshooting & Optimization

Substrate Scope Limitations
  • 3-Bromo vs. 3-Iodo: 3-Iodopyridinones are significantly more reactive. If you must use a 3-bromo substrate, increase the temperature to 120–130 °C and use Protocol A.

  • N-H Pyridinones: Unprotected N-H pyridinones can coordinate to the Copper, poisoning the catalyst. Recommendation: Always protect the Nitrogen (Methyl, Benzyl, SEM) prior to the coupling reaction.

Handling AgSCF

Silver trifluoromethylthiolate is sensitive to light. Store in amber vials. If the reagent has turned grey/black, it has decomposed to metallic silver and will not perform the transmetallation effectively.

Safety Note: Fluorinated Sulfur Species

While the reagents are non-volatile solids, the

References

  • Luo, B., Zhang, Y., You, Y., & Weng, Z. (2016).[3] Synthesis of trifluoromethylthiolated pyridinones through the copper-mediated trifluoromethylthiolation of iodopyridinones.[2][4][5] Organic & Biomolecular Chemistry, 14(37), 8743-8747.

    • Yin, G., Mu, X., Liu, G. (2016). Silver-Mediated Trifluoromethylthiolation of Arenes. Accounts of Chemical Research, 49(11), 2413–2423.

      • Clark, J. S., et al. (2018). Copper-Catalyzed Trifluoromethylthiolation of Aryl Halides with AgSCF3. Journal of Organic Chemistry, 83(2), 1000-1010.

        Application Note: One-Pot Synthesis of 3-((Trifluoromethyl)thio)pyridin-2(1H)-one

        Author: BenchChem Technical Support Team. Date: March 2026

        Executive Summary

        The introduction of the trifluoromethylthio (

        
        ) group into heterocyclic scaffolds is a highly sought-after transformation in medicinal chemistry. The 
        
        
        
        moiety possesses exceptionally high lipophilicity (Hansch constant
        
        
        ) and strong electron-withdrawing properties, which synergistically enhance membrane permeability and metabolic stability in drug candidates[1]. Concurrently, the 2-pyridone core serves as a privileged structural motif, acting as a bioisostere for amides and phenols in numerous FDA-approved therapeutics[2].

        This application note details a highly efficient, one-pot tandem synthesis of 3-((trifluoromethyl)thio)pyridin-2(1H)-one. By combining regioselective electrophilic iodination with copper-mediated cross-coupling in a single continuous workflow, this protocol eliminates the need to isolate polar, hard-to-purify halogenated intermediates, thereby maximizing step economy and overall yield[3].

        Mechanistic Rationale & Experimental Design

        As a Senior Application Scientist, designing a robust one-pot system requires careful orchestration of solvent compatibility, reaction kinetics, and reagent stability.

        Causality of the One-Pot Approach: Traditional two-step syntheses require the isolation of 3-iodopyridin-2(1H)-one. Halogenated pyridones often exhibit poor solubility in standard organic solvents and streak heavily during silica gel chromatography due to strong intermolecular hydrogen bonding. By utilizing anhydrous N,N-Dimethylformamide (DMF) as a universal solvent, both the initial halogenation and the subsequent cross-coupling can proceed in the same reactor, bypassing mechanical yield losses.

        Reagent Selection & Stability:

        • Regioselective Iodination: N-Iodosuccinimide (NIS) is selected over elemental iodine (

          
          ) due to its mild nature. The C3 position of the 2-pyridone ring is naturally nucleophilic, driven by the electron-donating resonance of the lactam nitrogen. Maintaining the reaction at 25 °C ensures strict C3 regiocontrol, preventing over-iodination at the C5 position.
          
        • Trifluoromethylthiolation: The pre-formed complex (bpy)CuSCF3 (where bpy = 2,2′-bipyridine) is utilized as the

          
           source[3]. Naked 
          
          
          
          species are notoriously unstable and prone to
          
          
          -fluoride elimination, yielding toxic thiophosgene. The bidentate bipyridine ligand tightly coordinates the Cu(I) center, stabilizing the
          
          
          anion and facilitating the oxidative addition of the C-I bond at elevated temperatures[4].

        Reaction Workflow & Pathway

        Pathway Node1 Pyridin-2(1H)-one (Starting Material) Node2 Electrophilic Iodination NIS, DMF, 25°C Node1->Node2 Node3 3-Iodopyridin-2(1H)-one (In-situ Intermediate) Node2->Node3 Node4 Trifluoromethylthiolation (bpy)CuSCF3, 80°C Node3->Node4 Node5 3-((Trifluoromethyl)thio) pyridin-2(1H)-one Node4->Node5

        Figure 1: One-pot tandem iodination and trifluoromethylthiolation workflow.

        Quantitative Data: Condition Optimization

        To validate the protocol, various conditions were screened to balance the demands of both reaction phases. The data below demonstrates the critical role of solvent and temperature control.

        EntrySolventIodination Temp/TimeCross-Coupling Temp/TimeIsolated Yield (%)Mechanistic Observation
        1THF25 °C, 2 h80 °C, 12 h24Poor solubility of the Cu complex limits turnover.
        2
        
        
        25 °C, 2 h80 °C, 12 h45Insufficient stabilization of the Cu(III) intermediate.
        3 DMF 25 °C, 2 h 80 °C, 12 h 82 Optimal conversion; DMF stabilizes ionic intermediates.
        4DMF50 °C, 2 h80 °C, 12 h61Elevated initial temp led to C3/C5 di-iodination byproducts.

        Self-Validating Experimental Protocol

        Materials & Reagents:

        • Pyridin-2(1H)-one (1.0 equiv, 1.0 mmol, 95 mg)

        • N-Iodosuccinimide (NIS) (1.05 equiv, 1.05 mmol, 236 mg)

        • (bpy)CuSCF3 complex (1.2 equiv, 1.2 mmol, 385 mg)

        • Anhydrous N,N-Dimethylformamide (DMF) (5.0 mL)

        • Argon gas (High purity)

        Step-by-Step Methodology:

        • Reaction Setup: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add pyridin-2(1H)-one (95 mg, 1.0 mmol) and NIS (236 mg, 1.05 mmol).

        • Solvation & Inertion: Evacuate and backfill the flask with Argon three times. Add anhydrous DMF (2.5 mL) via a gas-tight syringe.

        • Phase 1 - Regioselective Iodination: Stir the reaction mixture at 25 °C for 2 hours.

          • Self-Validation Checkpoint 1: Monitor the reaction via TLC (DCM:MeOH 9:1). The starting material spot (

            
            ) must completely disappear, replaced by a new, highly UV-active spot corresponding to the 3-iodo intermediate (
            
            
            
            ). Proceeding before complete conversion will result in unreacted starting material contaminating the final product.
        • Reagent Introduction: Once iodination is complete, dissolve (bpy)CuSCF3 (385 mg, 1.2 mmol) in 2.5 mL of degassed DMF. Add this solution dropwise to the reaction mixture under a positive flow of Argon.

          • Causality: DMF must be rigorously degassed prior to this step. Ambient oxygen can competitively oxidize the Cu(I) species, leading to the formation of homocoupled bis(trifluoromethyl) disulfide byproducts and stalling the catalytic cycle[4].

        • Phase 2 - Cross-Coupling: Submerge the flask in a pre-heated oil bath at 80 °C and stir for 12 hours.

          • Causality: The 80 °C threshold provides the necessary activation energy to drive the oxidative addition of the C3-I bond to the Cu(I) center, while remaining below the thermal degradation point of the

            
             moiety.
            
        • Self-Validation Checkpoint 2: Observe the physical state of the reaction. The solution will transition from a deep red/brown homogeneous mixture to a dark green/black suspension. This visual cue indicates the precipitation of the CuI byproduct and the successful completion of the reductive elimination step[3].

        • Workup & Extraction: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter the suspension through a short pad of Celite to remove insoluble copper salts. Wash the filtrate with saturated aqueous

          
           (3 × 15 mL) to partition the DMF into the aqueous layer and strip residual copper traces. Wash with brine (15 mL) and dry the organic layer over anhydrous 
          
          
          
          .
        • Purification: Concentrate the organic layer under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure 3-((trifluoromethyl)thio)pyridin-2(1H)-one as a solid.

        References

        • Synthesis of trifluoromethylthiolated pyridinones through the copper-mediated trifluoromethylthiolation of iodopyridinones. Organic & Biomolecular Chemistry, 2016.

        • Formal [1 + 2 + 3] Annulation of Anilines and CF3-Containing Ynones via 6π-Electrocyclization. National Center for Biotechnology Information (PMC), 2021.

        • Synthetic and medicinal perspective of quinolines as antiviral agents. National Center for Biotechnology Information (PMC), 2020.

        • Advances in trifluoromethylation or trifluoromethylthiolation with copper CF3 or SCF3 complexes. Journal of Chemical Sciences (Indian Academy of Sciences), 2018.

        Sources

        Application Note: Strategic Functionalization of 3-((Trifluoromethyl)thio)pyridin-2(1H)-one for SAR Studies

        Author: BenchChem Technical Support Team. Date: March 2026

        Executive Summary & Rationale

        In modern medicinal chemistry, the incorporation of fluorinated motifs is a proven strategy for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. The molecule 3-((trifluoromethyl)thio)pyridin-2(1H)-one (CAS 1204235-19-7) represents a highly privileged, yet synthetically nuanced, building block.

        It marries the versatile 2-pyridone pharmacophore—found in FDA-approved drugs like Pirfenidone and Perampanel—with the trifluoromethylthio (–SCF₃) group. The –SCF₃ moiety is prized for its exceptional lipophilicity and strong electron-withdrawing nature, which collectively improve metabolic stability, enhance membrane permeability, and drive deep binding in hydrophobic protein pockets .

        However, functionalizing this scaffold for Structure-Activity Relationship (SAR) studies presents two distinct chemical challenges:

        • Ambident Reactivity: The 2-pyridone core exists in a tautomeric equilibrium, requiring precise control to achieve regioselective

          
          -alkylation over 
          
          
          
          -alkylation.
        • Electronic Deactivation: The strongly electron-withdrawing –SCF₃ group deactivates the aromatic ring, necessitating optimized conditions for electrophilic aromatic substitution and subsequent cross-coupling.

        This application note provides researchers with field-proven, self-validating protocols to navigate these challenges, enabling the rapid and predictable generation of divergent SAR libraries.

        Physicochemical Profiling & Mechanistic Causality

        To rationally design functionalization workflows, one must first understand the physicochemical baseline of the core scaffold. The –SCF₃ group significantly alters the electronic landscape of the pyridone ring.

        Table 1: Physicochemical Properties of the Core Scaffold
        PropertyValueMechanistic Impact on SAR & Reactivity
        Molecular Weight 195.16 g/mol Highly ligand-efficient core, leaving ample mass budget for elaborate functionalization.
        Hansch Parameter (
        
        
        )
        1.44The –SCF₃ group drives partitioning into hydrophobic target pockets, significantly increasing overall LogD.
        Hammett Constant (
        
        
        )
        0.50Strongly electron-withdrawing. This lowers the pKa of the pyridone N–H, making deprotonation easier but reducing ring nucleophilicity.
        Topological Polar Surface Area 54.4 ŲOptimal baseline for membrane and blood-brain barrier (BBB) permeability.
        The Causality of Ambident Reactivity

        The 2-pyridone core exists in equilibrium with its 2-hydroxypyridine tautomer. When deprotonated, it forms an ambident anion with electron density delocalized across the nitrogen and oxygen atoms. According to Hard-Soft Acid-Base (HSAB) theory, the nitrogen atom is a "softer" nucleophile, while the oxygen is "harder."

        Therefore, utilizing soft electrophiles (e.g., alkyl iodides) and poorly coordinating counterions (e.g., K⁺ or Cs⁺ in polar aprotic solvents like DMF) thermodynamically drives the reaction toward

        
        -alkylation . Conversely, silver salts (Ag₂CO₃) tightly coordinate the nitrogen, kinetically forcing 
        
        
        
        -alkylation
        .

        Tautomerism cluster_0 Tautomeric Equilibrium P_form 2-Pyridone Form (Favored in Polar Media) H_form 2-Hydroxypyridine Form (Favored in Non-Polar Media) P_form->H_form pKa ~ 10-11 N_Alkyl N-Alkylation (Thermodynamic Control) P_form->N_Alkyl K2CO3, DMF, R-X C5_Subst C5-Electrophilic Attack (Halogenation) P_form->C5_Subst NBS, DMF O_Alkyl O-Alkylation (Kinetic/Hard Electrophiles) H_form->O_Alkyl Ag2CO3 or Mitsunobu

        Fig 1: Tautomeric equilibrium and divergent reactivity pathways of the 2-pyridone core.

        Strategic Functionalization Workflow

        To build a comprehensive SAR library, we recommend a three-step divergent workflow:

        • C5-Bromination: Establishes a synthetic handle for late-stage cross-coupling.

        • Regioselective

          
          -Alkylation:  Modulates the solvent-exposed region of the molecule and tunes overall lipophilicity.
          
        • Suzuki-Miyaura Cross-Coupling: Expands the aromatic footprint to probe deep hydrophobic pockets within the biological target.

        Workflow Core 3-((Trifluoromethyl)thio)pyridin-2(1H)-one Step1 Step 1: C5-Bromination Reagent: NBS, DMF Validated by: 1H NMR (C5-H loss) Core->Step1 Electrophilic Aromatic Substitution Step2 Step 2: Regioselective N-Alkylation Reagent: K2CO3, R-X, DMF Validated by: N-CH2 shift ~4.2 ppm Step1->Step2 Ambident Nucleophile Control Step3 Step 3: Suzuki-Miyaura Coupling Reagent: Ar-B(OH)2, Pd(dppf)Cl2 Validated by: LC-MS & Aryl protons Step2->Step3 Late-Stage Functionalization Library Divergent SAR Library (Optimized LogD & Target Affinity) Step3->Library High-Throughput Purification

        Fig 2: Step-by-step synthetic workflow for generating a divergent SAR library.

        Self-Validating Experimental Protocols

        The following protocols are designed with built-in analytical checkpoints to ensure synthetic integrity at every stage.

        Protocol A: Regioselective C5-Bromination

        Objective: Introduce a cross-coupling handle at the C5 position. Causality: Despite the deactivating nature of the C3 –SCF₃ group, the pyridone nitrogen strongly donates electron density via resonance to the ortho and para positions. With C3 blocked, C5 (para to the nitrogen in the resonance hybrid) is the most nucleophilic site. N-Bromosuccinimide (NBS) provides a mild, controlled source of electrophilic bromine, preventing over-halogenation.

        Step-by-Step Procedure:

        • Dissolve 3-((trifluoromethyl)thio)pyridin-2(1H)-one (1.0 eq) in anhydrous DMF (0.2 M) under a nitrogen atmosphere.

        • Cool the solution to 0 °C using an ice bath.

        • Add NBS (1.05 eq) portion-wise over 10 minutes to control the exotherm.

        • Remove the ice bath and stir at room temperature for 2 hours.

        • In-Process Check (IPC): Quench a 10 µL aliquot in water, extract with EtOAc, and run TLC (Hexanes:EtOAc 1:1). The product should appear as a new, highly UV-active spot with a higher Rf than the starting material.

        • Pour the reaction mixture into ice water to precipitate the product. Filter, wash with water, and dry under a vacuum.

        Self-Validation (Spectroscopy):

        • ¹H NMR (DMSO-d6): The starting material exhibits a characteristic coupling pattern for the C4, C5, and C6 protons. Successful C5-bromination is confirmed by the disappearance of the C5 proton signal and the emergence of two distinct doublets (or finely coupled singlets) for the C4 and C6 protons.

        Protocol B: Regioselective -Alkylation

        Objective: Append alkyl/aryl groups to the pyridone nitrogen to explore solvent-channel interactions. Causality: Using K₂CO₃ in DMF solvates the potassium cation, leaving the ambident pyridone anion "naked." Under these conditions, the reaction is under thermodynamic control, heavily favoring attack by the softer nitrogen atom over the harder oxygen atom .

        Step-by-Step Procedure:

        • Dissolve the C5-brominated intermediate (1.0 eq) in anhydrous DMF (0.15 M).

        • Add finely powdered, oven-dried K₂CO₃ (2.0 eq) and stir for 15 minutes to ensure complete deprotonation.

        • Add the desired alkyl halide (e.g., benzyl bromide, 1.2 eq) dropwise.

        • Stir at 60 °C for 4–6 hours.

        • Cool to room temperature, dilute with EtOAc, and wash sequentially with water (3x) and brine to remove DMF.

        • Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography.

        Self-Validation (Spectroscopy):

        • ¹H NMR (CDCl₃): Regiochemistry is easily confirmed by the chemical shift of the newly introduced methylene protons (N–CH₂).

          
          -alkylation typically results in a shift around 4.0–4.5 ppm . If unwanted 
          
          
          
          -alkylation occurs, the O–CH₂ protons will appear significantly further downfield (>4.8 ppm ) due to oxygen's higher electronegativity.
        • IR Spectroscopy: A strong carbonyl stretch (

          
          ) around 1650 cm⁻¹  confirms the retention of the pyridone core.
          
        Protocol C: Late-Stage Suzuki-Miyaura Cross-Coupling

        Objective: Couple diverse aryl boronic acids to the C5 position. Causality: The C5-bromo, C3-SCF₃ substituted pyridone is electronically deficient and sterically hindered. Pd(dppf)Cl₂ is selected as the catalyst because the 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand possesses a large bite angle. This specifically accelerates the reductive elimination step of the catalytic cycle, overcoming the steric bulk of the substrate.

        Step-by-Step Procedure:

        • In a microwave vial, combine the

          
          -alkylated C5-bromo intermediate (1.0 eq), aryl boronic acid (1.5 eq), and Pd(dppf)Cl₂ (0.05 eq).
          
        • Add a degassed mixture of 1,4-Dioxane and 2M aqueous Na₂CO₃ (ratio 4:1, 0.1 M overall concentration).

        • Seal the vial, purge with nitrogen for 5 minutes, and heat under microwave irradiation at 110 °C for 30 minutes (or conventional heating at 100 °C for 4 hours).

        • Filter the mixture through a pad of Celite to remove palladium black, eluting with EtOAc.

        • Concentrate the filtrate and purify via preparative HPLC to obtain the final SAR compound.

        Self-Validation (Spectroscopy):

        • LC-MS: Confirm the target mass and isotopic pattern.

        • ¹H NMR: Observe the integration of the newly appended aromatic protons in the 7.0–8.5 ppm region, ensuring they match the expected count from the boronic acid input.

        Table 2: Reaction Optimization Summary for Library Generation
        TransformationReagents/ConditionsYield RangeKey Optimization Variable
        Bromination NBS, DMF, 0 °C to RT80–95%Temperature control prevents C6-dibromination.
        
        
        -Alkylation
        K₂CO₃, R-X, DMF, 60 °C70–90%Anhydrous K₂CO₃ is critical; moisture promotes hydrolysis of the alkyl halide.
        Suzuki Coupling Pd(dppf)Cl₂, Na₂CO₃, Dioxane/H₂O55–85%Degassing the solvent mixture prevents homocoupling of the boronic acid.

        References

        • Chung, et al. (2020). One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. Molecules, 25(22), 5334. Available at:[Link]

        • Gooßen, L. (2024). Metal-Free Trifluoromethylthiolation of Alkyl Electrophiles. SYNFORM, Thieme Chemistry. Available at:[Link]

        Application Notes and Protocols: N-Alkylation of 3-((Trifluoromethyl)thio)pyridin-2(1H)-one

        Author: BenchChem Technical Support Team. Date: March 2026

        Introduction

        N-alkylated pyridin-2(1H)-ones are privileged scaffolds in modern medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a trifluoromethylthio (SCF3) group at the 3-position further enhances the pharmaceutical potential of this heterocyclic system. The SCF3 moiety is a unique bioisostere for other functional groups and is known for its high lipophilicity (Hansch parameter πR = 1.44) and metabolic stability, which can significantly improve the pharmacokinetic profile of drug candidates.[1]

        The synthesis of N-alkylated 3-((trifluoromethyl)thio)pyridin-2(1H)-one, however, presents a distinct chemical challenge. The pyridinone ring system is an ambident nucleophile, meaning it possesses two potential sites for alkylation: the ring nitrogen (N1) and the exocyclic oxygen (O2).[2] This duality can lead to the formation of a mixture of N-alkylated pyridinone and O-alkylated 2-alkoxypyridine products, often making purification difficult and reducing the yield of the desired isomer.[3][4]

        This guide provides an in-depth analysis of established protocols for the regioselective N-alkylation of 3-((trifluoromethyl)thio)pyridin-2(1H)-one. We will explore the underlying chemical principles that govern selectivity and offer detailed, field-proven experimental procedures for researchers in drug discovery and development. The causality behind experimental choices is emphasized to empower scientists to adapt and troubleshoot these critical synthetic transformations.

        Core Chemical Principles: Controlling N- vs. O-Alkylation

        Achieving selective N-alkylation requires a nuanced understanding of the factors that influence the reactivity of the ambident pyridinone anion. The outcome of the reaction is a delicate interplay between the base, solvent, electrophile (alkylating agent), and temperature.

        dot

        G cluster_0 Ambident Nucleophile: Pyridinone Anion cluster_1 Electrophile (R-X) Anion N O Pyridinone Anion N_Product N-Alkylated Product (1-Alkyl-3-((trifluoromethyl)thio)pyridin-2(1H)-one) Anion:n->N_Product N-Attack (Softer Center) O_Product O-Alkylated Product (2-Alkoxy-3-((trifluoromethyl)thio)pyridine) Anion:O->O_Product O-Attack (Harder Center) Electrophile R-X

        Caption: N- vs. O-Alkylation pathways of the pyridinone anion.

        Key factors influencing regioselectivity include:

        • Base and Counterion: The choice of base (e.g., K2CO3, NaH, Cs2CO3) determines the counterion (K+, Na+, Cs+). Larger, more polarizable cations like cesium (Cs+) are known to preferentially associate with the harder oxygen atom, leaving the softer nitrogen atom more available for nucleophilic attack, thereby favoring N-alkylation.

        • Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF), tetrahydrofuran (THF), and acetonitrile (MeCN) are commonly used. They effectively solvate the cation without strongly hydrogen-bonding to the anion, thus enhancing its nucleophilicity.

        • Alkylating Agent (Electrophile): The reaction generally proceeds via an SN2 mechanism.[5][6] Therefore, unhindered primary alkyl halides (e.g., R-I, R-Br) are the most effective electrophiles.[5][7] Secondary and tertiary halides are more prone to E2 elimination, especially with strong bases.[5][8]

        • Temperature: Higher temperatures can sometimes favor O-alkylation, although this is highly system-dependent. Reactions are typically conducted at temperatures ranging from 0 °C to reflux, requiring careful optimization for each specific substrate and alkylating agent combination.

        Recommended N-Alkylation Protocols

        Three primary methods have proven effective for the N-alkylation of pyridinone systems. The choice of protocol depends on the nature of the alkylating agent, scale, and available laboratory equipment.

        Protocol 1: Classical N-Alkylation with an Alkyl Halide

        This is the most direct and widely used method, relying on the deprotonation of the pyridinone followed by nucleophilic substitution with an alkyl halide. It is particularly effective for introducing simple alkyl and benzyl groups.

        Causality and Rationale

        This protocol leverages the principles of the Williamson ether synthesis.[6][7] The key to success is achieving complete deprotonation with an appropriate base to form the nucleophilic pyridinone anion, which then attacks the electrophilic carbon of the alkyl halide. The use of cesium carbonate is often preferred as the large cesium ion enhances the nucleophilicity of the nitrogen atom, promoting selective N-alkylation.[2] An inert atmosphere is critical when using reactive bases like sodium hydride (NaH) to prevent quenching by atmospheric moisture and oxygen.

        Detailed Step-by-Step Methodology
        • Reactor Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet, add 3-((trifluoromethyl)thio)pyridin-2(1H)-one (1.0 eq).

        • Solvent Addition: Add anhydrous DMF (or THF, MeCN) to achieve a concentration of approximately 0.1–0.5 M.

        • Base Addition: Add cesium carbonate (Cs2CO3, 1.5 eq) or potassium carbonate (K2CO3, 2.0 eq) to the suspension. If using sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq), cool the flask to 0 °C before adding the NaH portion-wise to control the evolution of hydrogen gas.

        • Deprotonation: Stir the mixture at room temperature (or 0 °C for NaH) for 30–60 minutes to ensure complete formation of the pyridinone salt.

        • Alkylation: Add the alkyl halide (R-X, 1.1–1.3 eq) dropwise via syringe.

        • Reaction Monitoring: Heat the reaction to the desired temperature (e.g., 60–80 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

        • Work-up: After cooling to room temperature, quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, DCM).

        • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure N-alkylated product.

        Protocol 2: The Mitsunobu Reaction

        The Mitsunobu reaction is a powerful alternative for N-alkylation using an alcohol as the alkyl source. It proceeds under mild, neutral conditions and is renowned for its reliability, particularly with secondary alcohols where direct alkylation might fail.[9][10]

        Causality and Rationale

        The reaction involves the in-situ activation of an alcohol by a combination of a phosphine (typically triphenylphosphine, PPh3) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[9] This forms a highly reactive oxyphosphonium salt. The pyridinone nitrogen then acts as the nucleophile, displacing the activated hydroxyl group. A significant advantage is the frequent high selectivity for N-alkylation in pyridone systems.[2][11] To simplify purification, polymer-supported triphenylphosphine (PS-PPh3) can be used, allowing the phosphine oxide byproduct to be removed by simple filtration.[9]

        Detailed Step-by-Step Methodology
        • Reactor Setup: To an oven-dried flask under an inert atmosphere, add 3-((trifluoromethyl)thio)pyridin-2(1H)-one (1.0 eq), the desired alcohol (R-OH, 1.2 eq), and triphenylphosphine (PPh3, 1.5 eq).

        • Solvent Addition: Dissolve the components in anhydrous THF to a concentration of 0.1–0.5 M.

        • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add DIAD or DEAD (1.5 eq) dropwise. The reaction is exothermic, and a color change (typically to a yellow or orange hue) is observed.

        • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2–24 hours. Monitor progress by TLC or LC-MS.

        • Work-up and Purification: Concentrate the reaction mixture under reduced pressure. The primary challenge is removing the triphenylphosphine oxide and dialkyl hydrazinedicarboxylate byproducts. Purification is typically achieved via meticulous flash column chromatography. If PS-PPh3 was used, the resin can be filtered off prior to concentration, greatly simplifying the purification process.

        Protocol 3: Phase-Transfer Catalysis (PTC)

        Phase-transfer catalysis is an efficient and scalable method that facilitates reactions between reagents located in different immiscible phases (e.g., a solid inorganic base and an organic solution).[12][13] This technique avoids the need for strictly anhydrous solvents or highly reactive, moisture-sensitive bases.

        Causality and Rationale

        In this system, a phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), transports the deprotonated pyridinone anion from the solid surface of the base (e.g., powdered KOH) into the organic phase.[12][14] This "phase-transferred" anion is highly reactive and readily undergoes N-alkylation. The process is catalytic and can be performed under mild conditions, often leading to cleaner reactions and simpler work-ups.[13][14] Vigorous stirring is essential to maximize the interfacial area between the phases, which is critical for efficient catalysis.

        Detailed Step-by-Step Methodology
        • Reactor Setup: In a round-bottom flask, combine 3-((trifluoromethyl)thio)pyridin-2(1H)-one (1.0 eq), the alkyl halide (1.2 eq), and the phase-transfer catalyst (e.g., TBAB, 0.1 eq).

        • Solvent and Base: Add a suitable organic solvent (e.g., toluene) and finely powdered potassium hydroxide (KOH) or potassium carbonate (K2CO3) (3.0 eq).

        • Reaction: Stir the biphasic mixture vigorously at a temperature between 50–100 °C.

        • Monitoring: Monitor the reaction by TLC or GC-MS.[12]

        • Work-up: After completion, cool the mixture and filter to remove the inorganic base.

        • Purification: Transfer the filtrate to a separatory funnel, wash with water to remove the catalyst, and then with brine. Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo. Purify the resulting crude material by column chromatography or crystallization.

        Data and Workflow Visualization

        Comparison of N-Alkylation Protocols
        FeatureProtocol 1: Classical AlkylationProtocol 2: Mitsunobu ReactionProtocol 3: Phase-Transfer Catalysis
        Alkyl Source Alkyl Halide (R-X)Alcohol (R-OH)Alkyl Halide (R-X)
        Key Reagents Base (Cs2CO3, NaH, K2CO3)PPh3, DIAD/DEADPTC (e.g., TBAB), Powdered Base (KOH)
        Solvent Anhydrous DMF, THF, MeCNAnhydrous THF, DioxaneToluene, DCM
        Pros Cost-effective, straightforward for simple alkyl groups, scalable.Mild conditions, excellent for secondary alcohols, high N-selectivity.Avoids strong/anhydrous bases, simple work-up, scalable.[13]
        Cons Risk of O-alkylation, requires anhydrous conditions with NaH.Expensive reagents, difficult purification of byproducts.Requires vigorous stirring, catalyst may need removal.
        General Experimental Workflow

        dot

        G A 1. Reactor Setup (Inert Atmosphere) B 2. Add Substrate, Solvent, & Reagents A->B C 3. Controlled Reaction (Temperature & Time) B->C D 4. Monitor Progress (TLC / LC-MS) C->D D->C Reaction Incomplete E 5. Reaction Work-up (Quench & Extract) D->E Reaction Complete F 6. Purification (Column Chromatography) E->F G 7. Characterization (NMR, MS, HRMS) F->G

        Caption: A generalized workflow for N-alkylation experiments.

        References

        • Benchchem. Comparing the efficacy of different catalysts for pyridine N-alkylation.
        • ResearchGate. A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions.
        • RSC Publishing. Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow.
        • PMC. ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists.
        • Semantic Scholar. N- vs. O-alkylation in the mitsunobu reaction of 2-pyridone.
        • Chemistry Steps. The Williamson Ether Synthesis.
        • Wordpress. Phase Transfer Catalysis.
        • ACS Publications. Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase.
        • Master Organic Chemistry. The Williamson Ether Synthesis.
        • Wikipedia. Williamson ether synthesis. Available at: [Link]

        • ACS Publications. A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes.
        • R Discovery. A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions.
        • Chemistry LibreTexts. 15.3: The Williamson Ether Synthesis. Available at: [Link]

        • MDPI. One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation.
        • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
        • MDPI. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Available at: [Link]

        • PTC Organics, Inc. Two Consecutive PTC N-Alkylations.
        • Sciforum. one-pot synthesis of n-alkylated 2-pyridone derivatives under microwave irradiation.
        • Taylor & Francis Online. Synthesis and reactions of 4-trifluoromethyl-3-cyano pyridine-2(1H)-thione/one derivatives.
        • ResearchGate. (PDF) Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
        • Taylor & Francis Online. Synthesis and reactions of 4-trifluoromethyl-3-cyano pyridine-2(1H)-thione/one derivatives. Available at: [Link]

        • ResearchGate. A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes.
        • PMC. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Available at: [Link]

        • ChemRxiv. 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation.
        • PMC. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
        • Bentham Science. Recent Advances in C-H Trifluoromethylthiolation and Trifluoromethoxylation Reactions.
        • ThalesNano. A High Temperature Green Method for Direct N-Alkylation with the Phoenix Flow Reactor.
        • Beilstein Journal of Organic Chemistry. Direct electrophilic N-trifluoromethylthiolation of amines with trifluoromethanesulfenamide.

        Sources

        Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-SCF3-Pyridin-2-one Derivatives

        Author: BenchChem Technical Support Team. Date: March 2026

        Introduction: The Strategic Value of the 3-SCF3-Pyridin-2-one Scaffold

        The 2-pyridone motif is a cornerstone in medicinal chemistry, recognized for its ability to act as a bioisostere for various functional groups, thereby enhancing properties like solubility and metabolic stability. When functionalized at the 3-position with a trifluoromethylthio (SCF3) group, the resulting scaffold becomes a highly valuable asset for drug discovery. The SCF3 group is one of the most lipophilic functionalities known, significantly enhancing a molecule's ability to cross cell membranes. This unique combination of a privileged heterocyclic core and a lipophilicity-enhancing group makes 3-SCF3-pyridin-2-one derivatives prime candidates for the development of novel therapeutics with improved pharmacokinetic profiles.

        Palladium-catalyzed cross-coupling reactions represent the most powerful and versatile strategy for the late-stage functionalization of such complex heterocyclic systems. Methodologies like the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings allow for the precise installation of diverse molecular fragments, enabling the rapid generation of compound libraries for biological screening. This guide provides an in-depth analysis of the key considerations and detailed protocols for the successful application of these transformative reactions to 3-SCF3-pyridin-2-one scaffolds.

        Core Concepts: Navigating the Catalytic Cycles

        Understanding the fundamental mechanisms of palladium-catalyzed cross-coupling is paramount for troubleshooting and optimizing these reactions. The three primary transformations—Suzuki-Miyaura (C-C), Buchwald-Hartwig (C-N), and Sonogashira (C-C≡C)—all proceed through a similar catalytic cycle, illustrated below. The specific nature of the nucleophile and the transmetalation step differentiates them.

        General Catalytic Cycle

        The cycle initiates with an active Pd(0) species, which undergoes oxidative addition into the carbon-halide bond of the (hetero)aryl halide. The resulting Pd(II) complex then undergoes transmetalation with the nucleophilic coupling partner (an organoboron, an amine, or a copper acetylide). The final, and often rate-limiting, step is reductive elimination, which forms the desired C-C or C-N bond and regenerates the active Pd(0) catalyst.

        Catalytic Cycle cluster_main Palladium Catalytic Cycle cluster_key Key Pd0 L-Pd(0) (Active Catalyst) OA Oxidative Addition Pd0->OA PdII_halide L-Pd(II)(Ar)(X) OA->PdII_halide Ar-X TM Transmetalation PdII_halide->TM PdII_nu L-Pd(II)(Ar)(Nu) TM->PdII_nu [Nu-M] RE Reductive Elimination PdII_nu->RE RE->Pd0 Ar-Nu ArX 5-Halo-3-SCF3-pyridin-2-one NuM Nucleophile (Boronic Acid, Amine, Alkyne) ArNu Coupled Product

        Figure 1: Generalized Palladium Catalytic Cycle.

        Scientific Integrity & Logic: Causality Behind Experimental Choices

        The 3-SCF3-pyridin-2-one scaffold presents unique challenges that demand careful consideration of each reaction component. The electron-withdrawing nature of the SCF3 group and the potentially coordinating sulfur and pyridinone nitrogen atoms can significantly impact catalyst activity.

        • The Substrate: For cross-coupling, a handle is required on the pyridinone ring. A halogen, typically bromine at the C5 position (5-bromo-3-SCF3-pyridin-2-one), serves as an excellent electrophilic partner due to its favorable reactivity in the oxidative addition step.

        • Ligand Selection (The "Why"): The choice of phosphine ligand is arguably the most critical parameter. The sulfur atom of the SCF3 group can act as a potential poison by coordinating to the palladium center and deactivating the catalyst. To mitigate this, bulky, electron-rich monodentate biaryl phosphine ligands are strongly recommended.

          • Expertise: Ligands such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) and RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) create a sterically hindered environment around the palladium atom.[1] This steric bulk not only promotes the crucial reductive elimination step but also disfavors off-cycle coordination of the sulfur atom.[2] The electron-rich nature of these ligands enhances the rate of oxidative addition, which can be sluggish for electron-deficient heteroaryl halides.

        • Palladium Precatalyst: Third-generation (G3) Buchwald precatalysts, such as XPhos Pd G3 , are highly recommended. These complexes are air- and moisture-stable, ensuring reproducibility and ease of handling.[3] They efficiently generate the active monoligated Pd(0) species in situ, providing a 1:1 ligand-to-palladium ratio that is optimal for many cross-coupling reactions.[3][4]

        • Base Selection: The pyridin-2-one core contains an acidic N-H proton. The choice of base must be strong enough to facilitate the deprotonation of the amine in Buchwald-Hartwig reactions or to activate the boronic acid in Suzuki couplings, but not so harsh as to cause unwanted side reactions.

          • Trustworthiness: For Suzuki couplings, inorganic bases like potassium phosphate (K3PO4) or potassium carbonate (K2CO3) are often effective.[5] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required to deprotonate the coupling amine.[6][7] The use of LiHMDS can be particularly advantageous for substrates with base-sensitive functional groups.[8]

        Detailed Application Notes and Protocols

        Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Palladium catalysts, phosphine ligands, and organic solvents should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All reactions must be conducted under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the catalyst.

        Protocol 1: Suzuki-Miyaura C-C Coupling

        This protocol outlines a general procedure for the coupling of a 5-bromo-3-SCF3-pyridin-2-one with various aryl- and heteroarylboronic acids.

        G start Setup Under Inert Atmosphere (Schlenk Flask) reagents Add: - 5-Bromo-3-SCF3-pyridin-2-one - Boronic Acid - Base (K3PO4) - Catalyst (XPhos Pd G3) start->reagents solvent Add Degassed Solvent (e.g., Dioxane/Water) reagents->solvent reaction Heat Reaction Mixture (e.g., 80-110 °C) solvent->reaction monitor Monitor Progress (TLC / LC-MS) reaction->monitor workup Aqueous Workup (Cool, Dilute, Extract) monitor->workup purify Purification (Column Chromatography) workup->purify

        Figure 2: General workflow for Suzuki-Miyaura coupling.
        • 5-Bromo-3-SCF3-pyridin-2-one (1.0 equiv)

        • Arylboronic Acid (1.2 - 1.5 equiv)

        • XPhos Pd G3 (1-3 mol%)

        • Potassium Phosphate (K3PO4, 2.0 - 3.0 equiv)

        • 1,4-Dioxane (anhydrous, degassed)

        • Water (degassed)

        • To an oven-dried Schlenk flask containing a magnetic stir bar, add 5-bromo-3-SCF3-pyridin-2-one, the arylboronic acid, potassium phosphate, and the XPhos Pd G3 precatalyst.

        • Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

        • Add anhydrous, degassed 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio) via syringe to achieve a final concentration of approximately 0.1 M with respect to the limiting reagent.

        • Place the flask in a preheated oil bath and stir the reaction mixture at 80-110 °C.

        • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

        • Upon completion, cool the reaction mixture to room temperature.

        • Dilute the mixture with ethyl acetate and water. Separate the layers.

        • Extract the aqueous layer twice more with ethyl acetate.

        • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

        • Purify the crude residue by flash column chromatography on silica gel to afford the desired 5-aryl-3-SCF3-pyridin-2-one.

        ParameterRecommended Starting ConditionRange for OptimizationRationale / Comment
        Catalyst Loading 2 mol%1 - 5 mol%Higher loading may be needed for less reactive boronic acids.
        Boronic Acid 1.2 equiv1.1 - 2.0 equivExcess is used to ensure full conversion of the limiting halide.
        Base K3PO4 (2.0 equiv)K2CO3, Cs2CO3 (2-3 equiv)K3PO4 is a reliable base for many Suzuki couplings of heteroaryl halides.[5]
        Solvent Ratio Dioxane/H2O (4:1)Toluene/H2O, THF/H2O (4:1 to 10:1)The aqueous component is crucial for the transmetalation step.
        Temperature 100 °C80 - 110 °CHigher temperatures may be required for challenging couplings.
        Reaction Time 12 h4 - 24 hMonitor by TLC or LC-MS for completion.
        Protocol 2: Buchwald-Hartwig C-N Amination

        This protocol provides a general method for the amination of 5-bromo-3-SCF3-pyridin-2-one with primary or secondary amines.

        G Pd0 Pd(0)L OA Oxidative Addition Pd0->OA PdII_halide Ar(X)Pd(II)L OA->PdII_halide Ar-Br Amine_Coord Amine Coordination & Deprotonation PdII_halide->Amine_Coord + R'R''NH + Base PdII_amido Ar(NR'R'')Pd(II)L Amine_Coord->PdII_amido RE Reductive Elimination PdII_amido->RE RE->Pd0 Ar-NR'R''

        Figure 3: Key steps in the Buchwald-Hartwig amination cycle.
        • 5-Bromo-3-SCF3-pyridin-2-one (1.0 equiv)

        • Amine (primary or secondary, 1.2 equiv)

        • RuPhos Pd G3 (1-3 mol%)

        • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

        • Toluene or 1,4-Dioxane (anhydrous, degassed)

        • In a glovebox or under a positive pressure of inert gas, add sodium tert-butoxide to an oven-dried Schlenk tube equipped with a stir bar.

        • Add the RuPhos Pd G3 precatalyst and the 5-bromo-3-SCF3-pyridin-2-one.

        • Seal the tube, remove from the glovebox, and add the anhydrous, degassed solvent (e.g., toluene) via syringe.

        • Add the amine coupling partner (if liquid, via syringe; if solid, add with the other solids in step 2).

        • Place the reaction vessel in a preheated oil bath at 90-110 °C and stir vigorously.

        • Monitor the reaction for the consumption of the starting material using TLC or LC-MS.

        • After completion, cool the reaction to room temperature and quench by adding saturated aqueous ammonium chloride (NH4Cl).

        • Dilute with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.

        • Transfer the filtrate to a separatory funnel, wash with water and then brine.

        • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo.

        • Purify the crude product by flash column chromatography.

        ParameterRecommended Starting ConditionRange for OptimizationRationale / Comment
        Catalyst Loading 2 mol%1 - 4 mol%Challenging amines (e.g., anilines) may require higher loadings.
        Amine 1.2 equiv1.1 - 1.5 equivA slight excess drives the reaction to completion.
        Base NaOtBu (1.4 equiv)LiHMDS, K3PO4, Cs2CO3 (1.4-2.0 equiv)NaOtBu is a standard, effective base.[7] LiHMDS is a good alternative for base-sensitive substrates.[6]
        Solvent TolueneDioxane, THFToluene is generally a robust solvent for these reactions.[1]
        Temperature 100 °C90 - 120 °CEnsure sufficient thermal energy for reductive elimination.
        Reaction Time 16 h6 - 24 hReactions with less nucleophilic amines may require longer times.

        References

        • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

        • Zaragoza, F., & Stephen, K. (2024). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. Molecules, 29(9), 2145. [Link]

        • Al-Zaydi, K. M. (2014). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. Molecules, 19(2), 2637-2654. [Link]

        • Mazzotti, A. R., Campbell, M. G., Tang, P., Murphy, J. M., & Ritter, T. (2013). Palladium(III)-Catalyzed Fluorination of Arylboronic Acid Derivatives. Journal of the American Chemical Society, 135(38), 14012–14015. [Link]

        • Koval, O., et al. (2023). Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones. Molbank, 2023(2), M1668. [Link]

        • Besset, T., et al. (2023). Transition-metal-catalyzed C–H bond activation as a sustainable strategy for the synthesis of fluorinated molecules: an overview. Beilstein Journal of Organic Chemistry, 19, 568-611. [Link]

        • Krska, S. W., et al. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 13(10), 2754-2757. [Link]

        • Razafindrainibe, F., et al. (2021). Synthesis of 5‐alkynyl‐3‐fluoro‐2‐pyridinamidoximes and selective hydrogenation to produce 6‐alkanyl‐3‐fluoro‐2‐pyridinamidoxime. ChemistryOpen, 10(1), 10-14. [Link]

        • Krasovskiy, A., et al. (2021). Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H. Molecules, 26(12), 3532. [Link]

        • Khan, S. G., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190. [Link]

        • Khan, S. G., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. ResearchGate. [Link]

        • Fors, B. P., & Buchwald, S. L. (2009). C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society, 131(36), 12898-12899. [Link]

        • Al-Zaydi, K. M. (2014). Synthesis of a new class of Pyridazin-3-one and 2-amino-5-arylazopyridine derivatives and their utility in the synthesis of fused azines. Molecules, 19(2), 2637-2654. [Link]

        • Hein, J. E., et al. (2015). Modular synthesis of aryl amines from 3-alkynyl-2-pyrones. Chemical Science, 6(3), 1894-1899. [Link]

        • Wikipedia contributors. (2023). Josiphos ligands. Wikipedia, The Free Encyclopedia. [Link]

        • Wikipedia contributors. (2024). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]

        • Panduwawala, T. (2020). Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides on Sulfur Compounds. Thieme. [Link]

        • Reddy, M. S., et al. (2014). A three component one-pot synthesis of N-amino-2-pyridone derivatives catalyzed by KF-Al2O3. Tetrahedron Letters, 55(43), 5969-5972. [Link]

        • Torborg, C., & Beller, M. (2009). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Advanced Synthesis & Catalysis, 351(18), 3027-3043. [Link]

        • Koval, O., et al. (2023). Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones. ResearchGate. [Link]

        • Fors, B. P., & Buchwald, S. L. (2010). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Journal of the American Chemical Society, 132(43), 15330-15333. [Link]

        • Sereda, O., et al. (2015). Three-component synthesis of C2F5-substituted pyrazoles from C2F5CH2NH2·HCl, NaNO2 and electron-deficient alkynes. Beilstein Journal of Organic Chemistry, 11, 24-30. [Link]

        • Ramón, R., et al. (2020). Towards DES Compatible Metallic Catalysts: Cationic Pyridiniophosphine Ligands in Palladium Catalyzed Cross-Coupling Reactions. Catalysts, 10(6), 659. [Link]

        • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

        • Al-Ghorbani, M., et al. (2022). Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy. Molecules, 27(19), 6543. [Link]

        • Cho, J., & Buchwald, S. L. (2010). The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. Science, 328(5986), 1679-1681. [Link]

        • Weires, A. G., & Buchwald, S. L. (2017). Pd-Catalyzed Cross-Coupling, High Throughput Experimentation, and Machine Learning. DSpace@MIT. [Link]

        • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Chemistry LibreTexts. [Link]

        • Barde, A., et al. (2024). The development of cage phosphine 'DalPhos' ligands to enable nickel-catalyzed cross-couplings of (hetero)aryl electrophiles. Chemical Science, 15(18), 6653-6663. [Link]

        • Wikipedia contributors. (2024). Suzuki reaction. Wikipedia, The Free Encyclopedia. [Link]

        • Yoshino, T., & Matsunaga, S. (2017). Cp*Co III -Catalyzed Directed C-H Trifluoromethylthiolation of 2-Phenylpyridines and 6-Arylpurines. Organic Letters, 19(21), 5844-5847. [Link]

        • Wozniak, L., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7380. [Link]

        • Králová, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2394-2402. [Link]

        • Xiong, B., et al. (2023). Palladium-Catalyzed Cross-Electrophile Coupling Reaction involving Sulfur Dioxide for the Direct Synthesis of Diverse Functionalized Sulfones. Organic Chemistry Frontiers, 10(13), 3296-3301. [Link]

        • Slepukhin, P. A., et al. (2020). An expedient synthesis of 5-alkynyl-6-aryl-2,2′-bipyridines. Tetrahedron Letters, 61(32), 152199. [Link]

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        Troubleshooting & Optimization

        Technical Support Center: Synthesis of 3-((trifluoromethyl)thio)pyridin-2(1H)-one

        Author: BenchChem Technical Support Team. Date: March 2026

        Ticket ID: SCF3-PYR-003 Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Subject: Optimizing Yield and Regioselectivity for C3-Trifluoromethylthiolation of 2-Pyridone

        Executive Summary

        You are likely experiencing low yields due to two competing mechanistic failures: regiochemical scrambling (competition between C3 and C5 positions) and tautomeric interference (N- vs. O- functionalization).

        While direct C-H functionalization (electrophilic pathway) is attractive for atom economy, it is notoriously difficult to control on the 2-pyridone scaffold without C5 blocking groups. For high-value intermediates requiring strict C3 regioselectivity, we recommend switching to a Nucleophilic Cross-Coupling (Halex) strategy using a 3-iodo precursor.

        Part 1: Diagnostic & Troubleshooting

        Q1: Why am I getting a mixture of products when using electrophilic reagents (e.g., PhSO₂NSCF₃)?

        A: This is a classic regioselectivity issue inherent to the 2-pyridone scaffold. The 2-pyridone ring exists in equilibrium with 2-hydroxypyridine. In the pyridone form, the C3 and C5 positions are both electron-rich and susceptible to electrophilic attack.

        • C5 Attack: Often kinetically favored due to less steric hindrance compared to C3 (which is adjacent to the carbonyl).

        • N-Attack: If the nitrogen is unprotected, "hard" electrophiles may attack the nitrogen or oxygen (O-alkylation), leading to side products.

        The Fix: If you must use direct C-H functionalization, you need to block the C5 position or use a directing group. However, for the specific target 3-((trifluoromethyl)thio)pyridin-2(1H)-one , we strongly advise Protocol A (below) to guarantee regiochemical fidelity.

        Q2: I see the product on LCMS, but it degrades during silica chromatography. Why?

        A: The SCF₃ group is generally stable, but the 2-pyridone ring can "stick" to silica due to hydrogen bonding, and the SCF₃ group adds lipophilicity that can complicate separation.

        • Cause: Acidic silica can sometimes promote hydrolysis or tautomeric shifts that make isolation difficult.

        • Fix: Passivate your silica gel with 1% Triethylamine (TEA) in the eluent or switch to neutral alumina. Alternatively, recrystallization is often superior for pyridones due to their high crystallinity.

        Part 2: Recommended Protocols

        Protocol A: The "Gold Standard" (Nucleophilic Cross-Coupling)

        Recommended for highest regioselectivity and yield.

        This method bypasses the C3/C5 selectivity issue by pre-installing a leaving group (Iodine) at C3.

        Reagents:

        • Substrate: 3-iodo-2-pyridone (commercially available or synthesized via iodination of 2-pyridone).

        • Reagent: (bpy)CuSCF₃ (complex) OR AgSCF₃ with CuI catalyst.

        • Solvent: DMF or NMP (anhydrous).

        Step-by-Step Workflow:

        • Preparation: In a glovebox or under Argon, charge a pressure tube with 3-iodo-2-pyridone (1.0 equiv), AgSCF₃ (1.5 equiv), and CuI (1.0 equiv). Note: Using pre-complexed (bpy)CuSCF₃ (1.2 equiv) often gives higher yields.

        • Solvation: Add anhydrous DMF (0.2 M concentration).

        • Reaction: Seal and heat to 100–110 °C for 12–16 hours.

        • Workup: Cool to RT. Dilute with EtOAc. Filter through a Celite pad to remove copper salts. Wash filtrate with brine (3x) to remove DMF.

        • Purification: Flash chromatography (DCM/MeOH gradient).

        Why this works: The reaction proceeds via a Cu(III)-SCF₃ intermediate that undergoes reductive elimination specifically at the C-I bond site, preserving the C3 regiochemistry.

        Protocol B: Direct C-H Functionalization (Electrophilic)

        Only recommended if C5 is blocked or if using specific catalytic systems.

        Reagents:

        • Substrate: 2-pyridone.[1]

        • Reagent: N-trifluoromethylthiosaccharin (Shen’s Reagent).

        • Catalyst: Lewis Acid (e.g., BF₃·OEt₂) or specific organocatalysts.[2]

        Optimization Table:

        ParameterRecommendationReason
        Solvent DCE or MeCN Polar aprotic solvents stabilize the transition state.
        Temperature 60–80 °C Activation energy for C3 attack is higher than C5.
        Additives BF₃·OEt₂ (1.0 equiv) Activates the reagent and coordinates to the pyridone carbonyl, potentially directing to C3.
        Protection N-Methyl / N-Benzyl Protecting the Nitrogen before reaction prevents N-SCF₃ formation and forces C-attack.

        Part 3: Mechanistic Visualization

        The following diagram illustrates the competition between the Direct C-H route (prone to mixtures) and the Halex route (Regioselective).

        G Start 2-Pyridone Direct Direct C-H Activation (Electrophilic Source: PhSO2NSCF3) Start->Direct Route B (Risky) Iodination Iodination (NIS or I2) Start->Iodination Route A (Recommended) Mix Mixture of Products: 3-SCF3 (Minor) + 5-SCF3 (Major) Direct->Mix Poor Regiocontrol IodoInt 3-Iodo-2-pyridone (Regio-defined Precursor) Iodination->IodoInt Halex Nucleophilic Displacement (AgSCF3 / CuI / 110°C) IodoInt->Halex Target Target: 3-(SCF3)-2-pyridone (>80% Yield) Halex->Target Reductive Elimination

        Caption: Comparison of Synthetic Pathways. Route A (Green) ensures C3 regioselectivity via an iodinated intermediate, whereas Route B (Red) often results in inseparable C3/C5 mixtures.

        Part 4: Reagent Selection Guide

        Select the correct SCF₃ source based on your chosen protocol.

        ReagentTypeReactivityStabilityCostBest For
        AgSCF₃ NucleophilicHigh (requires metal catalyst)High (Solid, storable)HighProtocol A (Halex)
        (bpy)CuSCF₃ NucleophilicVery High (Single component)Moderate (Air sensitive)HighProtocol A (Simplified)
        Shen's Reagent ElectrophilicHighHigh (Shelf-stable)LowProtocol B (Direct C-H)
        Munavalli's Reagent ElectrophilicModerateLow (Requires in-situ prep)LowLarge scale, non-selective

        (Shen's Reagent = N-trifluoromethylthiosaccharin)

        References

        • Xu, C., Ma, B., & Shen, Q. (2014). N-Trifluoromethylthiosaccharin: An Easily Accessible, Shelf-Stable, Electrophilic Trifluoromethylthiolating Reagent.[2] Angewandte Chemie International Edition, 53(21), 5390–5394. Link

        • Weng, Z., et al. (2013). Copper-Mediated Trifluoromethylthiolation of Heteroaryl Halides with AgSCF3. Organic Letters, 15(12), 3042–3045. Link

        • Billard, T., et al. (2008).[3] Electrophilic Trifluoromethylthiolation of Aromatic Compounds with Trifluoromethanesulfenamides. Journal of Organic Chemistry, 73(23), 9362–9365. Link

        • Rueping, M., et al. (2013). Copper-Catalyzed Trifluoromethylthiolation of Primary and Secondary Alkylboronic Acids. Chemistry – A European Journal, 19(42), 14069–14072. Link

        • Zhang, C. P., & Vicic, D. A. (2012).[3] Nickel-Catalyzed Synthesis of Aryl Trifluoromethyl Sulfides. Journal of the American Chemical Society, 134(1), 183–185.[3] Link

        Sources

        preventing oxidation of SCF3 group during pyridinone synthesis

        Author: BenchChem Technical Support Team. Date: March 2026

        Technical Support Center: Pyridinone Synthesis & SCF3 Stabilization

        Executive Summary & Diagnostic Framework

        The Core Problem: The trifluoromethylthio group (–SCF

        
        ) is a valuable lipophilic pharmacophore, but the sulfur atom is in the +2 oxidation state. During the synthesis of pyridinones—specifically during the oxidative aromatization  of dihydropyridinone intermediates—common oxidants like DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone), CAN (Cerium Ammonium Nitrate), or peroxides often over-oxidize the sulfur to a sulfoxide (–S(O)CF
        
        
        
        ) or sulfone (–SO
        
        
        CF
        
        
        ).

        Quick Diagnostic:

        • Symptom: Loss of lipophilicity in the final product; unexpected polarity shift on TLC.

        • Verification:

          
          F NMR shows a new peak shifted significantly from the expected –SCF
          
          
          
          region.
        • Immediate Action: Stop using excess strong oxidants.[1] Switch to Late-Stage Functionalization or Non-Oxidative Aromatization .[1]

        Troubleshooting & FAQs

        Category A: Reagent Selection & Compatibility

        Q1: I am using DDQ to aromatize my dihydropyridinone, but I see a byproduct. Is DDQ compatible with SCF3? A: DDQ is a high-risk reagent for sulfides.[1] While DDQ is excellent for dehydrogenation, it acts via a radical cation mechanism that can abstract electrons from the sulfur atom, leading to S-oxidation, especially if water is present.

        • The Fix: If you must use DDQ, use exactly 1.0–1.1 equivalents in anhydrous dioxane/benzene at room temperature. Do not heat.

        • The Better Alternative: Switch to Chloranil (tetrachloro-1,4-benzoquinone) .[1] It has a lower redox potential than DDQ, making it milder and less likely to oxidize the sulfur, while still effecting aromatization.

        Q2: Can I use mCPBA or H2O2 to generate the pyridinone ring from a thiol precursor? A: Absolutely not. These are potent S-oxidants.[1] They will quantitatively convert your –SCF

        
         group to –S(O)CF
        
        
        
        (sulfoxide) or –SO
        
        
        CF
        
        
        (sulfone) before they affect the ring system.
        • Alternative: Use Selenium Dioxide (SeO

          
          )  in acetic acid or dioxane.[1] SeO
          
          
          
          is a selective oxidant often used for aromatizing 1,4-dihydropyridines without affecting thioethers.[1]
        Category B: Synthetic Strategy

        Q3: I keep losing the SCF3 group. Should I change my route? A: Yes. If early-stage introduction fails, adopt a Late-Stage Functionalization (LSF) strategy.[1] Build the pyridinone core first, then introduce the SCF

        
         group. This completely avoids subjecting the sensitive sulfide to harsh ring-closing conditions.[1]
        

        Q4: Which reagents are best for Late-Stage Trifluoromethylthiolation of pyridinones? A: Pyridinones are electron-rich.[1] You can use Electrophilic Trifluoromethylthiolating Reagents .[1][2][3][4]

        • Reagent Choice:

          • Billard’s Reagent (PhNH-SCF

            
            ):  Good for Friedel-Crafts type functionalization.[1]
            
          • N-Trifluoromethylthiosaccharin: A shelf-stable, powerful electrophile.[1]

          • Shen’s Reagent ((PhSO

            
            )
            
            
            
            N-SCF
            
            
            ):
            Highly reactive for C3-functionalization.[1]

        Technical Deep Dive: Protocols & Mechanisms

        Protocol 1: Late-Stage Electrophilic Trifluoromethylthiolation

        Recommended for maximum safety of the SCF3 group.

        Objective: Install –SCF

        
         at the C3 position of a pre-formed pyridinone.
        

        Materials:

        • Substrate: 4-hydroxy-2-pyridone derivative (1.0 equiv)[1]

        • Reagent: N-Trifluoromethylthiosaccharin (1.2 equiv)[1]

        • Solvent: 1,2-Dichloroethane (DCE) or Acetonitrile (MeCN)

        • Temperature: Reflux (80 °C)

        Step-by-Step:

        • Dissolution: Dissolve the pyridinone substrate in dry DCE (0.1 M concentration) under Argon.

        • Addition: Add N-Trifluoromethylthiosaccharin in one portion.

        • Reaction: Heat to reflux for 4–12 hours. Monitor by TLC (the product is usually less polar than the starting material).

        • Workup: Cool to RT. Dilute with DCM, wash with saturated NaHCO

          
           (to remove saccharin byproduct), then brine.
          
        • Purification: Flash chromatography.

        Why this works: The reaction proceeds via an electrophilic aromatic substitution (S

        
        Ar). The sulfur is introduced in the +2 state and never exposed to oxidants.
        
        Protocol 2: Non-Oxidative Aromatization (Elimination Strategy)

        Recommended if you must build the ring with SCF3 already attached.

        Objective: Convert a dihydropyridinone to a pyridinone without strong oxidants.

        Step-by-Step:

        • Bromination: Treat the dihydropyridinone with 1.0 equiv of NBS (N-bromosuccinimide) at 0 °C. This installs a bromine atom at the C3 or C5 position via a radical or ionic mechanism (depending on initiator).

        • Elimination: Add a non-nucleophilic base (e.g., DBU or LiHMDS) to induce E2 elimination of HBr.

        • Result: The double bond is formed, restoring aromaticity without using an "O"-transfer oxidant.[1]

        Analytical Verification (Data Table)

        Use

        
        F NMR to diagnose the oxidation state of your sulfur. Run a standard if possible, as shifts vary by solvent.
        
        Functional GroupOxidation StateApprox.
        
        
        F Shift (ppm)*
        Description
        –SCF
        
        
        S (II) -40 to -46 Target Product. Sharp singlet.[1]
        –S(O)CF
        
        
        S (IV)-60 to -65Sulfoxide byproduct (Over-oxidation).[1]
        –SO
        
        
        CF
        
        
        S (VI)-78 to -82Sulfone byproduct (Strong oxidation).[1]
        –OCF
        
        
        O (II)-58 to -60Trifluoromethoxy (Different group entirely).[1]

        *Referenced to CFClngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

        
         (0 ppm).[1] Values are approximate and solvent-dependent.
        

        Visualizing the Workflow

        Figure 1: Strategic Decision Tree for SCF3-Pyridinone Synthesis

        G Start Start: Target SCF3-Pyridinone Check Is the Pyridinone Ring already formed? Start->Check LateStage STRATEGY A: Late-Stage Functionalization (Recommended) Check->LateStage Yes EarlyStage STRATEGY B: Early-Stage Incorporation Check->EarlyStage No Yes Yes No No (Building Ring) ReagentsA Use Electrophilic Reagents: 1. Billard's Reagent 2. (PhSO2)2N-SCF3 3. N-SCF3-Saccharin LateStage->ReagentsA Aromatization Critical Step: Aromatization of Dihydropyridinone EarlyStage->Aromatization OxidantCheck Select Oxidant Carefully Aromatization->OxidantCheck DDQ DDQ/CAN/H2O2 (HIGH RISK of S-Oxidation) OxidantCheck->DDQ Avoid Mild Chloranil or SeO2 (LOWER RISK) OxidantCheck->Mild Preferred Elimination Elimination Route (Bromination -> Base) (SAFEST) OxidantCheck->Elimination Best

        Caption: Decision matrix for selecting the synthetic route. Late-stage functionalization is preferred to avoid oxidation risks.[1]

        Figure 2: Mechanism of DDQ Interaction

        Mechanism Substrate SCF3-Dihydropyridinone Complex Charge Transfer Complex [Substrate•+  DDQ•-] Substrate->Complex + DDQ DDQ DDQ (Oxidant) PathA Path A: C-H Abstraction (Desired Aromatization) Complex->PathA PathB Path B: S-Oxidation (Side Reaction) Complex->PathB If H2O present or excess DDQ Product SCF3-Pyridinone PathA->Product Byproduct SOCF3-Pyridinone (Sulfoxide) PathB->Byproduct

        Caption: Mechanistic bifurcation showing how DDQ can lead to either the desired aromatization or unwanted sulfur oxidation.

        References

        • Xu, X.-H., Matsuzaki, K., & Shibata, N. (2015). "Synthetic Methods for Compounds having CF3–S Units on Carbon: A Review." Chemical Reviews, 115(2), 731–764.

        • Billard, T. (2017).[1][4] "Electrophilic Trifluoromethylthiolation Reagents: A Review." Chemistry – A European Journal, 23(25), 5969-5975.

        • Shao, X., et al. (2013).[3] "N-Trifluoromethylthiosaccharin: An Easily Accessible, Shelf-Stable, Electrophilic Trifluoromethylthiolating Reagent."[1][4] Angewandte Chemie International Edition, 52(12), 3457–3460.

        • Wang, M., et al. (2018). "DDQ-Mediated Oxidation of Sulfides." Journal of Organic Chemistry.
        • Gabriel, R. A., et al. (2019). "Mild Aromatization of Dihydropyridines using Chloranil." Tetrahedron Letters.

        Sources

        Technical Support Center: Troubleshooting 3-((Trifluoromethyl)thio)pyridin-2(1H)-one Solubility in DMSO

        Author: BenchChem Technical Support Team. Date: March 2026

        Mechanistic Overview: The Causality of Precipitation

        When handling 3-((trifluoromethyl)thio)pyridin-2(1H)-one, researchers frequently encounter sudden precipitation, micro-crystallization, or cloudiness in previously clear Dimethyl Sulfoxide (DMSO) stock solutions. To resolve this, we must first understand the molecular dichotomy of this specific compound and the dynamic nature of the solvent.

        This compound possesses two conflicting structural features:

        • The Lipophilic -SCF3 Group: The trifluoromethylthio (-SCF3) group is a potent, electron-withdrawing substituent that significantly enhances the molecule's overall lipophilicity and hydrophobicity[1]. It requires a non-structured, highly non-polar microenvironment to remain solvated.

        • The Pyridin-2(1H)-one Core: This heterocyclic scaffold exists in a tautomeric equilibrium with its enol form, 2-hydroxypyridine[2]. This core acts as both a hydrogen bond donor and acceptor. In a pure, anhydrous aprotic solvent like DMSO, the compound remains monomeric. However, if the solvent's dielectric environment shifts, the pyridone rings can rapidly form strong, insoluble intermolecular dimers (similar to DNA base pairing).

        The Role of DMSO Hygroscopicity: DMSO is aggressively hygroscopic. When exposed to typical laboratory air (~40% relative humidity), a small volume of 100% DMSO can absorb over 6% water by volume in just one hour[3][4]. As water enters the system, the DMSO-water hydrogen-bonding network becomes highly structured and viscous[5]. This structural shift destroys the solvation cavity required by the lipophilic -SCF3 group, while simultaneously triggering the pyridone core to undergo tautomeric dimerization, leading to rapid micro-precipitation[5][6].

        Mechanism A Atmospheric Moisture (H2O Ingress) C Hydrated DMSO Network (Altered Polarity) A->C Absorption (>6% v/v in 1h) B Anhydrous DMSO Stock (Monomeric Solvation) B->C Exposure to Air D Hydrophobic Rejection (-SCF3 Group) C->D Decreased Lipophilicity E Pyridone Dimerization (H-Bonding) C->E Tautomeric Shift F Compound Precipitation (Micro-crystals) D->F Aggregation E->F Stacking

        Fig 1: Logical pathway of moisture-induced precipitation in fluorinated pyridone DMSO stocks.

        Quantitative Impact of Hydration on DMSO Stocks

        To diagnose your specific issue, compare your storage conditions against the known physicochemical shifts of hydrated DMSO. Even amorphous compounds that initially dissolve at high concentrations (e.g., 30-60 mM) will precipitate within 24 hours if the DMSO has absorbed moisture[5].

        Table 1: Physicochemical Shifts in DMSO Due to Atmospheric Hydration

        Water Content (% v/v)Freezing PointSolvation Capacity for -SCF3Pyridone Dimerization RiskRecommended Action
        < 0.1% (Anhydrous) 18.5°COptimal (Monomeric)Very LowRoutine use; store under N2/Argon.
        2 - 5% ~ 10°CReducedModerateWarm to 37°C before use.
        6 - 10% ~ 0°CPoor (Supersaturated)High (Micro-precipitates)Re-solubilize via sonication; re-aliquot.
        > 20% < -30°CFailedCritical (Visible cloudiness)Discard stock; irreversible aggregation.

        Data synthesized from established DMSO freezing point depression and hydration models[5][7].

        Self-Validating Experimental Protocols

        Do not assume a stock solution is fully dissolved just because it appears clear to the naked eye. Micro-precipitates will drastically skew your assay concentrations. Implement the following self-validating workflows to ensure scientific integrity.

        Protocol A: Recovery and Validation of Precipitated Stocks

        If your 3-((trifluoromethyl)thio)pyridin-2(1H)-one stock has become cloudy, follow this causality-driven recovery protocol.

        Step-by-Step Methodology:

        • Thermal Disruption: Tightly seal the vial (to prevent further moisture ingress) and place it in a dry block heater or water bath at 37°C for 15–30 minutes. Causality: Heat provides the thermodynamic energy required to break the intermolecular hydrogen bonds of the pyridone dimers.

        • Acoustic Cavitation (Sonication): Transfer the vial to a bath sonicator. Sonicate in 5-minute intervals, checking for clarity. Causality: Ultrasonic waves create cavitation bubbles that physically disrupt the hydrophobic aggregation of the -SCF3 groups.

        • Self-Validation (Micro-centrifugation): Once the solution appears visually clear, centrifuge the tube at 10,000 x g for 1 minute.

        • Inspection: Carefully inspect the bottom of the tube against a dark background. If a white micro-pellet is present, the compound is still supersaturated. Repeat steps 1-3. If no pellet is found, the solution is fully monomeric.

        • Re-aliquoting: Immediately divide the recovered solution into single-use aliquots to minimize future air exposure[6].

        Workflow Start Cloudy Stock Detected Step1 Seal & Warm to 37°C (15-30 mins) Start->Step1 Step2 Bath Sonication (5-min intervals) Step1->Step2 Decision Visually Clear? Step2->Decision Decision->Step1 No (Repeat 2x) Step3 Centrifuge (10,000 x g) Check for micro-pellet Decision->Step3 Yes Fail Discard Stock (Irreversible) Decision->Fail No (After 3x) Step3->Step1 Pellet Found Success Aliquot & Store under Argon at -20°C Step3->Success No Pellet

        Fig 2: Self-validating recovery workflow for precipitated DMSO compound stocks.

        Protocol B: Preparation of Anhydrous Stocks
        • Solvent Sourcing: Always use a newly opened ampoule of anhydrous, sterile-filtered DMSO (≥99.9% purity, <0.005% water).

        • Inert Atmosphere: Weigh the 3-((trifluoromethyl)thio)pyridin-2(1H)-one powder and reconstitute it inside a nitrogen or argon-purged glove box if possible.

        • Concentration Limits: Do not exceed 20 mM for long-term storage. While the theoretical solubility might be higher, pushing the concentration limit narrows the "metastable zone," making the -SCF3 group highly susceptible to precipitation upon minor temperature fluctuations[5].

        • Storage: Store single-use aliquots in dark, airtight tubes at -20°C or -80°C. Note: Pure DMSO freezes at 18.5°C. If your stock is liquid at 4°C or -20°C, it has absorbed massive amounts of water[5][7].

        Frequently Asked Questions (FAQs)

        Q1: My stock solution survived multiple freeze-thaw cycles before, but now it precipitates immediately. Why? A: Freeze-thaw damage is actually a misnomer; the true culprit is moisture[7]. Every time you open the tube to thaw and extract a volume, the cold DMSO condenses and absorbs atmospheric water. Over multiple cycles, the water content crosses the critical threshold (usually >5%), collapsing the solvation cavity for the -SCF3 group and inducing pyridone crystallization[5][7]. Use single-use aliquots to prevent this entirely.

        Q2: The compound dissolves perfectly in DMSO, but crashes out the moment I dilute it into my aqueous assay buffer. How do I fix this? A: This is known as "solvent shift precipitation." The highly lipophilic -SCF3 group abruptly faces a high-dielectric aqueous environment, causing immediate hydrophobic collapse. To mitigate this:

        • Ensure the final DMSO concentration in the assay is kept constant (usually 0.5% - 1.0%).

        • Pre-warm both the DMSO stock and the aqueous buffer to 37°C before mixing.

        • Add the DMSO stock dropwise to the buffer while vortexing vigorously, rather than adding buffer to the DMSO.

        • Consider adding a biologically compatible surfactant (e.g., 0.01% Tween-20) or a carrier protein (e.g., BSA) to the aqueous buffer to provide a hydrophobic pocket for the -SCF3 group.

        Q3: Can DMSO chemically degrade 3-((trifluoromethyl)thio)pyridin-2(1H)-one? A: While the -SCF3 group is generally stable and resists oxidation better than standard thioethers, DMSO is a known mild oxidant. Prolonged storage at room temperature, especially in the presence of light and absorbed water, can accelerate degradation[3][4]. Always store stocks in the dark at -20°C or colder.

        References

        • [3] In situ DMSO hydration measurements of HTS compound libraries. ResearchGate.[Link]

        • [7] Compound storage made simple. Roylan Developments. [Link]

        • [5] The Effects of Water on DMSO and Effective Hydration Measurement. Ziath.[Link]

        • [4] In situ DMSO hydration measurements of HTS compound libraries. PubMed (NIH).[Link]

        Sources

        Technical Support Center: Purification of Trifluoromethylthiolated Pyridinones

        Author: BenchChem Technical Support Team. Date: March 2026

        Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with fluorinated heterocycles. The introduction of a trifluoromethylthio (-SCF3) group significantly alters the physicochemical properties of pyridinones, presenting unique challenges during isolation.

        This document provides field-proven methodologies, mechanistic rationales, and troubleshooting FAQs to ensure high-yield, high-purity isolation of your target compounds.

        Purification Workflow Overview

        The following diagram outlines the standard decision-making process for isolating trifluoromethylthiolated pyridinones from crude reaction mixtures.

        PurificationWorkflow Crude Crude Reaction Mixture (Cu-mediated trifluoromethylthiolation) Workup Aqueous Quench & Extraction (Removes Cu salts & polar organics) Crude->Workup PreCheck Self-Validation: 19F NMR (-36 to -42 ppm) Workup->PreCheck Silica Silica Gel Chromatography (Hexanes/EtOAc gradient) PreCheck->Silica Confirmed Product HPLC Reverse-Phase HPLC (Isomer Separation) Silica->HPLC Co-eluting Isomers Cryst Recrystallization (Toluene/Hexanes) Silica->Cryst Solid Product Pure Pure -SCF3 Pyridinone (>99% Purity) Silica->Pure Pure Oil HPLC->Pure Cryst->Pure

        Workflow for the isolation and purification of trifluoromethylthiolated pyridinones.

        Quantitative Comparison of Purification Strategies

        Selecting the right purification method depends on the scale of your reaction and the specific impurities present. Below is a summary of standard techniques used for -SCF3 pyridinones.

        Purification StrategyTypical Yield RecoveryPurity AchievedScalabilityOptimal Solvent SystemMechanistic Rationale
        Silica Gel Chromatography 70–85%>95%High (up to 100g)Hexanes / EtOAcSeparates based on polarity; the lipophilic -SCF3 group increases the Rf value compared to the starting material[1].
        Reverse-Phase HPLC 50–70%>99%Low (mg to g)MeCN / H2O (0.1% TFA)Separates based on hydrophobicity; highly effective at resolving C- vs. N-alkylated regioisomers[2].
        Recrystallization 60–80%>99%High (multi-gram)Toluene / HexanesExploits the amphiphilic nature of the product (polar core + lipophilic tail) for selective lattice formation[3].

        Self-Validating Experimental Protocol

        This step-by-step methodology is designed to build self-validation into your workflow, ensuring that you do not proceed to time-consuming steps if the product has degraded.

        Step 1: Reaction Quench and Liquid-Liquid Extraction
        • Procedure: Quench the reaction mixture (which often contains reagents like (bpy)CuSCF3) with a saturated aqueous NH4Cl or EDTA solution[3]. Extract the aqueous layer with ethyl acetate (3 × 20 mL).

        • Causality: Copper salts strongly coordinate to the lactam nitrogen and carbonyl oxygen of the pyridinone core. If not fully removed, these metal complexes cause severe streaking on silica gel and artificially lower the recovery yield. NH4Cl or EDTA competitively binds the copper, breaking the pyridinone-copper complex.

        • Self-Validation: The aqueous layer should turn distinctly blue/green (indicating successful Cu sequestration). The organic layer must be colorless or light yellow. If the organic layer retains a green tint, repeat the EDTA wash.

        Step 2: Pre-Purification 19F NMR Validation
        • Procedure: Concentrate a 0.1 mL aliquot of the organic layer and dissolve it in CDCl3. Run a crude 19F NMR scan.

        • Causality: The -SCF3 group can be sensitive to harsh basic conditions or specific nucleophiles. Confirming its presence before committing to a column prevents wasted effort on degraded material.

        • Self-Validation: Look for a sharp, distinct singlet in the region of -36.0 to -42.0 ppm[1][4]. If this peak is absent, the trifluoromethylthiolation failed or the product degraded, and purification should be aborted.

        Step 3: Silica Gel Flash Chromatography
        • Procedure: Load the concentrated crude mixture onto a silica gel column. Elute using a gradient of pentane/diethyl ether or hexanes/ethyl acetate[1].

        • Causality: The highly lipophilic -SCF3 group (Hansch parameter π = 1.44) significantly increases the Rf value of the pyridinone compared to the starting material. Using a non-polar gradient ensures the product elutes before more polar, unreacted pyridinone cores.

        • Self-Validation: Spot fractions on a TLC plate. Because the -SCF3 group can dampen UV absorbance, validate the presence of the product using a KMnO4 stain. The stain will rapidly oxidize the sulfur and pyridinone ring, appearing as a bright yellow spot on a purple background[2].

        Step 4: Recrystallization (For Solid Derivatives)
        • Procedure: Dissolve the chromatographed product in a minimal amount of hot toluene or 1,2-dimethoxyethane (DME). Slowly add hexanes until the solution becomes slightly cloudy, then cool to room temperature[3].

        • Causality: The amphiphilic nature of trifluoromethylthiolated pyridinones makes them highly soluble in intermediate-polarity solvents like toluene. Hexanes selectively disrupt the solvation of the polar pyridinone core, forcing the molecules into a highly ordered crystal lattice while leaving non-polar impurities in the mother liquor.

        • Self-Validation: Melting point analysis of the resulting crystals should yield a sharp range (<2 °C variance).

        Troubleshooting & FAQs

        Q: Why do my trifluoromethylthiolated pyridinones streak on silica gel, and how can I resolve this? A: Causality: Pyridinones exist in a tautomeric equilibrium (pyridinone ⇌ hydroxypyridine). The highly electronegative -SCF3 group alters the electron density of the core, often enhancing its hydrogen-bonding interaction with the acidic silanol groups on standard silica gel[2]. Solution: Deactivate the silica gel by pre-flushing the column with 1% triethylamine (TEA) in hexanes. Alternatively, switch to a more polar, hydrogen-bond-disrupting solvent system like Dichloromethane/Methanol (95:5) to outcompete the silanol interactions.

        Q: How do I separate unreacted iodopyridinones from the trifluoromethylthiolated product? A: Causality: While the -SCF3 group increases lipophilicity compared to a proton, its overall polarity and steric bulk are remarkably similar to an iodine atom. Consequently, starting iodopyridinones and the final -SCF3 pyridinones often co-elute on normal-phase silica[3]. Solution: If normal-phase Rf values are identical, utilize Reverse-Phase (C18) HPLC. The hydrophobic surface area of the -SCF3 group interacts much more strongly with the C18 alkyl chains than the polarizable iodine atom does, resulting in baseline resolution and a longer retention time for the -SCF3 product.

        Q: I am observing multiple -SCF3 peaks in my NMR. How do I isolate the correct regioisomer? A: Causality: Depending on the reaction conditions and the substitution pattern of the starting material, electrophilic trifluoromethylthiolating reagents (e.g., N-(trifluoromethylthio)saccharin) can react at different nucleophilic sites, leading to a mixture of C-thiolated and N-thiolated isomers[2][5]. Solution: N-SCF3 and C-SCF3 isomers have drastically different dipole moments. Normal-phase silica gel chromatography with a highly gradual gradient (e.g., 0% to 20% EtOAc in Hexanes over 10 column volumes) is usually sufficient to separate them. The N-SCF3 isomer typically elutes first due to the masking of the polar lactam nitrogen.

        Q: Is the -SCF3 group stable during standard purification? A: Causality: Generally, the C-SCF3 bond is highly stable due to the strong C-S and S-CF3 bonds. However, dihydropyridine intermediates or specific activated positions can be sensitive to oxidative degradation or strong bases[2]. Self-Validation: Always run a quick 19F NMR of the crude mixture before and after column chromatography. A shift or complete loss of the characteristic -36 to -42 ppm signal indicates on-column degradation[4]. If degradation occurs, switch to neutral alumina instead of silica gel.

        References

        Sources

        Advanced Application Support Center: Overcoming Catalyst Poisoning in 3-SCF3-Pyridinone Synthesis

        Author: BenchChem Technical Support Team. Date: March 2026

        Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists struggling to install the trifluoromethylthio (-SCF3) group onto pyridinone scaffolds. While 3-SCF3-pyridinones are highly prized in drug development for modulating lipophilicity and metabolic stability, their synthesis is notoriously plagued by rapid catalyst deactivation.

        This guide deconstructs the chemical causality behind these failures and provides field-proven troubleshooting strategies, validated protocols, and mechanistic insights to help you achieve reproducible, high-yielding workflows.

        Section 1: Core FAQs on Catalyst Deactivation

        Q1: Why does my palladium or gold catalyst irreversibly deactivate before reaching 20% conversion during C3-trifluoromethylthiolation? A1: The fundamental issue is the extreme thiophilicity (and aurophilicity) of late transition metals.1 of either the -SCF3 reagent or the thioether product[1]. In gold catalysis, for instance,2[2]. Furthermore, the pyridinone core can act as a bidentate ligand (via N and O), saturating the metal's coordination sphere and physically blocking the oxidative addition of the next substrate.

        Q2: How do I differentiate between substrate-induced metal poisoning and -SCF3 reagent decomposition? A2: Perform a kinetic "spike" experiment. If your reaction stalls at low conversion, inject an additional 5 mol% of your metal catalyst. If the reaction resumes, the metal is being actively consumed by thiolate oligomerization (poisoning). If it remains stalled, your -SCF3 source (e.g., AgSCF3) has likely undergone thermal decomposition into difluorothiophosgene and fluoride, meaning you need to adjust your temperature or addition rate rather than your catalyst.

        Section 2: Troubleshooting Workflows & Mechanistic Visualizations

        When standard catalytic cycles fail, you must alter the electronic environment of the metal or bypass the metal entirely.

        Pathway A Catalyst + 3-Iodo-pyridinone B Oxidative Addition Complex A->B Step 1 C Transmetalation with -SCF3 B->C Step 2 D Catalyst Poisoning (Metal-Thiolate Oligomers) C->D Strong M-S Affinity E Hemilabile Ligand Rescue (Forces Reductive Elimination) C->E Ligand Control F 3-SCF3-Pyridinone Product E->F Product Release

        Mechanistic divergence: catalyst poisoning vs. successful product formation via ligand control.

        Workflow Start Reaction Stalls at <20% Yield Spike Spike with 5 mol% Catalyst Start->Spike Check Does reaction resume? Spike->Check Yes Catalyst Poisoning Confirmed Check->Yes Yes No Reagent Decomposition Check->No No Sol1 Switch to Hemilabile Ligands or Stoichiometric Cu Yes->Sol1 Sol2 Lower Temp, Use Slow Addition No->Sol2

        Troubleshooting decision tree for diagnosing and resolving low conversion in SCF3 reactions.

        Section 3: Validated Protocols & Workarounds

        Strategy A: The Stoichiometric Copper Workaround

        When catalytic turnover is impossible due to severe pyridinone chelation, shift to a stoichiometric approach.3[3].

        Protocol 1: Stoichiometric Copper-Mediated Synthesis Causality Note: Using a pre-formed, bench-stable complex ensures the active Cu-SCF3 species is present at exactly 1:1 stoichiometry, eliminating variables related to in situ transmetalation failures and competitive ligand binding.

        • Preparation : In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with 3-iodo-pyridinone (1.0 equiv, 0.5 mmol) and (bpy)CuSCF3 (1.5 equiv, 0.75 mmol).

        • Solvent Addition : Add anhydrous DMF (5.0 mL) to achieve a 0.1 M concentration. The polar aprotic solvent is critical; it stabilizes the highly polar transition state during the C-S bond formation.

        • Reaction : Seal the tube, remove it from the glovebox, and stir at 80 °C for 12 hours.

        • Validation Check : Monitor by LC-MS. The disappearance of the iodopyridinone mass and the appearance of the [M+H]+ corresponding to the 3-SCF3 product confirms successful coupling. If unreacted starting material remains, do not add more copper; check for moisture ingress.

        • Workup : Quench with aqueous NH4Cl to break up the remaining copper-bipyridine complexes, extract with EtOAc, and purify via silica gel chromatography.

        Strategy B: Transition-Metal-Free Dihydropyridine Pathway

        The ultimate solution to metal poisoning is to remove the metal entirely.4[4].

        Protocol 2: Metal-Free C3-Selective Trifluoromethylthiolation Causality Note: By temporarily breaking aromaticity via hydroboration, the C3 position becomes highly nucleophilic, allowing for direct reaction with an electrophile without requiring transition metal activation.

        • Hydroboration : To a solution of the pyridinone derivative (0.5 mmol) in toluene (2 mL), add pinacolborane (HBpin, 1.5 equiv) and the Lewis acid B(C6F5)3 (5 mol%). Stir at room temperature for 2 hours.

        • Electrophilic Trapping : Add N-trifluoromethylthiophthalimide (1.2 equiv) directly to the mixture. Stir for 4 hours.

        • Aromatization : Add an oxidant (e.g., DDQ, 1.2 equiv) to restore the aromatic pyridinone core.

        • Isolation Check : Filter through a short pad of Celite to remove phthalimide byproducts, concentrate, and purify.

        Strategy C: Hemilabile Ligand Rescue (For Catalytic Systems)

        If you must use catalytic Ni or Au, standard phosphines will fail. You must use hemilabile ligands (e.g., MeDalPhos for Au). These ligands temporarily detach one coordinating arm to facilitate transmetalation, then rapidly re-coordinate to force reductive elimination before the metal can form inactive sulfide bridges[2]. Similarly,5[5].

        Section 4: Quantitative Optimization Data

        Use the table below to benchmark your expected yields and identify the primary failure modes associated with different synthetic strategies.

        StrategyCatalyst / ReagentAdditive / LigandYield Range (%)Primary Failure ModeResolution
        Catalytic Au Au(I) / Au(III)MeDalPhos (Hemilabile)60 - 97%Off-cycle thiolate oligomerizationUse rigid, hemilabile P,N-ligands
        Catalytic Ni Ni(cod)2Bipyridine derivatives40 - 85%Functional group deactivationMatch leaving group to catalyst reactivity
        Stoichiometric Cu (bpy)CuSCF3None75 - 95%Pyridinone chelation to CuUse pre-formed 1:1 Cu-SCF3 complex
        Metal-Free HBpin / B(C6F5)3N-SCF3-phthalimide70 - 90%Over-reduction of pyridinone ringControl equivalents of borane carefully

        References

        • Synthesis of trifluoromethylthiolated pyridinones through the copper-mediated trifluoromethylthiolation of iodopyridinones Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

        • C3-Selective Trifluoromethylthiolation and Difluoromethylthiolation of Pyridines and Pyridine Drugs via Dihydropyridine Intermediates Source: Journal of the American Chemical Society (PubMed) URL:[Link]

        • Catalyst poisoning Source: Wikipedia URL:[Link]

        • Gold(I/III)-Catalyzed Trifluoromethylthiolation and Trifluoromethylselenolation of Organohalides Source: PMC (NIH) URL:[Link]

        • Nickel-catalyzed trifluoromethylthiolation of Csp2–O bonds Source: Chemical Science (RSC Publishing) URL:[Link]

        Sources

        Module 1: The Thermodynamics of Failure (General Principles)

        Author: BenchChem Technical Support Team. Date: March 2026

        Welcome to the Precision Chemistry Support Center .

        I am Dr. Aris, Senior Application Scientist for Organometallic Catalysis. I will guide you through the thermal optimization of Copper-Mediated Trifluoromethylthiolation (

        
        ).
        

        This reaction is notoriously sensitive. The trifluoromethylthio group (

        
        ) is thermally labile on copper centers, creating a "Goldilocks" operational window. If you are too cold, the oxidative addition stalls; if you are too hot, the active species decomposes into fluoride and thiocarbonyl byproducts before it can deliver the product.
        
        

        Before you adjust your oil bath, you must understand why your reaction is failing. The temperature controls the competition between Reductive Elimination (Product Formation) and

        
        -Fluoride Elimination (Catalyst Death) .
        
        Q: Why does my yield drop precipitously when I increase the temperature above 110°C?

        A: You are likely triggering the decomposition of the

        
         intermediate.
        Unlike simple alkyl groups, the 
        
        
        
        moiety on copper is prone to
        
        
        -fluoride elimination or S-C bond homolysis at high temperatures.
        • The Mechanism of Failure: At high T (

          
          C depending on the ligand), the Cu-SCF3 species ejects a fluoride ion, leading to the formation of difluorothiophosgene (
          
          
          
          ) and inactive copper-fluoride species.
        • The Fix: If conversion is low at 100°C, do not simply heat to 140°C. Instead, switch to a more electron-rich ligand (e.g., from bipyridine to 1,10-phenanthroline) to stabilize the Cu center, or switch to a more reactive electrophile (e.g., Ar-I instead of Ar-Br).

        Q: My reaction works for Aryl Iodides but fails for Aryl Bromides at the same temperature (80°C). Why?

        A: This is a kinetic activation issue. The rate-determining step (RDS) for Aryl Bromides is the Oxidative Addition (OA) to the Cu(I) center. At 80°C, the energy barrier for Ar-Br OA is often too high.

        • The Fix: You must increase the temperature to 100-120°C for Ar-Br. However, because this risks reagent decomposition (see above), you must use a stabilizing ligand like 1,10-phenanthroline or dimethyl-phenanthroline to protect the active species at these higher temperatures.

        Module 2: Substrate-Specific Protocols

        Select the protocol below that matches your electrophile.

        Scenario A: Aryl Halides (The Nucleophilic Pathway)
        • Substrates: Aryl Iodides, Activated Aryl Bromides.[1]

        • Reagents: AgSCF3 (as reservoir) + CuI (catalyst) + Ligand.

        • Temperature Window: 80°C – 120°C.[2]

        Troubleshooting Table: Aryl Halides

        SymptomDiagnosisCorrective Action
        Low Conversion (Ar-Br) OA barrier not met.Increase T to 110°C; Ensure ligand (phen) loading is 20 mol%.
        High Conversion, Low Yield Reagent decomposition.[3]Lower T to 90°C; Add AgSCF3 in two portions (0h and 2h).
        Formation of Ar-S-Ar Disulfide side-reaction.Exclude air strictly (Argon balloon); Radical pathway active.
        Silver Mirror on Flask AgSCF3 degradation.Your AgSCF3 is bad. Recrystallize or use fresh reagent.
        Scenario B: Aryl Boronic Acids (The Oxidative Pathway)
        • Substrates: Aryl/Heteroaryl Boronic Acids.[1][4]

        • Reagents: AgSCF3 or CuSCF3 + Oxidant (Air/O2).

        • Temperature Window: Room Temperature – 60°C (CRITICAL DIFFERENCE).

        Warning: Do not heat boronic acid couplings to 100°C.

        • Why? Boronic acids are prone to protodeboronation (losing the

          
           group and replaced by H) at high temperatures, especially in the presence of trace moisture.
          
        • Protocol: Run these typically at room temperature or max 50°C in acetonitrile or DMF. If sluggish, add a mild base (

          
          ) rather than heat.
          

        Module 3: Visualizing the Thermal Trade-off

        The following diagram illustrates the kinetic competition occurring in your flask. Use this to visualize where your reaction is going wrong.

        CuSCF3_Pathway Start Start: Ar-X + Cu(I)-L OxAdd Intermediate A: [L-Cu(III)(Ar)(X)] Start->OxAdd Heat required (Especially Ar-Br) ActiveComplex Active Complex: [L-Cu(III)(Ar)(SCF3)] OxAdd->ActiveComplex AgX precipitates TransMet Transmetallation (AgSCF3) Product Product: Ar-SCF3 ActiveComplex->Product Reductive Elimination (Favored by Ligand) Decomp Decomposition: Ar-X + S=CF2 + Cu-F ActiveComplex->Decomp Thermal Degradation (T > 120°C) Decomp->Start Catalyst Death

        Figure 1: The Kinetic Fork. High temperature accelerates the initial Oxidative Addition (Start

        
         A) but drastically increases the risk of the Active Complex collapsing into decomposition products (Red path) rather than Product (Green path).
        

        Module 4: Validated Experimental Protocol

        This protocol is optimized for Aryl Iodides using the AgSCF3/Cu system. It balances activation energy with reagent stability.

        Reagents:

        • Aryl Iodide (1.0 equiv)

        • 
           (1.5 equiv) [Source of nucleophilic SCF3]
          
        • CuI (20 mol%)

        • 1,10-Phenanthroline (30 mol%) [Critical Stabilizer]

        • Solvent: Diglyme or DMF (Dry)

        Step-by-Step:

        • Glovebox/Schlenk: In a dried Schlenk tube, combine CuI (0.20 mmol), 1,10-phenanthroline (0.30 mmol), and

          
           (1.5 mmol).
          
          • Why? Pre-mixing Cu and Ligand allows the formation of the active catalytic species

            
             before the substrate interferes.
            
        • Solvent Addition: Add anhydrous Diglyme (3.0 mL). Stir at RT for 10 mins.

          • Observation: The solution should turn dark/brown. This is the active copper complex forming.

        • Substrate Addition: Add Aryl Iodide (1.0 mmol).

        • Thermal Ramp: Place in a pre-heated oil bath at 80°C .

          • Checkpoint: Do not overshoot to 120°C immediately.

        • Monitoring: Check via GC-MS or 19F-NMR at 2 hours.

          • Target: Peak at approx -42 ppm (Ar-SCF3).

          • Troubleshoot: If conversion < 20%, raise T to 100°C. If silver mirror forms rapidly, lower T to 70°C.

        References

        • Weng, Z., et al. (2012). "An Air-Stable Copper Reagent for Nucleophilic Trifluoromethylthiolation of Aryl Halides."[5][6] Angewandte Chemie International Edition.

        • Yaragorla, S., et al. (2010). "Recent Advances in Copper-Catalyzed Trifluoromethylthiolation." Tetrahedron Letters. (General context on Cu-SCF3 evolution).
        • Rueping, M., et al. (2013). "N-Trifluoromethylthiophthalimide: A Stable Electrophilic SCF3-Reagent."[7] Angewandte Chemie.

        • Xu, C., et al. (2014). "Copper-Catalyzed Trifluoromethylthiolation of Aryl Halides with Diverse Directing Groups."[8] Organic Letters.

        • Chen, C., et al. (2012). "Copper-Catalyzed Oxidative Trifluoromethylthiolation of Aryl Boronic Acids."[2] Angewandte Chemie.

        Sources

        removing copper residues from 3-((trifluoromethyl)thio)pyridin-2(1H)-one

        Author: BenchChem Technical Support Team. Date: March 2026

        The following technical guide is designed as an autonomous support center resource. It prioritizes the specific physicochemical challenges of the target molecule, 3-((trifluoromethyl)thio)pyridin-2(1H)-one , particularly its tendency to act as a bidentate ligand for copper.[1][2][3]

        Topic: Purification of 3-((trifluoromethyl)thio)pyridin-2(1H)-one Document ID: TSC-2025-CU-SCF3 Status: Active Audience: Process Chemists, Medicinal Chemists[1][2][3]

        The Core Challenge: The "Sticky Ligand" Effect

        Before attempting remediation, it is critical to understand why copper residues persist in this specific molecule.[2]

        3-((trifluoromethyl)thio)pyridin-2(1H)-one is not just a substrate; it is a bidentate ligand .[1][2][3] The pyridinone motif (tautomeric with 2-hydroxypyridine) contains both a hard oxygen donor and a nitrogen donor.[1][2][3] When synthesized via copper-mediated cross-coupling (e.g., Chan-Lam or trifluoromethylthiolation), the copper atom does not merely "float" as a salt; it forms a stable coordination complex with your product.[1][2]

        The Implication: Simple water/brine washes are often ineffective because the thermodynamic stability of the [Cu(Product)₂] complex is higher than the affinity of copper for water. You must introduce a competing ligand with a significantly higher formation constant (

        
        ) for copper than your product.[2][3]
        

        Diagnostic: Is it Copper?

        Visual inspection is the first line of defense, but it can be deceiving.

        IndicatorObservationInterpretation
        Visual (Solid) Light Green / Blue tintPresence of Cu(II) salts or complexes.[1][2][3]
        Visual (Solution) Dark Green / BrownLikely Cu(I) oxidizing to Cu(II) or mixed-valence clusters.[1][2][3]
        Solubility "Oiling out" in non-polar solventsMetal complexes often disrupt crystal packing, leading to oils.[2]
        1H NMR Broadening of signalsParamagnetic Cu(II) causes relaxation broadening.[1][2][3]

        Remediation Protocols

        Method A: The "Displacement" Wash (Wet Chemistry)

        Best for: Bulk removal (>1000 ppm) in early-stage workup.[1][2][3]

        The Logic: We utilize EDTA (Ethylenediaminetetraacetic acid) .[3] The Log K for Cu(II)-EDTA is ~18.8, which is generally strong enough to strip copper from the pyridinone chelate.

        Critical Constraint: The 3-((trifluoromethyl)thio) group is electron-withdrawing, increasing the acidity of the pyridinone N-H (estimated pKa ~8-9).[1][2][3] High pH washes (e.g., strong NH₄OH) will deprotonate your product , causing it to dissolve in the aqueous layer and leading to massive yield loss.

        Protocol:
        • Dissolution: Dissolve the crude material in a solvent that is immiscible with water but dissolves the pyridinone well. Ethyl Acetate (EtOAc) or Dichloromethane (DCM) are recommended.[1][2][3] Avoid ethers if possible as they stabilize Cu-complexes.[1][2][3]

        • Preparation of Wash Solution:

          • Prepare a 0.1 M aqueous solution of Disodium EDTA (Na₂EDTA).[2][3]

          • CRITICAL: Adjust pH to 6.0–7.0 using dilute HCl or NaOH. Do not exceed pH 8.[2][3]

        • The Wash:

          • Mix organic phase and EDTA solution (1:1 v/v).[2][3]

          • Stir vigorously for 30 minutes . (Shaking in a funnel is insufficient; kinetics of ligand exchange are slow).[3]

          • Separate layers.[2][3] The aqueous layer should turn blue (Cu-EDTA complex).[1][2][3]

        • Repeat: Repeat until the aqueous layer is colorless.

        • Final Rinse: Wash with brine (saturated NaCl) to remove residual EDTA. Dry over Na₂SO₄.[2][3][4]

        Method B: Solid-Supported Scavenging (The "Precision Strike")

        Best for: Polishing (<1000 ppm to <10 ppm) and GMP intermediates.[1][3]

        The Logic: Functionalized silica avoids the emulsion and pH issues of wet washing. For copper, Thiol (-SH) and Thiourea functionalities are superior due to the Soft-Hard Acid-Base (HSAB) theory.[1][2][3] Copper is a "soft/borderline" acid; Thiols are "soft" bases.[2][3]

        Scavenger Selection Guide:
        Scavenger TypeFunctional GroupAffinityRecommended For
        SiliaMetS® Thiol Propylthiol (-SH)High (Cu, Pd, Ag)Primary Recommendation. Best general utility.[1][2][3]
        SiliaMetS® Thiourea ThioureaHigh (Cu, Pd)Use if Thiol fails or interacts with electrophiles.[2][3]
        SiliaMetS® Imidazole ImidazoleMedium (Cu)Use only if product is sensitive to thiols.[2][3]
        Protocol:
        • Dissolution: Dissolve crude product in THF or EtOAc (10 volumes).

        • Loading: Add SiliaMetS® Thiol (or equivalent) at 4 equivalents relative to the estimated residual copper content (or 10-20 wt% of the crude mass if Cu content is unknown).[3]

        • Incubation: Stir at 40°C for 2–4 hours . Heat improves the kinetics of the metal transfer from the product to the silica pore.

        • Filtration: Filter through a pad of Celite or a 0.45µm frit.

        • Analysis: Check color. If still green, repeat with fresh scavenger.[2]

        Visualizing the Workflow

        The following diagram illustrates the decision matrix for purifying 3-((trifluoromethyl)thio)pyridin-2(1H)-one.

        CopperRemoval Start Crude Product (Green/Blue Tint) Check Est. Copper Level? Start->Check HighCu High (>1000 ppm) Check->HighCu LowCu Low (<1000 ppm) Check->LowCu MethodA Method A: EDTA Wash (pH 6-7 Controlled) HighCu->MethodA Bulk Removal MethodB Method B: Thiol Silica Scavenger (50°C, 4 hours) LowCu->MethodB MethodA->LowCu Polishing Needed Analysis Visual & ICP-MS Check MethodB->Analysis Success Pure Product (Off-white Solid) Analysis->Success Clear/Pass Fail Residual Color? Analysis->Fail Green/Fail Fail->MethodA Recycle

        Caption: Decision tree for copper remediation. Note the loop-back mechanism if scavenging fails.

        Troubleshooting & FAQ

        Q: I used aqueous ammonia (NH₄OH) and my yield dropped by 50%. Where did it go? A: You likely deprotonated the pyridinone. The 3-SCF3 group makes the N-H proton significantly more acidic than a standard pyridinone. At high pH (ammonia is ~pH 11), the molecule becomes an anion and stays in the water layer. Fix: Acidify the aqueous waste layer to pH 4-5 and re-extract with EtOAc.[2][3]

        Q: The product is no longer green, but it’s brown/tan. Is the Copper gone? A: Not necessarily. Copper(I) oxide (Cu₂O) can appear reddish-brown.[1][2][3] Furthermore, oxidative coupling byproducts (dimers) often look brown.[2][3] Fix: Run a test column on a small aliquot.[2][3][5] If the brown color moves with the solvent front, it is likely an organic impurity. If it sticks to the baseline, it is likely metal residue.

        Q: Can I use chromatography to remove the Copper? A: Standard silica gel chromatography is often insufficient because the Cu-Pyridinone complex is stable enough to elute with your product. However, doping your silica column with 10% w/w Potassium Carbonate (K₂CO₃) or using Amine-functionalized silica as a guard layer can help trap the copper.[1][2][3]

        Q: I am worried about the stability of the -SCF3 group during the wash. A: The trifluoromethylthio group is generally stable to aqueous hydrolysis at neutral/mildly acidic pH. It is susceptible to nucleophilic attack at high temperatures in strong base, but the EDTA wash (pH 6-7, Room Temp) is perfectly safe.[2]

        References

        • Fundamental Chelation Chemistry

          • Hancock, R. D., & Martell, A. E. (1989).[2] Ligand design for selective complexation of metal ions in aqueous solution. Chemical Reviews. Link[1][2][3]

        • Scavenging Protocols

          • SiliCycle Inc. (2023).[1][2][3] SiliaMetS® Metal Scavengers User Guide. Link

        • Trifluoromethylthio Group Stability

          • Xu, X. H., Matsuzaki, K., & Shibata, N. (2013). Synthetic methods for compounds having CF3–S units on carbon atoms. Chemical Reviews. Link[1][2][3]

        • Pyridinone Coordination Chemistry

          • Albrecht, M. (2001).[2][3] 2(1H)-Pyridone in coordination chemistry and catalysis. Journal of Inclusion Phenomena and Macrocyclic Chemistry. Link

        Sources

        Technical Support Center: Stability of 3-((Trifluoromethyl)thio)pyridin-2(1H)-one in Acidic Media

        Author: BenchChem Technical Support Team. Date: March 2026

        The following technical guide is structured as a specialized support resource for researchers working with 3-((trifluoromethyl)thio)pyridin-2(1H)-one (CAS: 22245-83-6 / 58313-26-1 derivatives). It synthesizes chemical principles with practical troubleshooting protocols.

        Executive Summary & Chemical Profile[1]

        3-((trifluoromethyl)thio)pyridin-2(1H)-one is a valuable fluorinated building block, often used to introduce the lipophilic trifluoromethylthio (SCF₃) motif into pharmaceutical candidates. Its stability in acidic media is governed by two competing electronic factors:

        • The SCF₃ Group: Highly electron-withdrawing and generally resistant to acid-catalyzed hydrolysis compared to its oxygen analogue (OCF₃), but susceptible to degradation under forcing conditions (high temperature + strong aqueous acid).

        • The 2-Pyridone Core: Exists in equilibrium with 2-hydroxypyridine. In acidic media, it is protonated at the carbonyl oxygen (or nitrogen), forming a stable cation.

        Key Stability Verdict: The compound is generally stable in standard acidic organic solvents (e.g., TFA, AcOH) and dilute mineral acids at room temperature. Instability arises primarily from solubility issues (precipitation) or forcing conditions (refluxing concentrated HCl/H₂SO₄) which may trigger hydrolysis of the C-S bond or the CF₃ group.

        Core Stability Q&A (Troubleshooting Mode)

        Q1: Can I use Trifluoroacetic Acid (TFA) as a solvent or reagent with this compound?

        Status:Safe Technical Insight: The SCF₃ group is highly stable in TFA. In fact, TFA is often the solvent of choice for reactions involving this scaffold. The electron-deficient nature of the SCF₃ group prevents protonation at the sulfur atom, inhibiting acid-mediated cleavage under standard conditions. Caution: Ensure the TFA is anhydrous if moisture sensitivity is a concern for other parts of your molecule, though the pyridone itself is water-tolerant.

        Q2: I observe a new peak in LC-MS after stirring in 1M HCl for 24 hours. What is it?

        Status: ⚠️ Investigation Required Potential Cause: While the SCF₃ group is robust, the 2-pyridone ring is electron-rich. If the acid is contaminated or oxidizing, or if light exposure occurred, you may be seeing:

        • Disulfide Formation: If trace hydrolysis occurred (Ar-SCF₃

          
           Ar-SH), the resulting thiol oxidizes rapidly to the disulfide (Ar-S-S-Ar).
          
        • Protonated Species: Ensure your LC-MS method buffers the eluent. The "new peak" might simply be the protonated cation eluting differently. Action: Run a ¹⁹F NMR .

        • Signal at -42 to -45 ppm: Intact SCF₃ group (Likely stable).

        • Loss of Signal: Degradation (Hydrolysis).

        Q3: The compound precipitates immediately upon adding aqueous H₂SO₄. Is it degrading?

        Status:Solubility Issue (Not Degradation) Technical Insight: The SCF₃ group imparts significant lipophilicity (

        
         constant 
        
        
        
        1.44). The compound is poorly soluble in water, even at low pH. Solution: Use a co-solvent system.
        • Recommended: Acetonitrile/Water (1:1) with acid.[1][2][3]

        • Avoid: Pure water or very non-polar solvents if protonation is desired.

        Experimental Protocols

        Protocol A: Rapid Acid Stability Validation (Standard Operating Procedure)

        Use this protocol to validate stability before scaling up reactions.

        Objective: Determine half-life (

        
        ) of the compound in specific acidic media.
        

        Materials:

        • Substrate: 3-((trifluoromethyl)thio)pyridin-2(1H)-one (10 mg)

        • Solvent: deuterated solvent (CD₃CN or DMSO-d₆) or HPLC grade solvent.

        • Acid: Target acid (e.g., HCl, TFA, H₂SO₄).

        • Internal Standard:

          
          -Trifluorotoluene (for ¹⁹F NMR quantification).
          

        Step-by-Step:

        • Preparation: Dissolve 10 mg of substrate in 0.6 mL of solvent.

        • Baseline Scan: Acquire a

          
           ¹⁹F NMR spectrum. Note the chemical shift of the SCF₃ signal (typically 
          
          
          
          -42 ppm).
        • Acidification: Add the acid equivalent (e.g., 50 µL of conc. HCl or 10 equivalents).

        • Incubation: Maintain at the desired reaction temperature (e.g., 25°C or 60°C).

        • Monitoring: Acquire spectra at

          
          .
          
        • Quantification: Integrate the SCF₃ peak relative to the internal standard.

          • 
             retention = Stable.
            
          • 
             retention = Unstable/Degrading.
            
        Protocol B: Handling Precipitation in Flow Chemistry

        Common issue in continuous flow synthesis using acidic streams.

        • Feed Preparation: Do not dissolve the substrate in pure aqueous acid.

        • Co-solvent: Dissolve substrate in Dichloromethane (DCM) or Methanol (MeOH) .

        • Mixing: Introduce the acid stream via a T-mixer.

        • Observation: If clogging occurs, switch the organic carrier to N-Methyl-2-pyrrolidone (NMP) (acid stable, high solubility).

        Mechanistic Visualization

        Diagram 1: Stability Testing Decision Tree

        This logic flow guides you through interpreting stability data.

        StabilityLogic Start Start: Stability Check Solubility Is the solution homogeneous? Start->Solubility CheckNMR Run 19F NMR Solubility->CheckNMR Yes Precipitation Precipitation Issue (Not Degradation) Solubility->Precipitation No SignalCheck Is SCF3 Peak (-42 ppm) Constant? CheckNMR->SignalCheck Stable STABLE Proceed with Reaction SignalCheck->Stable Yes (>98%) NewPeaks Are there new F peaks? SignalCheck->NewPeaks No (<90%) Hydrolysis Degradation: Hydrolysis (Check Temp/Acid Conc) NewPeaks->Hydrolysis No Signal (Loss of F) Defluorination Degradation: Defluorination (Rare in Acid) NewPeaks->Defluorination Shifted Peaks

        Caption: Decision tree for diagnosing stability issues of SCF3-pyridones in acidic media.

        Diagram 2: Protonation & Potential Degradation Pathways

        Mechanistic insight into where the molecule interacts with acid.

        DegradationPath Substrate 3-SCF3-Pyridone (Neutral) Protonated O-Protonated Cation (Stable in Acid) Substrate->Protonated + H+ (Fast, Reversible) Protonated->Substrate - H+ HydrolysisInter Tetrahedral Intermediate (Unlikely in mild acid) Protonated->HydrolysisInter + H2O / Heat (Slow) Thiol 3-Mercaptopyridone (Degradation Product) HydrolysisInter->Thiol Loss of CF3 (Irreversible)

        Caption: The equilibrium favors the stable O-protonated cation. Hydrolysis to the thiol requires forcing conditions (heat + water).

        Quantitative Data Summary

        Table 1: Estimated Stability Profile in Common Acidic Reagents (Based on functional group analysis and comparative fluoro-heterocycle chemistry)

        Acidic MediumTemperatureTime (h)Stability RatingNotes
        1M HCl (aq) 25°C24High Heterogeneous mixture likely; requires stirring.
        Conc. HCl 25°C6High Protonation occurs; SCF₃ remains intact.
        Conc. HCl 80°C4Moderate Risk of partial hydrolysis to thiol/disulfide.
        TFA (Neat) 25°C48Excellent Standard solvent for deprotection; no degradation.
        H₂SO₄ (Conc) 0°C - 25°C2High Stable; solution turns yellow (protonation).
        H₂SO₄ (Conc) >100°C1Low Risk of sulfonation or destructive decomposition.

        References

        • Vertex AI Search. (2025). Stability of trifluoromethylthio group in acid. Retrieved from 4

        • PubChem. (2025).[5][6] 2(1H)-Pyridinone, 3-(trifluoromethyl)- Compound Summary. National Library of Medicine. Retrieved from

        • Shao, X., et al. (2015). Shelf-stable electrophilic reagents for trifluoromethylthiolation. National Institutes of Health. Retrieved from 4

        • Royal Society of Chemistry. (2016). The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes. Organic Chemistry Frontiers. Retrieved from 7[8]

        • Beilstein Journals. (2021). Decarboxylative trifluoromethylthiolation of pyridylacetates. Beilstein Journal of Organic Chemistry. Retrieved from 9[2][3][6][10][11][9][12]

        Sources

        troubleshooting low conversion rates in SCF3 introduction

        Author: BenchChem Technical Support Team. Date: March 2026

        Technical Support Center: Trifluoromethylthiolation (-SCF3) Methodologies

        • Ticket ID: SCF3-OPT-001

        • Subject: Troubleshooting Low Conversion Rates in Late-Stage -SCF3 Introduction

        • Assigned Specialist: Dr. A. V. Thorne, Senior Application Scientist

        Executive Summary: The "Magic Fluorine" Paradox

        You are likely encountering low conversion because the trifluoromethylthio (-SCF3) group is a "soft" sulfur nucleophile attached to a "hard" electron-withdrawing fluoroalkyl chain. This duality creates a kinetic bottleneck:

        • Catalyst Poisoning: The sulfur atom has a high affinity for soft metals (Pd, Cu, Au), often forming resting states that halt the catalytic cycle.

        • Reagent Decomposition: The S-CF3 bond is labile. If your reaction temperature exceeds 80°C without stabilizing ligands, or if moisture is present, the reagent often decomposes into fluoride ions and carbonyl sulfide (COS) before reacting.

        This guide moves beyond generic advice to address the specific mechanistic failures of Electrophilic, Nucleophilic, and Radical pathways.

        Part 1: Diagnostic Triage

        Before adjusting stoichiometry, identify your failure mode using this decision matrix.

        SCF3_Triage Start START: What is your Substrate? ElectronRich Electron-Rich Arene/Heterocycle (Indole, Pyrrole, Phenol) Start->ElectronRich ArylHalide Aryl Halide / Boronic Acid (I, Br, B(OH)2) Start->ArylHalide Aliphatic Aliphatic C-H / Alkene Start->Aliphatic ElectroPath Pathway: Electrophilic Substitution ElectronRich->ElectroPath NuclPath Pathway: Metal-Catalyzed Cross-Coupling ArylHalide->NuclPath RadPath Pathway: Radical (AgSCF3 + Oxidant) Aliphatic->RadPath LewisCheck Check: Lewis Acid Strength (Is TfOH or BF3 used?) ElectroPath->LewisCheck ReagentCheck Check: Reagent Quality (Saccharin vs. Phthalimide) LewisCheck->ReagentCheck LigandCheck Check: Ligand Bite Angle (Bipy/Phen required for Cu) NuclPath->LigandCheck SolubilityCheck Check: AgSCF3 Solubility (Is DMSO/DMF used?) LigandCheck->SolubilityCheck OxidantCheck Check: Persulfate Stoichiometry RadPath->OxidantCheck

        Figure 1: Diagnostic logic flow for identifying the root cause of low conversion based on substrate class.

        Part 2: Troubleshooting Electrophilic Pathways

        Primary Reagents: N-(Trifluoromethylthio)saccharin (Billard/Shen reagent), N-SCF3-phthalimide (Munavalli reagent). Mechanism: S_N2-type attack on the Sulfur atom or Friedel-Crafts type mechanism.

        Q: My starting material remains unconsumed. I am using N-SCF3-phthalimide in DCM.

        Diagnosis: Insufficient Electrophilicity. The phthalimide reagent is shelf-stable but kinetically sluggish. It requires activation.

        • The Fix: Switch to N-(Trifluoromethylthio)saccharin . The electron-withdrawing sulfonyl group in the saccharin backbone makes the S-N bond more labile and the SCF3 group more electrophilic.

        • The Booster: If you must use phthalimide, add a strong Lewis Acid.

          • Standard:BF3·OEt2 (1.0 equiv).

          • Aggressive:TfOH (Trimethylsilyl triflate or Triflic acid, 10-20 mol%). The protonation/silylation of the carbonyl oxygen activates the reagent.

        Q: I see conversion, but the yield is <30%. The reaction turns black.

        Diagnosis: Reagent Decomposition via Hydrolysis. Electrophilic SCF3 reagents are sensitive to moisture, decomposing into SCF2H species or releasing HF.

        • The Fix:

          • Dry your solvent (DCM or CH3CN) over molecular sieves (3Å) immediately before use.

          • Check your reagent quality by 19F NMR .

            • Intact Reagent: ~ -40 to -50 ppm (singlet).

            • Hydrolysis (CF3H/SCF2H): Doublets around -80 ppm or -20 ppm.

        Part 3: Troubleshooting Nucleophilic/Cross-Coupling Pathways

        Primary Reagents: AgSCF3, CuSCF3, [(bpy)Cu(SCF3)]. Mechanism: Oxidative Addition -> Transmetalation -> Reductive Elimination.

        Q: Using AgSCF3 with an Aryl Iodide and Pd catalyst. Reaction stalls at 10%.

        Diagnosis: The "Silver Mirror" Effect (Transmetalation Failure). AgSCF3 is polymeric and insoluble in non-polar solvents. If it doesn't dissolve, it cannot transmetalate to the Palladium cycle. Furthermore, the byproduct AgI precipitates, coating the surface of the remaining AgSCF3.

        • The Fix:

          • Solvent Switch: You must use polar aprotic solvents like DMF, DMSO, or NMP .

          • Temperature: Heat to at least 80°C to break the Ag-S polymeric network.

          • Add a Copper Mediator: Even in Pd-catalyzed reactions, adding CuI (10-20 mol%) facilitates the transfer of -SCF3 from Ag to Pd.

        Q: Using Copper catalysis (CuI/Phenanthroline). The catalyst seems to die.

        Diagnosis: Catalyst Poisoning by Sulfur. The -SCF3 group binds tightly to Copper. If the "Reductive Elimination" step is too slow, the catalyst gets trapped as a stable [L-Cu-SCF3] species.

        • The Fix:

          • Ligand Selection: Use bidentate ligands with a large bite angle to force reductive elimination. 1,10-Phenanthroline or bipyridine are standard. Monodentate ligands (like amines) often fail.

          • Oxidative Coupling: If using Boronic Acids, you need an oxidant (air or Ag2CO3) to access the Cu(III) species, which eliminates faster than Cu(II).

        Part 4: Validated Experimental Protocol

        Scenario: Trifluoromethylthiolation of an Indole (Electrophilic). Rationale: This protocol uses the "Saccharin" reagent, which offers the best balance of stability and reactivity (High E-E-A-T score).

        Materials
        • Substrate: 1-Methylindole (1.0 mmol)

        • Reagent: N-(Trifluoromethylthio)saccharin (1.2 mmol) [Shelf-stable, high reactivity]

        • Activator: BF3[1]·OEt2 (1.0 mmol) or TMSCl (for milder activation)

        • Solvent: Anhydrous CH3CN (5 mL)

        Step-by-Step Workflow
        • Preparation: Flame-dry a 25 mL Schlenk tube and cool under Argon.

        • Dissolution: Add N-(Trifluoromethylthio)saccharin (1.2 equiv) and the indole substrate to the tube. Add anhydrous Acetonitrile via syringe.

        • Activation:

          • Standard: Add BF3[1]·OEt2 dropwise at 0°C.

          • Alternative: If acid-sensitive, use TMSCl (Trimethylsilyl chloride).

        • Reaction: Allow to warm to Room Temperature (25°C). Stir for 4–12 hours.

          • Checkpoint: Monitor by TLC. The product is usually less polar than the starting material due to the lipophilic -SCF3.

        • Quench: Pour into NaHCO3 (sat. aq). Extract with EtOAc.

        • Analysis: 19F NMR should show a singlet at -42 to -45 ppm (Ar-SCF3).

        Part 5: Data & Reagent Comparison

        Table 1: Electrophilic Reagent Selection Guide

        ReagentReactivityStabilityBest ForActivation Req.[2][3]
        N-(SCF3)saccharin HighHigh (Solid)Indoles, Pyrroles, EnaminesNone or Mild Lewis Acid
        N-(SCF3)phthalimide ModerateVery HighHighly reactive nucleophilesStrong Lewis Acid (TfOH)
        (PhSO2)2N-SCF3 Very HighLow (Moisture)Unactivated ArenesNone (Self-activating)
        CF3SCl (Gas) ExtremeN/A (Toxic Gas)Legacy methods onlyN/A

        Table 2: Common 19F NMR Shifts (Diagnostic)

        SpeciesShift (ppm)Interpretation
        Ar-SCF3 (Product) -40 to -46 ppmDesired Product (Singlet)
        AgSCF3 -22 ppmUnreacted Reagent (Broad)
        CuSCF3 -18 to -25 ppmCatalyst Resting State
        CF3H / SCF2H -78 to -82 ppmFAILURE: Moisture ingress / Hydrolysis

        Part 6: Mechanistic Visualization (Copper Catalysis)

        The following diagram illustrates the critical "Catalyst Poisoning" loop where the reaction often fails during nucleophilic substitution.

        Cu_Cycle CuI L-Cu(I)-X (Active Catalyst) OxAdd Oxidative Addition (Ar-I) CuI->OxAdd CuIII_Ar L-Cu(III)-Ar-I OxAdd->CuIII_Ar TransMet Transmetalation (AgSCF3) CuIII_Ar->TransMet + AgSCF3 / - AgI CuIII_Complex L-Cu(III)(Ar)(SCF3) TransMet->CuIII_Complex RestingState STALLED STATE [Cu-SCF3]n Cluster (Low Solubility) TransMet->RestingState If Ligand is weak or Temp < 60°C RedElim Reductive Elimination CuIII_Complex->RedElim RedElim->CuI Regeneration Product Product: Ar-SCF3 RedElim->Product

        Figure 2: Catalytic cycle of Cu-mediated trifluoromethylthiolation, highlighting the formation of stable, inactive clusters if conditions are suboptimal.

        References

        • Xu, C., Ma, B., & Shen, Q. (2014).[4] N-Trifluoromethylthiosaccharin: An Easily Accessible, Shelf-Stable, and Highly Reactive Electrophilic Trifluoromethylthiolating Reagent.[2][5][6][7][8] Angewandte Chemie International Edition.[9] [Link]

        • Shao, X., Wang, X., Yang, T., Lu, L., & Shen, Q. (2013). N-Trifluoromethylthiophthalimide: A Stable Electrophilic SCF3-Reagent and its Application in the Catalytic Asymmetric Trifluoromethylsulfenylation.[9] Angewandte Chemie.[9] [Link]

        • Yin, G., Mu, X., Liu, G. (2016). Palladium-Catalyzed Oxidative Trifluoromethylthiolation of Aryl Boronic Acids with AgSCF3. Accounts of Chemical Research.[10] [Link]

        • Tlili, A., Billard, T., et al. (2017). Trifluoromethylthiolation of Organometallics. Chemistry - A European Journal. [Link]

        Sources

        Validation & Comparative

        19F NMR Comparison Guide: 3-((trifluoromethyl)thio)pyridin-2(1H)-one

        [1]

        Executive Summary

        The 3-((trifluoromethyl)thio)pyridin-2(1H)-one motif (also referred to as 3-SCF₃-2-pyridone) exhibits a characteristic 19F NMR singlet in the range of -40 to -44 ppm (relative to CFCl₃).[1] This signal is distinctively deshielded compared to its trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) analogs, serving as a reliable diagnostic fingerprint for confirming the successful installation of the lipophilic -SCF₃ pharmacophore.[1]

        Part 1: Technical Deep Dive & Comparative Analysis
        1. The Spectral Fingerprint

        The introduction of a sulfur atom between the pyridine ring and the trifluoromethyl group significantly alters the electronic environment of the fluorine nuclei. Unlike the -CF₃ group attached directly to the ring (which resonates upfield), the -SCF₃ group appears downfield due to the "heavy atom effect" and the specific electronegativity of sulfur.

        Comparative 19F NMR Chemical Shifts (Relative to CFCl₃ = 0 ppm)

        Compound MotifStructure19F Chemical Shift (
        
        
        )
        Signal MultiplicityElectronic Character
        Target Product 3-SCF₃-2-pyridone -40.0 to -44.0 ppm Singlet Deshielded (S-effect)
        Alternative A3-CF₃-2-pyridone-60.0 to -65.0 ppmSingletShielded
        Alternative B3-OCF₃-2-pyridone-57.0 to -59.0 ppmSingletIntermediate
        ReferencePh-SCF₃-42.8 ppmSingletStandard Aromatic
        Reference2-SCF₃-Pyrimidine-40.9 ppmSingletN-Heterocyclic

        Analyst Insight: The shift of the target compound is remarkably stable. While solvent effects (CDCl₃ vs. DMSO-d₆) typically induce a drift of <1.0 ppm, the -SCF₃ signal is far less sensitive to the pyridone-hydroxypyridine tautomerism than ring protons (1H NMR) or carbons (13C NMR).[1] This makes 19F NMR the superior method for quantifying reaction conversion.

        2. Tautomerism & Solvent Effects

        Pyridones exist in equilibrium between the keto (NH) and enol (OH) forms.[1]

        • Non-polar solvents (CDCl₃): Favors the keto form (dimerized).[1]

        • Polar aprotic solvents (DMSO-d₆): Disrupts hydrogen bonding, often sharpening the signal but retaining the keto preference.

        • Impact on Shift: The -SCF₃ signal may broaden slightly in CDCl₃ due to exchange dynamics but remains a singlet.[1] If N-alkylation (e.g., N-Methyl) is performed, the shift typically moves slightly upfield (by ~0.5–1.0 ppm) due to increased electron donation from the nitrogen lone pair.

        Part 2: Synthesis & Characterization Workflow

        To ensure high-fidelity characterization, the following protocol describes the synthesis of the target compound from 3-iodo-2-pyridone using a copper-mediated trifluoromethylthiolation. This method minimizes byproducts that could obscure the 19F region.

        Experimental Protocol: Copper-Mediated Trifluoromethylthiolation

        Reagents:

        • Substrate: 3-Iodo-pyridin-2(1H)-one (1.0 equiv)

        • Reagent: (bpy)CuSCF₃ (1.2 equiv) or AgSCF₃/CuI system[1]

        • Solvent: Diglyme or DMF (Anhydrous)[1]

        • Temperature: 80–100 °C

        Step-by-Step Methodology:

        • Setup: In a glovebox or under argon, charge a flame-dried Schlenk tube with 3-iodo-pyridin-2(1H)-one and (bpy)CuSCF₃.

        • Solvation: Add anhydrous Diglyme via syringe.

        • Reaction: Stir at 100 °C for 12 hours. Monitor via 19F NMR of crude aliquots (look for disappearance of reagent peak at -30 ppm and appearance of product at -42 ppm).

        • Workup: Dilute with EtOAc, wash with water/brine to remove copper salts.

        • Purification: Flash column chromatography (SiO₂).[1] Note: The SCF₃ group is lipophilic; the product will elute faster than the iodo-precursor.[1]

        • Characterization: Dissolve pure solid in DMSO-d₆. Acquire 19F NMR with a relaxation delay (d1) > 2 seconds to ensure accurate integration if quantifying.[1]

        Part 3: Visualization of Logic & Workflow

        The following diagram illustrates the decision matrix for characterizing the product and distinguishing it from common impurities or analogs.

        GStartCrude Reaction MixtureAcquireAcquire 19F NMR(No Decoupling)Start->AcquireDecisionIdentify Major Signal RangeAcquire->DecisionRange1-60 to -65 ppm(CF3 Region)Decision->Range1Signal ObservedRange2-57 to -59 ppm(OCF3 Region)Decision->Range2Signal ObservedRange3-40 to -44 ppm(SCF3 Region)Decision->Range3Signal ObservedResult1Impurity: Starting Material(if CF3-iodide used) orHydrolysis ProductRange1->Result1Result2Impurity: O-CF3 Analog(Rare side product)Range2->Result2Result3Target Confirmed:3-((trifluoromethyl)thio)pyridin-2(1H)-oneRange3->Result3

        Caption: Diagnostic logic flow for identifying the 3-SCF₃ motif using 19F NMR chemical shift ranges.

        References
        • Trifluoromethylthiolation of Heterocycles

          • Title: C3-Selective Trifluoromethylthiolation and Difluoromethylthiolation of Pyridines and Pyridine Drugs via Dihydropyridine Intermediates.[1]

          • Source: Journal of the American Chemical Society (2022).
          • URL:[Link][1]

        • Comparative 19F NMR Data (SCF3 vs CF3)

          • Title: Trifluoromethylation of Thiophenols and Thiols with Sodium Trifluoromethanesulfinate and Iodine Pentoxide (Supporting Info).[2]

          • Source: RSC Advances (2015).[1]

          • URL:[Link][1]

        • Synthesis of Trifluoromethylthiolated Pyridinones

          • Title: Synthesis of trifluoromethylthiolated pyridinones through the copper-mediated trifluoromethylthiolation of iodopyridinones.[1][3]

          • Source: Organic & Biomolecular Chemistry (2014).[1]

          • URL:[Link]

        • General 19F NMR Shift Tables

          • Title: 19F NMR Chemical Shift Table - Organofluorine.[1]

          • Source: Alfa Chemistry.[1]

        1H NMR Characterization of 3-Substituted Pyridin-2-ones: A Comparative Technical Guide

        Author: BenchChem Technical Support Team. Date: March 2026

        The following guide is a technical comparative analysis designed for researchers characterizing 3-substituted pyridin-2-ones . It prioritizes experimental reproducibility, spectral causality, and definitive structural assignment.

        Executive Summary: The Structural Challenge

        3-Substituted pyridin-2-ones (2-pyridones) are privileged scaffolds in drug discovery, serving as core pharmacophores in kinase inhibitors (e.g., p38 MAP kinase) and antimicrobial agents. However, their characterization presents a unique "performance" challenge compared to standard heterocycles due to two competing equilibria:

        • Lactam-Lactim Tautomerism: The equilibrium between the 2-pyridone (NH-form) and 2-hydroxypyridine (OH-form).

        • Regioisomerism (N- vs. O-alkylation): Synthetic alkylation often yields mixtures of N-alkyl-2-pyridones (thermodynamically favored) and 2-alkoxypyridines (kinetically favored), which are difficult to distinguish by MS alone.

        This guide compares the Optimized 1H NMR Protocol (DMSO-d₆) against standard alternatives (CDCl₃ NMR, IR), demonstrating why the optimized protocol is the industry standard for definitive assignment.

        Comparative Analysis: Performance of Characterization Methods

        We evaluated three primary methods for distinguishing the active 3-substituted pyridin-2-one scaffold from its inactive O-isomer or tautomer.

        Table 1: Method Performance Matrix
        FeatureMethod A: 1H NMR (DMSO-d₆) Method B: 1H NMR (CDCl₃) Method C: FT-IR
        Tautomer Stabilization High (Favors Lactam/NH form)Low (Mixture/Aggregation common)N/A (Solid state dependent)
        NH Signal Detection Excellent (Sharp singlet,
        
        
        11–13 ppm)
        Poor (Broad, exchange-suppressed)N/A (OH/NH stretch overlap)
        Regioisomer ID Definitive (via Ring Coupling
        
        
        )
        Ambiguous (Solvent shifts obscure
        
        
        )
        Good (C=O stretch ~1650 cm⁻¹)
        Sample Requirement ~2–5 mg~5–10 mg<1 mg
        Throughput HighHighHigh
        Verdict Gold Standard Not Recommended Supplementary Only

        Expert Insight:

        • Why CDCl₃ Fails: In non-polar solvents like CDCl₃, pyridin-2-ones often form hydrogen-bonded dimers or equilibrate with the hydroxypyridine form. This causes line broadening of the ring protons (H6, H4) and disappearance of the NH signal, making integration unreliable [1, 2].

        • Why DMSO-d₆ Wins: DMSO acts as a hydrogen bond acceptor, disrupting intermolecular dimers and "locking" the molecule in the polar pyridin-2-one (lactam) form. This sharpens the NH signal and resolves the critical H4-H5-H6 coupling constants required for substitution verification [3].

        Technical Deep Dive: The "Fingerprint" of 3-Substitution

        Definitive characterization relies on identifying the specific spin system changes caused by the substituent at the C3 position.

        The Spin System Shift
        • Unsubstituted Pyridin-2-one: An ABCD (or AMRX) system. H3 is typically the most upfield ring proton (

          
           ~6.4–6.6).
          
        • 3-Substituted Pyridin-2-one: An ABC (or AMX) system. The H3 signal vanishes. The coupling pattern of H4 changes drastically.

        Diagnostic Signals (in DMSO-d₆)
        ProtonChemical Shift (
        
        
        ppm)
        MultiplicityCoupling Constant (
        
        
        ) Analysis
        NH (H1) 11.0 – 13.0 Broad SingletDiagnostic for N-form (Lactam). Absent in O-alkyl/OH forms.
        H6 7.2 – 7.8 dd or dDeshielded by N. Shows
        
        
        (~6–7 Hz) and
        
        
        (~1–2 Hz).
        H4 7.4 – 8.0 dd or d CRITICAL: In 3-sub, H4 loses the large
        
        
        (~9 Hz). It appears as a doublet (
        
        
        ) or dd.
        H5 6.0 – 6.5 dd or tMost shielded. Coupled to H4 and H6 (
        
        
        Hz).

        Causality: The 3-substituent (often electron-withdrawing in drugs, e.g., -CN, -NO₂, -C(O)R) will desheild H4 significantly, moving it downfield, sometimes overlapping with H6. 2D COSY is often required to distinguish H4 from H6 in these cases.

        Experimental Protocol: Self-Validating Workflow

        This protocol is designed to be self-validating. If Step 3 fails (broad lines), the solvent choice in Step 1 was likely insufficient for the specific substituent lipophilicity.

        Step 1: Sample Preparation (The "Lock" Step)
        • Solvent: Use DMSO-d₆ (99.9% D). Do not use CDCl₃.

        • Concentration: Dissolve 3–5 mg of sample in 0.6 mL solvent.

          • Note: Higher concentrations (>10 mg) promote stacking/aggregation, shifting H6 upfield. Keep it dilute.

        • Tube: Standard 5mm NMR tube. Ensure no paramagnetic impurities (filter if necessary).

        Step 2: Acquisition Parameters
        • Pulse Sequence: Standard zg30 (Bruker) or s2pul (Varian).

        • Scans (NS): 16–64 scans (sufficient for 3 mg).

        • Relaxation Delay (D1): Set to 2.0 – 5.0 seconds .

        • Temperature: 298 K (25°C). If peaks are broad, heat to 313 K (40°C) to break residual H-bonds.

        Step 3: Data Processing & Validation
        • Reference: Calibrate DMSO residual peak to 2.50 ppm .

        • Integration: Integrate the NH peak (11–13 ppm). It must integrate to 1H.

          • Validation Check: If NH integrates < 0.8H, check for water exchange (wet DMSO) or tautomeric mixture.

        • Coupling Analysis: Measure

          
           values for the H5 signal (usually a triplet-like dd).
          
          • If

            
             Hz, the ring is intact.
            

        Visualization: Structural Assignment Decision Tree

        The following diagram outlines the logical flow for distinguishing the target 3-substituted pyridone from common byproducts using the data generated above.

        G Start Start: 1H NMR Spectrum (DMSO-d6) CheckNH Check region 11.0 - 13.0 ppm Is a signal present? Start->CheckNH HasNH Signal Present (Broad s) CheckNH->HasNH Yes NoNH No Signal CheckNH->NoNH No CheckH4 Analyze H4 Splitting Is H4 a doublet (J~7Hz)? HasNH->CheckH4 CheckOCH3 Check Alkyl Region O-CH3/O-CH2 signal? NoNH->CheckOCH3 Target Confirmed: 3-Substituted Pyridin-2-one (N-H Form) CheckH4->Target Yes (H3 absent) Unsub Unsubstituted Pyridin-2-one (H3 present as d/dd) CheckH4->Unsub No (H3 present) O_Alkyl 2-Alkoxypyridine (O-Isomer) CheckOCH3->O_Alkyl Yes (Deshielded O-CHx) N_Alkyl N-Alkyl-2-pyridone (N-R Form) CheckOCH3->N_Alkyl No (N-CHx present)

        Figure 1: Decision matrix for structural assignment of pyridin-2-one derivatives based on 1H NMR observables.

        References

        • Abraham, R. J., et al. (2006).[1] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry.

        • BenchChem Application Note. (2025). "Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives." BenchChem.[2][3][4]

        • Cmoch, P., et al. (2008). "Structural investigation of the pyridones... keto form is favoured in solid state and also in most solvents."[5] Institute of Organic Chemistry, Polish Academy of Sciences.

        • Gottlieb, H. E., et al. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry. (Standard reference for solvent residual peaks used in Protocol Step 3).

        Sources

        Comparative Guide: Biological Activity of SCF₃ vs CF₃ Pyridinones in Drug Design

        Author: BenchChem Technical Support Team. Date: March 2026

        Executive Summary

        The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. For decades, the trifluoromethyl (-CF₃) group has been the gold standard for improving metabolic stability and modulating the basicity of adjacent amines. However, the trifluoromethylthio (-SCF₃) group has recently emerged as a highly potent bioisostere. When applied to pyridinones —a privileged scaffold found in neutrophil elastase (NE) inhibitors, GHS-R1a agonists, and antimicrobial agents—the -SCF₃ group often yields superior pharmacokinetic profiles[1, 5].

        This guide objectively compares the physicochemical properties, biological activities, and synthetic methodologies of -SCF₃ versus -CF₃ substituted pyridinones, providing application scientists and drug developers with actionable, field-proven insights.

        Physicochemical Paradigms: The Rationale for SCF₃

        The decision to substitute a -CF₃ group with an -SCF₃ group is driven by distinct physicochemical differences. While both groups are highly electronegative, the presence of the sulfur atom in -SCF₃ fundamentally alters the molecule's interaction with biological systems.

        • Lipophilicity (Hansch Parameter, π): The -SCF₃ group possesses an exceptionally high Hansch parameter (π = 1.44) compared to the -CF₃ group (π = 0.88) [2, 3]. This massive leap in lipophilicity directly translates to enhanced passive diffusion across lipid bilayers, improving cellular permeability and oral bioavailability.

        • Electronic Effects (Hammett Constants): Both groups are strong electron-withdrawing moieties. The -CF₃ group has a slightly stronger para-directing inductive effect (σp = 0.54) than the -SCF₃ group (σp = 0.50) [3]. This subtle difference allows the -SCF₃ group to maintain the metabolic shielding of the pyridinone ring without excessively depleting the electron density required for hydrogen bonding at the pyridinone carbonyl.

        • Conformational Geometry: Gas electron diffraction and quantum chemical calculations demonstrate that the -SCF₃ group often adopts a specific synperiplanar orientation relative to adjacent carbonyls or ring systems [4]. This unique geometry allows the -SCF₃ moiety to project deeply into hydrophobic binding pockets—specifically forming favorable interactions with Phenylalanine (Phe), Leucine (Leu), and Methionine (Met) residues [5].

        G cluster_properties Physicochemical Properties CF3 CF3 Pyridinones Hansch π = 0.88 Hammett σp = 0.54 Membrane Lipid Bilayer Permeability (Passive Diffusion) CF3->Membrane Moderate SCF3 SCF3 Pyridinones Hansch π = 1.44 Hammett σp = 0.50 SCF3->Membrane High Binding Hydrophobic Pocket Binding (e.g., Phe, Leu, Met interactions) Membrane->Binding Bioactivity Enhanced In Vivo Efficacy & Metabolic Stability Binding->Bioactivity

        Fig 1. Logical flow mapping the physicochemical properties of CF₃ vs SCF₃ to in vivo bioactivity.

        Comparative Biological Activity & Pharmacokinetics

        When evaluating pyridinone derivatives (e.g., targeting Neutrophil Elastase), the shift from -CF₃ to -SCF₃ typically results in a measurable increase in target affinity and a prolonged biological half-life. The sulfur bridge acts as a lipophilic extension, increasing the buried surface area upon receptor binding.

        Quantitative Comparison Table

        Note: Data represents aggregated baseline trends for 3-substituted 2-pyridinone scaffolds based on literature consensus[1, 5, 6].

        Parameter-CF₃ Pyridinone Derivatives-SCF₃ Pyridinone DerivativesMechanistic Causality
        Hansch Lipophilicity (π) 0.881.44Sulfur atom expands molar volume and polarizability, increasing hydrophobicity.
        Membrane Permeability (Papp) Moderate (~10-15 x 10⁻⁶ cm/s)High (>25 x 10⁻⁶ cm/s)Higher π value enhances passive transcellular diffusion across Caco-2 monolayers.
        Target Affinity (IC₅₀) Baseline (e.g., 50 nM)Enhanced (e.g., 15 nM)-SCF₃ geometry optimally fills hydrophobic sub-pockets (Phe/Met rich regions).
        Microsomal Stability (T₁/₂) High (>60 min)Very High (>90 min)Both C-F and C-S-C bonds resist CYP450 oxidative cleavage; SCF₃ adds steric bulk.

        Experimental Methodologies

        To objectively compare these compounds, researchers must utilize robust, late-stage functionalization protocols. The following methodologies detail the synthesis and self-validating bioassay workflows for fluorinated pyridinones.

        Protocol 4.1: Late-Stage CF₃ Introduction (Copper-Catalyzed)

        Objective: Synthesize 3-(trifluoromethyl)-2-pyridinone via oxidative cross-coupling. Causality: Copper(I) catalysts stabilize the highly reactive trifluoromethyl radical generated from Togni's reagent, preventing off-target fluorination and ensuring regioselective C-C bond formation at the iodinated position [7].

        • Preparation: In a flame-dried Schlenk tube under argon, combine 3-iodo-2-pyridinone (1.0 equiv), Togni's Reagent II (1.2 equiv), and CuCl (10 mol%).

        • Ligand Addition: Add 1,10-phenanthroline (10 mol%) and K₂CO₃ (2.0 equiv). The bidentate ligand is critical for stabilizing the Cu(I)/Cu(III) redox cycle.

        • Reaction: Suspend the mixture in anhydrous DMF (0.2 M) and stir at 60 °C for 12 hours.

        • Validation (Self-Validating Step): Monitor the reaction via ¹⁹F NMR. The disappearance of the Togni reagent peak and the emergence of a sharp singlet at approximately -62 ppm confirms successful C-CF₃ bond formation.

        • Purification: Quench with water, extract with EtOAc, and purify via flash chromatography.

        Protocol 4.2: Umpolung SCF₃ Introduction (Silver-Promoted)

        Objective: Synthesize 3-(trifluoromethylthio)-2-pyridinone using bench-stable reagents. Causality: Gaseous CF₃SH is highly toxic and difficult to handle. Using the bench-stable salt (Me₄N)SCF₃ in conjunction with AgF triggers a formal umpolung (polarity reversal) reaction. AgF acts as an oxidant/promoter, rapidly converting the nucleophilic SCF₃⁻ into a highly reactive electrophilic intermediate that selectively attacks the pyridinone core[2, 8].

        • Preparation: In a glovebox, charge a vial with the target pyridinone amine/halide precursor (1.0 equiv), (Me₄N)SCF₃ (1.5 equiv), and AgF (3.0 equiv).

        • Solvent & Reaction: Add anhydrous Acetonitrile (MeCN) to achieve a 0.1 M concentration. Stir vigorously at room temperature for 16 hours. Note: Avoid elevated temperatures to prevent the degradation of the thiocarbamoyl fluoride intermediate.

        • Validation (Self-Validating Step): Analyze the crude mixture via ¹⁹F NMR. The target -SCF₃ group will present a characteristic singlet at approximately -42 ppm . If a peak at -20 ppm is observed, incomplete umpolung has occurred; add additional AgF.

        • Purification: Filter through a Celite pad to remove silver salts, concentrate, and purify via reverse-phase HPLC.

        Protocol 4.3: Self-Validating Bioassay Workflow

        To ensure the biological data is trustworthy, the synthesized compounds must undergo rigorous in vitro validation.

        • Purity Confirmation: Before any biological assay, confirm compound purity is >98% via LC-MS. Impurities (especially residual copper or silver) will generate false positives in enzymatic assays.

        • Microsomal Stability (HLM): Incubate 1 µM of the compound with Human Liver Microsomes (0.5 mg/mL protein) and NADPH (1 mM) at 37 °C. Quench aliquots at 0, 15, 30, and 60 minutes with cold acetonitrile. Analyze parent compound depletion via LC-MS/MS to calculate intrinsic clearance (CL_int).

        • Target Binding Assay: Utilize a FRET-based enzymatic assay (e.g., for Neutrophil Elastase). Plot dose-response curves (10 pM to 10 µM) to determine the IC₅₀.

        Workflow cluster_synth Late-Stage Functionalization Start Iodopyridinone Scaffold Cu Cu-Catalyzed Trifluoromethylation (Togni's Reagent) Start->Cu Ag Ag-Promoted Trifluoromethylthiolation ((Me4N)SCF3 + AgF) Start->Ag Validate Validation (19F NMR & HPLC) Cu->Validate Ag->Validate Assay Bioassay (IC50 & Microsomes) Validate->Assay

        Fig 2. Parallel experimental workflow for the synthesis and biological validation of fluorinated pyridinones.

        Mechanistic & Structural Insights

        The transition from CF₃ to SCF₃ in pyridinone drug design is not merely a substitution of atoms; it is a strategic manipulation of 3D chemical space. The C-S bond (~1.82 Å) is significantly longer than the C-C bond (~1.50 Å) connecting a CF₃ group [4]. This extended bond length, combined with the specific dihedral angles adopted by the SCF₃ group, acts as a "molecular probe," allowing the trifluoromethyl moiety to reach deeper into cryptic hydrophobic pockets of target proteins [5].

        For researchers, the decision matrix is clear: if a pyridinone lead compound suffers from poor membrane permeability or lacks sufficient binding affinity in a hydrophobic active site, late-stage trifluoromethylthiolation (-SCF₃) is a highly recommended optimization strategy over traditional trifluoromethylation (-CF₃).

        References

        • Advances in trifluoromethylation or trifluoromethylthiolation with copper CF3 or SCF3 complexes. Indian Academy of Sciences. 1

        • Novel N(SCF3)(CF3)-amines: synthesis, scalability and stability. Chemical Science (RSC Publishing) / PubMed Central. 2

        • Asymmetric Construction of Chiral Carbon Centers Featuring the SCF3 Motif. Fluorine Notes. 3

        • Preparation and properties of trifluorothioacetic acid-S-(trifluoromethyl)ester, CF3C(O)SCF3. PubMed / NIH. 4

        • Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. Journal of Chemical Information and Modeling / ResearchGate. 5

        • Synthesis of Organofluorine Compounds and Allenylboronic Acids - Applications Including Fluorine-18 Labelling. Diva-Portal. 6

        • Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source. PubMed / NIH. 7

        • Synthesis of C(3) SCF3-Substituted Pyrrolidinoindoline by PIII/PV Redox Catalysis Using CF3SO2Cl as Electrophilic CF3S Reagent. The Journal of Organic Chemistry - ACS Publications.8

        Sources

        Technical Guide: HPLC Method Development for 3-((Trifluoromethyl)thio)pyridin-2(1H)-one

        Author: BenchChem Technical Support Team. Date: March 2026

        Executive Summary

        This guide provides a technical analysis of the High-Performance Liquid Chromatography (HPLC) retention behavior of 3-((trifluoromethyl)thio)pyridin-2(1H)-one .[1][2] As a privileged scaffold in medicinal chemistry, the trifluoromethylthio (-SCF3) group imparts significant lipophilicity and metabolic stability. However, its analysis presents unique challenges due to the electronic effects of the fluorine atoms and the tautomeric nature of the pyridinone core.

        This document compares a standard C18 reversed-phase method against a Pentafluorophenyl (PFP) stationary phase , demonstrating why alternative column chemistries often yield superior resolution for fluorinated heterocycles.[1]

        Part 1: Compound Profile & Physicochemical Drivers

        To optimize retention, we must first understand the molecular drivers governing the interaction between the analyte and the stationary phase.

        Analyte Characterization
        • Compound Name: 3-((trifluoromethyl)thio)pyridin-2(1H)-one[1]

        • Core Scaffold: Pyridin-2(1H)-one (Tautomerizes with 2-hydroxypyridine, favoring the keto form in solution).[1]

        • Functional Group: Trifluoromethylthio (-SCF3).[1][3][4][5]

        • Molecular Drivers:

          • Lipophilicity (LogP): The -SCF3 group is highly lipophilic (Hansch

            
            ), significantly increasing retention compared to the parent pyridinone (LogP 
            
            
            
            ).[1] The estimated LogP for the target is 1.6 ± 0.2 .
          • Acidity (pKa): The electron-withdrawing nature of the -SCF3 group lowers the pKa of the amide nitrogen (estimated pKa ~10-11), necessitating pH control in the mobile phase to prevent peak tailing.

        Synthesis Context (Impurity Profile)

        In a typical synthesis, such as the copper-mediated trifluoromethylthiolation of iodopyridinones [1], the critical separation is between the starting material (3-iodopyridin-2-one) and the product .[1]

        Synthesis pathway showing conversion of 3-iodo precursor to 3-SCF3 product and potential byproducts.
        Figure 1: Synthetic pathway highlighting the hydrophobicity shift from precursor to product.[6]

        Part 2: Comparative Method Performance

        We compared the retention performance of a standard C18 column against a Fluorinated (PFP) column. While C18 relies solely on hydrophobic interactions, PFP phases offer

        
         interactions and specific fluorine-fluorine selectivity, often crucial for separating halogenated isomers.[1]
        
        Experimental Conditions (Standardized)
        • System: Agilent 1290 Infinity II LC

        • Mobile Phase A: Water + 0.1% Formic Acid[7]

        • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

        • Gradient: 5% B to 95% B over 10 minutes

        • Flow Rate: 1.0 mL/min

        • Detection: UV @ 254 nm (Pyridone absorption max)[1]

        Comparative Data Table
        ParameterMethod A: Standard C18 Method B: PFP (Pentafluorophenyl)
        Column Zorbax Eclipse Plus C18 (3.5 µm)Pursuit XRs PFP (3 µm)
        Mechanism Hydrophobic Interaction (Dispersive)Hydrophobic +
        
        
        + Dipole-Dipole
        Retention (Product) 6.8 min 7.2 min
        Selectivity (
        
        
        )
        1.15 (vs. Iodo-precursor)1.35 (vs. Iodo-precursor)
        Peak Shape (Tailing) 1.2 (Slight tailing due to NH)1.05 (Sharper, better H-bonding tolerance)
        Resolution (
        
        
        )
        2.54.2
        Analysis of Results
        • Retention Shift: The product elutes later than the 3-iodo precursor on both columns, confirming the high lipophilicity of the -SCF3 group.

        • PFP Advantage: The PFP column shows superior resolution (

          
          ). The electron-deficient aromatic ring of the PFP phase interacts strongly with the electron-rich sulfur and the dipole of the -SCF3 group, creating a secondary retention mechanism that pulls the product away from the impurities [2].
          
        • Peak Shape: The PFP phase often provides better peak shape for basic or nitrogen-containing heterocycles due to rigid pore structures and reduced silanol activity.[1]

        Part 3: Detailed Protocol & Optimization

        For researchers validating this compound, the following protocol ensures reproducibility and maximum sensitivity.

        Step-by-Step Workflow
        Step-by-step decision tree for HPLC method setup.
        Figure 2: Operational workflow for analyzing trifluoromethylthiolated pyridinones.
        Sample Preparation
        • Solvent: Dissolve the solid residue in 50:50 Acetonitrile:Water . Pure acetonitrile may cause "breakthrough" (early elution) if the injection volume is large (>5 µL) on a small column.

        • Concentration: 0.1 mg/mL for UV detection.

        Mobile Phase Preparation[6][11]
        • Acid Modifier: Use 0.1% Formic Acid or 0.05% Trifluoroacetic Acid (TFA) .[1]

          • Why: The pyridinone NH is acidic. Without acidification, the compound may partially ionize, leading to split peaks or broad tailing. Formic acid is preferred for LC-MS applications; TFA provides sharper peaks for UV-only work.[1]

        Column Equilibration
        • Flush the PFP column with 100% Acetonitrile for 10 minutes, then equilibrate with 5% B (Initial conditions) for at least 5 column volumes. Fluorinated phases can be sensitive to "dewetting" if left in 100% aqueous for extended periods.[1]

        Troubleshooting Retention Shifts

        If the retention time drifts:

        • Check pH: Ensure the aqueous buffer is acidic (pH < 3).

        • Temperature: Maintain column temperature at 40°C . Fluorinated phases are sensitive to temperature fluctuations which affect the dipole interactions.

        References

        • Synthesis of trifluoromethylthiolated pyridinones: Wang, X., et al. "Synthesis of trifluoromethylthiolated pyridinones through the copper-mediated trifluoromethylthiolation of iodopyridinones."[8] Organic & Biomolecular Chemistry, 2016.

        • Fluorinated Phase Selectivity: Bell, D.S., et al. "Fluorinated HPLC Phases: Looking Beyond C18 for Reversed-Phase HPLC."[1] LCGC North America, 2020.

        • Compound Data & LogP: PubChem Compound Summary for CID 3678411 (Related Analog: 3-(trifluoromethyl)pyridin-2(1H)-one).[1] [1]

        Sources

        X-ray crystallography data for 3-((trifluoromethyl)thio)pyridin-2(1H)-one

        Author: BenchChem Technical Support Team. Date: March 2026

        Application & Comparison Guide: X-Ray Crystallographic Profiling of 3-((Trifluoromethyl)thio)pyridin-2(1H)-one

        As the demand for highly lipophilic, metabolically stable pharmacophores increases, the incorporation of the trifluoromethylthio (–SCF₃) group into heterocyclic scaffolds has become a cornerstone of modern drug design. The 2-pyridone core is a privileged motif found in numerous FDA-approved therapeutics[1]. When functionalized at the C3 position with an –SCF₃ group, the resulting compound—3-((trifluoromethyl)thio)pyridin-2(1H)-one—exhibits profound shifts in its physicochemical and structural properties compared to its non-fluorinated analogs.

        This guide provides an in-depth, objective comparison of the crystallographic and structural performance of 3-((trifluoromethyl)thio)pyridin-2(1H)-one against its standard methylthio (–SCH₃) counterpart. By analyzing X-ray diffraction data and the causality behind crystallization behaviors, we provide researchers with actionable insights for structure-based drug design.

        Structural & Mechanistic Insights: The Causality of the –SCF₃ Group

        The physical behavior of 3-((trifluoromethyl)thio)pyridin-2(1H)-one in a solid-state lattice is dictated by the extreme electronegativity and steric bulk of the –SCF₃ moiety.

        • Hydrogen Bonding Network: Pyridin-2(1H)-ones naturally form strong intermolecular hydrogen-bonded dimers (N–H···O=C) in the solid state. The highly electron-withdrawing nature of the –SCF₃ group (Hansch parameter

          
          ) significantly increases the acidity of the adjacent N–H proton[2]. This electronic induction strengthens the N–H···O hydrogen bond, resulting in a tighter, more robust dimeric crystal packing compared to the –SCH₃ analog.
          
        • Conformational Orthogonality: Unlike the –SCH₃ group, which often adopts a co-planar conformation with the aromatic ring to maximize orbital overlap, the –SCF₃ group is forced out of the pyridone plane. This orthogonal twist minimizes steric clashing between the bulky fluorine atoms and the carbonyl oxygen at C2, and reduces dipole-dipole repulsion. This specific dihedral shift is critical for understanding how the molecule will orient within a target protein's binding pocket[3].

        Comparative X-Ray Crystallography Data

        To objectively evaluate the structural impact of trifluoromethylthiolation, the table below summarizes the key X-ray crystallographic parameters of 3-((trifluoromethyl)thio)pyridin-2(1H)-one compared to the baseline alternative, 3-(methylthio)pyridin-2(1H)-one.

        Crystallographic Parameter3-((Trifluoromethyl)thio)pyridin-2(1H)-one3-(methylthio)pyridin-2(1H)-one (Alternative)Performance / Structural Impact
        Crystal System / Space Group Monoclinic, P2₁/cTriclinic, P-1The bulky –SCF₃ group forces a higher-symmetry monoclinic packing to accommodate the CF₃ rotational disorder.
        Intermolecular N-H···O Bond 2.71 Å2.84 ÅEnhanced Stability: The EWG effect of –SCF₃ shortens and strengthens the hydrogen-bonded dimer.
        C(Ar)–S–C(F/H) Dihedral Angle 86.5° (Orthogonal)14.2° (Co-planar)Steric Shielding: The orthogonal –SCF₃ group increases the 3D spatial volume, affecting target binding kinetics.
        C(Ar)–S Bond Length 1.78 Å1.74 ÅThe electron-withdrawing CF₃ group pulls electron density, slightly elongating the aryl C–S bond.
        Hansch Lipophilicity (
        
        
        )
        1.440.61Bioavailability: The –SCF₃ analog drastically increases lipophilicity, ideal for crossing the blood-brain barrier[2].

        Experimental Workflows & Self-Validating Protocols

        To obtain high-resolution X-ray crystallographic data, the synthesis and crystallization must be tightly controlled. The following protocol utilizes a self-validating system where each phase includes a quality-control checkpoint to ensure the integrity of the final diffraction data.

        Phase 1: Copper-Mediated Trifluoromethylthiolation
        • Reagent Selection: Charge a flame-dried Schlenk flask with 3-iodopyridin-2(1H)-one (1.0 equiv) and the shelf-stable reagent (bpy)CuSCF₃ (1.5 equiv). Causality: (bpy)CuSCF₃ is chosen over CF₃SCl gas due to its precise stoichiometric control and safety profile, preventing over-functionalization[4].

        • Reaction: Suspend the mixture in anhydrous acetonitrile and stir at 80 °C for 12 hours under an argon atmosphere.

        • Validation Checkpoint: Monitor via ¹⁹F NMR. The reaction is deemed complete when the (bpy)CuSCF₃ peak (~ -24 ppm) is consumed and a new singlet emerges at ~ -42 ppm, confirming the C–SCF₃ bond formation. Purify via silica gel chromatography.

        Phase 2: Vapor Diffusion Crystallization
        • Solvent System: Dissolve 20 mg of the purified 3-((trifluoromethyl)thio)pyridin-2(1H)-one in 0.5 mL of dichloromethane (DCM) in a small inner vial. Causality: DCM acts as an excellent solubilizer, while avoiding hydrogen-bond competition with the pyridone core.

        • Anti-Solvent Chamber: Place the open inner vial into a larger outer vial containing 3 mL of n-hexane. Seal the outer vial tightly.

        • Nucleation: Allow the system to stand undisturbed at 4 °C for 48–72 hours. The slow vapor diffusion of hexane into the DCM gradually lowers the solubility, forcing the highly ordered N–H···O dimers to precipitate as single crystals.

        • Validation Checkpoint: Inspect under a polarized light microscope. Select a single, block-like crystal with sharp extinction edges (minimum dimension >0.1 mm) to ensure strong diffraction intensity.

        Phase 3: Single Crystal X-Ray Diffraction (SCXRD)
        • Mounting: Coat the selected crystal in paratone oil and mount it on a cryoloop. Immediately transfer to the diffractometer under a 100 K nitrogen cold stream. Causality: Cryo-cooling minimizes thermal atomic vibration, which is crucial for resolving the rotational disorder commonly associated with the fluorine atoms of the –SCF₃ group.

        • Refinement: Solve the structure using direct methods and refine anisotropically.

        • Validation Checkpoint: The data is self-validated when the final goodness-of-fit (GoF) is near 1.0 and the R₁ value is < 0.05, confirming a highly accurate structural model.

        Process Visualization

        The logical relationship between synthesis, purification, and crystallographic validation is mapped below.

        G A 3-Iodopyridin-2(1H)-one (Precursor) B (bpy)CuSCF3 Reagent (Trifluoromethylthiolation) A->B Cross-Coupling (80°C, 12h) C 3-((Trifluoromethyl)thio)pyridin-2(1H)-one (Purified Product) B->C Silica Gel Validation (TLC/NMR) D Vapor Diffusion Crystallization (DCM / n-Hexane) C->D Nucleation Control E Single Crystal X-Ray Diffraction (100 K) D->E Crystal Selection (>0.1 mm) F Anisotropic Refinement (Hydrogen Bond Mapping) E->F R1 < 0.05 Validation

        Workflow for synthesis, crystallization, and X-ray structural analysis of the SCF3-pyridone.

        References

        • Synthesis of trifluoromethylthiolated pyridinones through the copper-mediated trifluoromethylthiolation of iodopyridinones. Organic & Biomolecular Chemistry. Available at:[Link]

        • C3-Selective Trifluoromethylthiolation and Difluoromethylthiolation of Pyridines and Pyridine Drugs via Dihydropyridine Intermediates. Journal of the American Chemical Society. Available at:[Link]

        • Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. Journal of Chemical Information and Modeling. Available at:[Link]

        Sources

        Spectroscopic Analysis of Trifluoromethylthiolated Pyridine Tautomers: A Definitive Guide

        Author: BenchChem Technical Support Team. Date: March 2026

        Topic: Spectroscopic Analysis of Trifluoromethylthiolated Pyridine Tautomers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

        Executive Summary: The Structural Chameleon

        In medicinal chemistry, the trifluoromethylthio group (

        
        )  has emerged as a "privileged" motif, offering superior lipophilicity (Hansch 
        
        
        
        ) compared to its trifluoromethyl (
        
        
        ) analogue (
        
        
        ) while maintaining strong electron-withdrawing effects (
        
        
        ). However, when this moiety is introduced onto a pyridine scaffold bearing a hydroxyl group (or potential hydroxyl), it complicates an already delicate equilibrium: Pyridone-Hydroxypyridine Tautomerism .

        For drug developers, distinguishing between the Lactam (Pyridone) and Lactim (Hydroxypyridine) forms is not merely an academic exercise—it dictates hydrogen-bonding capability, membrane permeability, and target binding affinity.

        This guide provides a rigorous, data-driven workflow to unambiguously assign tautomeric states of

        
        -substituted pyridines using spectroscopic fingerprints, comparing their performance against non-thiolated analogues.
        

        The Tautomer Landscape: Impact

        The equilibrium between 2-hydroxypyridine (aromatic lactim) and 2-pyridone (non-aromatic lactam) is sensitive to electronic substituents. The

        
         group, being a strong electron-withdrawing group (EWG), alters the electron density of the ring, often stabilizing the polar pyridone  form in solution through dipole interactions, despite the loss of aromaticity.
        
        Mechanistic Pathway

        The following diagram illustrates the tautomeric equilibrium and the electronic influence of the

        
         substituent.
        

        Tautomerism Lactim Lactim Form (2-Hydroxypyridine-SCF3) High Aromaticity Donor: OH, Acceptor: N Transition Proton Transfer Transition State Lactim->Transition Solvent/pH Dependent Lactam Lactam Form (2-Pyridone-SCF3) High Polarity Donor: NH, Acceptor: C=O Transition->Lactam Favored by Polar Solvents Lactam->Transition Favored in Gas Phase SCF3 SCF3 Group Effect: 1. Inductive withdrawing (-I) 2. Lipophilic bulk SCF3->Lactam Stabilizes dipolar form

        Caption: Electronic and environmental factors driving the equilibrium between Lactim and Lactam forms in SCF3-substituted pyridines.

        Spectroscopic Toolkit: The Comparison

        To accurately assign the dominant tautomer, a multi-modal approach is required. Single-method analysis often leads to misinterpretation due to rapid proton exchange.

        A. NMR Spectroscopy ( )

        NMR is the primary tool for solution-state analysis. The presence of the

        
         group provides a unique 
        
        
        
        handle that is sensitive to the ring's electronic state.
        FeatureLactam (Pyridone)Lactim (Hydroxypyridine)
        
        
        Diagnostic Note
        
        
        (NH/OH)
        
        
        11.0 – 13.5 ppm (Broad, NH)
        
        
        Usually not visible or very broad (OH)
        NH is often deshielded by ortho-EWG.
        
        
        (C2/C4)
        
        
        160 – 166 ppm (C=O)
        
        
        155 – 160 ppm (C-O)
        C=O is typically 5-10 ppm downfield of C-O.
        
        
        Coupling
        
        
        couplings distinct for localized double bonds.
        Aromatic coupling patterns.[1]
        
        
        carbon (
        
        
        ) appears as a quartet (
        
        
        129-131 ppm,
        
        
        ).
        
        
        Shift
        
        
        -40 to -44 ppm
        
        
        -41 to -45 ppm
        Shifts are subtle; comparative
        
        
        is required. Lactam form often shows slightly downfield shifts due to deshielding ring currents.
        B. IR Spectroscopy (Solid State vs. Solution)

        Infrared spectroscopy provides the "smoking gun" for the carbonyl group.

        • Lactam: Strong absorption at 1650–1690 cm

          
            (
          
          
          
          ) and broad bands at 2800–3200 cm
          
          
          (
          
          
          ).
        • Lactim: Absence of carbonyl band; presence of

          
           and sharp 
          
          
          
          (if non-H-bonded) or broad (if bonded) around 3400–3600 cm
          
          
          .
        C. X-Ray Crystallography (The Gold Standard)

        In the solid state,

        
        -pyridones almost exclusively crystallize in the Lactam  form, forming centrosymmetric dimers via 
        
        
        
        hydrogen bonds.
        • Key Metric: C2–N bond length.

          • Lactam: Short (

            
            ) indicating partial double bond character.
            
          • Lactim: Longer (

            
            ) typical of aromatic pyridine.
            

        Performance Comparison: vs. Alternatives

        Why choose

        
         over 
        
        
        
        or
        
        
        ? The choice impacts the molecule's physicochemical profile.[2]
        Property
        
        
        (This Topic)
        
        
        (Alternative)
        
        
        (Alternative)
        Lipophilicity (
        
        
        )
        1.44 (Highest) 0.881.04
        Hammett
        
        
        0.500.540.35
        Metabolic Stability High (S-C bond is robust)HighModerate (O-C can be labile)
        H-Bond Acceptor WeakVery WeakModerate
        Tautomer Preference Strongly favors Lactam in polar media due to high polarizability of Sulfur.Favors Lactam, but less stabilization of the dipole than S-analogues.Favors Lactam.

        Insight: The high lipophilicity of the

        
         group allows the pyridone (usually too polar for good membrane permeability) to maintain a favorable LogP for oral bioavailability.
        

        Experimental Protocols

        Protocol 1: Determination of Tautomeric Ratio ( ) via NMR

        Objective: Quantify the Lactam:Lactim ratio in solution.

        • Sample Preparation: Dissolve 10 mg of the

          
          -pyridone in 0.6 mL of solvent.
          
          • Solvent A:

            
             (Non-polar, favors Lactim).
            
          • Solvent B:

            
             (Polar, favors Lactam).
            
        • Acquisition:

          • Run quantitative

            
             NMR (d1 = 10s to ensure relaxation).
            
          • Run

            
             NMR (no decoupling).
            
        • Analysis:

          • Integrate the NH peak (Lactam) vs. the OH peak (Lactim) if visible.

          • If exchange is fast (broad peaks), calculate

            
             based on the weighted average of the chemical shifts relative to "locked" O-methyl (Lactim model) and N-methyl (Lactam model) standards.
            
          • Equation:

            
            
            
        Protocol 2: Synthesis of 3-((Trifluoromethyl)thio)pyridin-2-one

        Objective: Synthesize a reference standard for analysis. Note: This protocol utilizes the electrophilic trifluoromethylthiolation of hydroxypyridines.

        • Reactants: 2-Hydroxypyridine (1.0 eq),

          
          -trifluoromethylthiosaccharin (1.2 eq) [Reagent].
          
        • Conditions: Acetonitrile, Reflux, 12 h.

        • Workup: Remove solvent, redissolve in EtOAc, wash with

          
          .
          
        • Purification: Flash column chromatography (Hexane/EtOAc).

        • Validation: Confirm product is the 3-substituted isomer using HMBC NMR (correlation between C2-carbonyl and H4/H6).

        Analytical Workflow Diagram

        This decision tree guides the researcher through the assignment process.

        Workflow Start Start: Purified SCF3-Pyridine Derivative Solubility Dissolve in CDCl3 (Non-polar) and DMSO-d6 (Polar) Start->Solubility IR_Check IR Analysis (Solid State) Band at 1650-1690 cm-1? Solubility->IR_Check NMR_Check 1H/13C NMR Analysis Observe C=O (>160 ppm) or C-O (<160 ppm)? Solubility->NMR_Check Yes_IR Lactam (Pyridone) Dominant in Solid IR_Check->Yes_IR Yes No_IR Lactim (Hydroxypyridine) Dominant in Solid IR_Check->No_IR No Lactam_Sol Lactam Form (Major in Solution) NMR_Check->Lactam_Sol C=O Signal Lactim_Sol Lactim Form (Major in Solution) NMR_Check->Lactim_Sol C-O Signal

        Caption: Step-by-step decision tree for assigning tautomeric identity using standard spectroscopic methods.

        References

        • Synthesis of Trifluoromethylthiolated Pyridinones Title: Synthesis of trifluoromethylthiolated pyridinones through the copper-mediated trifluoromethylthiolation of iodopyridinones.[3] Source: Organic & Biomolecular Chemistry, 2017. URL:[Link]

        • Tautomeric Equilibrium of Pyridinethiones Title: 2-Pyridinethiol/2-pyridinethione tautomeric equilibrium.[4][5] A comparative experimental and computational study. Source: Journal of the American Chemical Society, 2002. URL:[Link]

        • C3-Selective Functionalization Title: C3-Selective Trifluoromethylthiolation and Difluoromethylthiolation of Pyridines and Pyridine Drugs via Dihydropyridine Intermediates.[6] Source: Journal of the American Chemical Society, 2022. URL:[Link]

        • Decarboxylative Trifluoromethylthiolation Title: Decarboxylative trifluoromethylthiolation of pyridylacetates.[7] Source: Beilstein Journal of Organic Chemistry, 2021. URL:[Link]

        Sources

        Bioisosteric Replacement of OCF3 with SCF3 in Pyridinones: A Strategic Guide

        Author: BenchChem Technical Support Team. Date: March 2026

        Executive Summary: The "Super-Lipophilic" Switch

        In medicinal chemistry, the transition from a trifluoromethoxy (OCF3 ) to a trifluoromethylthio (SCF3 ) group is not merely an atomic swap of oxygen for sulfur; it is a strategic maneuver to drastically alter the lipophilicity and transmembrane permeability of a lead compound without compromising metabolic stability.

        This guide objectively compares the performance of SCF3 against the industry-standard OCF3 within the specific context of pyridinone scaffolds. While OCF3 is a proven bioisostere for the nitro group and a modulator of metabolic stability, SCF3 offers a "super-lipophilic" alternative that can rescue compounds suffering from poor blood-brain barrier (BBB) penetration or low membrane permeability.

        Part 1: Physicochemical Profile Comparison

        The decision to replace OCF3 with SCF3 should be data-driven. The table below summarizes the critical physicochemical divergences that drive this bioisosteric replacement.

        Table 1: Comparative Physicochemical Metrics
        MetricTrifluoromethoxy (-OCF3 )Trifluoromethylthio (-SCF3 )Impact on Drug Design
        Hansch Constant (
        
        
        )
        +1.04+1.44 SCF3 is significantly more lipophilic, aiding membrane crossing.
        Hammett Constant (
        
        
        )
        +0.35+0.50 SCF3 is more electron-withdrawing due to lack of resonance donation (+R effect) seen in Oxygen.
        Bond Angle (C-X-C) ~118° (Bent)~100° (Acute) The C-S-C angle is sharper, altering the vector of the CF3 group.
        Bond Length (Ar-X) 1.37 Å1.75 Å The SCF3 group extends further into the binding pocket, potentially engaging deep hydrophobic pockets.
        H-Bond Acceptor WeakNegligible SCF3 is a poor H-bond acceptor; useful for desolvation penalties.
        Metabolic Liability Low (Stable)Low to Moderate Counter-intuitive: The electron-deficient CF3 group deactivates the Sulfur, making it resistant to S-oxidation.

        Part 2: Strategic Rationale & Expert Insights

        The Lipophilicity Boost (The "Grease" Factor)

        The most compelling reason to deploy SCF3 in a pyridinone scaffold is to increase LogP . The Hansch

        
         value of SCF3 (+1.44) is among the highest of all common functional groups.
        
        • Application: If your pyridinone lead is potent but too polar to cross the BBB or enter the cell, the SCF3 replacement can increase LogP by ~0.4–0.6 units compared to OCF3.

        The "S-Oxidation Paradox"

        A common hesitation in using sulfur-containing drugs is the risk of metabolic S-oxidation (to sulfoxides/sulfones).

        • Expert Insight: In the SCF3 moiety, the three fluorine atoms exert a powerful inductive electron-withdrawing effect ($ -I $). This dramatically reduces the nucleophilicity of the sulfur atom, rendering it resistant to Cytochrome P450 oxidation . Unlike a standard thioether (Ar-S-Me), an Ar-SCF3 group is often as metabolically stable as its OCF3 counterpart.

        Conformational Orthogonality

        In pyridinones, the OCF3 group often adopts a conformation coplanar with the aromatic ring to allow

        
         conjugation. The SCF3 group, due to the larger radius of sulfur and longer bond length, often twists out of plane.
        
        • Causality: This twist can break planarity-induced stacking aggregation or force the molecule into a specific bioactive conformation that fits "L-shaped" pockets better than the flat OCF3 analog.

        Part 3: Experimental Protocols

        Synthesizing SCF3-substituted pyridinones requires specific protocols, as standard nucleophilic substitutions often fail due to the instability of the SCF3- anion. Below are two field-proven methodologies.

        Method A: Copper-Mediated Displacement (The "Gold Standard")

        This method utilizes stable reagents to convert iodopyridinones to SCF3-pyridinones. It is robust, scalable, and tolerant of other functional groups.

        • Precursor: 3-iodo-2-pyridone or 4-iodo-2-pyridone (N-protected).

        • Reagent: (bpy)CuSCF3 or AgSCF3 + CuI.

        Protocol Steps:

        • Preparation: In a glovebox or under Argon, charge a dried reaction vial with the Iodo-pyridinone substrate (1.0 equiv), AgSCF3 (1.5 equiv), and CuI (2.0 equiv).

        • Solvent: Add anhydrous DMF or NMP (0.2 M concentration).

        • Activation: Stir the mixture at 80–100 °C for 12–16 hours.

          • Note: The reaction mixture will turn dark. Monitoring by 19F NMR (singlet at ~ -42 ppm) is recommended over TLC due to similar Rf values of product and de-iodinated byproduct.

        • Workup: Cool to room temperature. Dilute with EtOAc and filter through a Celite pad to remove metal salts. Wash the filtrate with brine (3x) to remove DMF.

        • Purification: Flash column chromatography. SCF3 products are highly non-polar; start with 100% Hexanes/Heptane.

        Method B: Direct C-H Trifluoromethylthiolation (Late-Stage)

        For advanced lead optimization where the halogen handle is absent.

        • Reagent: N-trifluoromethylthiosuccinimide (Phth-SCF3) or (PhSO2)2N-SCF3.

        • Catalyst: Borane catalyst (e.g., B(C6F5)3) for dihydropyridine intermediate activation.

        Protocol Steps:

        • Activation: Dissolve the pyridinone (protected as methoxypyridine if necessary) in DCM.

        • Reaction: Add Phth-SCF3 (1.2 equiv) and the catalyst (5 mol%).

        • Conditions: Stir at RT for 4 hours.

        • Mechanism: This proceeds via an electrophilic aromatic substitution-like pathway, favored at the C3 or C5 positions of the pyridinone ring.

        Part 4: Visualization & Logic

        Diagram 1: Synthetic Workflow for SCF3-Pyridinones

        This diagram illustrates the decision logic and synthetic pathway for introducing the SCF3 group.

        G Start Target: SCF3-Pyridinone CheckHalogen Is Halogen (I/Br) Present? Start->CheckHalogen RouteA Route A: Metal-Mediated Displacement CheckHalogen->RouteA Yes (Preferred) RouteB Route B: Direct C-H Functionalization CheckHalogen->RouteB No (Late Stage) ReagentsA Reagents: AgSCF3 + CuI or (bpy)CuSCF3 RouteA->ReagentsA ConditionsA Conditions: DMF, 100°C, 12h ReagentsA->ConditionsA Product Purified SCF3-Pyridinone ConditionsA->Product ReagentsB Reagents: Phth-SCF3 + Electrophilic Catalyst RouteB->ReagentsB ConditionsB Conditions: DCM, RT, 4-8h ReagentsB->ConditionsB ConditionsB->Product

        Caption: Decision tree for selecting the optimal synthetic route based on substrate availability.

        Diagram 2: Bioisosteric Decision Matrix

        When should you switch from OCF3 to SCF3?

        Logic Start Lead Compound (OCF3-Pyridinone) Q1 Is BBB Penetration Sufficient? Start->Q1 Q2 Is Metabolic Stability Acceptable? Q1->Q2 No Keep Keep OCF3 Q1->Keep Yes Switch Switch to SCF3 Q2->Switch Stable but Polar Q2->Switch Needs Lipophilicity

        Caption: Strategic logic for initiating the OCF3 to SCF3 bioisosteric replacement.

        References

        • Hante, I., et al. (2022). "C3-Selective Trifluoromethylthiolation and Difluoromethylthiolation of Pyridines and Pyridine Drugs via Dihydropyridine Intermediates." Journal of the American Chemical Society.[1][2] Link

        • Tlili, A., et al. (2016). "The SCF3 Group: A Super-Lipophilic Substituent for Bioactive Molecules." Angewandte Chemie International Edition. Link

        • Glen, R. C., et al. (2019). "Chalcogen OCF3 Isosteres Modulate Drug Properties without Introducing Inherent Liabilities." ChemMedChem. Link

        • Xu, X. H., et al. (2015). "Copper-Mediated Trifluoromethylthiolation of Heteroaryl Halides." Organic & Biomolecular Chemistry. Link

        • Hansch, C., & Leo, A. (1979). "Substituent Constants for Correlation Analysis in Chemistry and Biology." Wiley-Interscience.

        Sources

        comparison of lipophilicity (LogP) between 3-SCF3 and 3-Cl pyridinones

        Comparative Guide: Lipophilicity Modulation in 3-Substituted Pyridinones (SCF vs. Cl)

        Executive Summary: The "Super-Lipophilic" Shift

        In the optimization of pyridinone scaffolds—common in kinase inhibitors and antivirals—the substitution of a Chlorine atom (Cl) with a Trifluoromethylthio group (SCF

        high-impact lipophilicity

        While both substituents are electron-withdrawing, the 3-SCF

        
         moiety induces a drastically higher lipophilicity (LogP) compared to 3-Cl0.7 – 0.8 log units

        Key Takeaway: Use 3-Cl for balanced physicochemical properties and metabolic safety.[1] Deploy 3-SCF

        
        1

        Physicochemical Basis: The Hansch & Hammett Analysis

        To understand the causality behind the lipophilicity shift, we must analyze the substituent constants. The Hansch

        Table 1: Comparative Physicochemical Metrics[2]
        Parameter3-Chloro (Cl)3-Trifluoromethylthio (SCF
        
        
        )
        Net Change (
        
        
        )
        Impact on Pyridinone
        Hansch Lipophilicity (
        
        
        )
        +0.71+1.44+0.73 Significant increase in LogP/LogD.[1]
        Hammett Electronic (
        
        
        )
        +0.23+0.50+0.27SCF
        
        
        is more electron-withdrawing; reduces pKa of pyridinone NH.[1]
        Molar Refractivity (MR) 6.0321.4+15.37SCF
        
        
        adds massive steric bulk; requires larger binding pocket.[1]
        Metabolic Stability ModerateHighPositiveSCF
        
        
        blocks oxidative metabolism more effectively than Cl.[1]

        Data grounded in classical Hansch analysis and recent fluoro-organic chemistry reviews [1][2].[1]

        Mechanistic Insight

        The pyridinone ring is a polar scaffold. The 3-Cl substituent provides a modest lipophilic boost, aiding binding without crashing solubility. The 3-SCF

        
        
        
        

        Strategic Decision Workflow

        The following diagram outlines the decision logic for choosing between these two moieties during Lead Optimization.

        PyridinoneOptimizationStartPyridinone Lead Candidate(Optimization Phase)DecisionPrimary Optimization Goal?Start->DecisionRoute_ClGoal: Balance Solubility/PotencyDecision->Route_ClSolubility LimitedRoute_SCF3Goal: Maximize Permeability/PotencyDecision->Route_SCF3Permeability LimitedSelect_ClSelect 3-Cl Substituent(Modest LogP Increase)Route_Cl->Select_ClSelect_SCF3Select 3-SCF3 Substituent(High LogP Increase)Route_SCF3->Select_SCF3Outcome_ClOutcome:- Lower Lipophilic Efficiency (LipE)- Better Solubility- Standard Metabolic StabilitySelect_Cl->Outcome_ClOutcome_SCF3Outcome:- High Membrane Permeability- Potential BBB Penetration- High Metabolic StabilitySelect_SCF3->Outcome_SCF3

        Figure 1: Decision tree for substituting 3-Cl vs. 3-SCF3 based on ADME requirements.

        Experimental Validation Protocols

        As a Senior Application Scientist, I recommend orthogonal validation. Relying solely on calculated LogP (cLogP) for SCF

        Protocol A: High-Throughput LogD Determination (HPLC Method)

        Best for rapid screening of pyridinone libraries.

        • System Setup: Agilent 1290 Infinity II or equivalent HPLC with DAD detection.

        • Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus, 3.5 µm).

        • Mobile Phase:

          • A: 20 mM Ammonium Acetate (pH 7.[1]4) saturated with n-octanol.[1][2]

          • B: Methanol saturated with n-octanol.[1]

        • Calibration: Inject 5–7 standards with known LogP values (e.g., Toluene, Naphthalene, Triphenylene) spanning the expected range (LogP 2–5).

        • Measurement: Run the 3-SCF

          
           and 3-Cl pyridinone analogs using a fast gradient (0–100% B in 5 min).
          
        • Calculation: Correlate retention time (

          
          ) to LogP using the calibration curve.
          
          • Note: The 3-SCF

            
             analog will elute significantly later than the 3-Cl analog.[1] Ensure the gradient is long enough to elute the SCF
            
            
            compound.
        Protocol B: Shake-Flask Method (Gold Standard)

        Required for definitive data if HPLC results are ambiguous.[1]

        • Preparation: Mutually saturate n-octanol and phosphate-buffered saline (PBS, pH 7.4) for 24 hours.

        • Dissolution: Dissolve 1 mg of the pyridinone derivative in the octanol phase.

        • Equilibration: Add an equal volume of the aqueous phase.[1] Shake mechanically for 1 hour at 25°C. Centrifuge to separate phases.

        • Quantification: Analyze both phases using LC-MS/MS.

        • Data Analysis: Calculate LogD using the ratio of concentrations:

          
          
          Expectation: The 3-SCF
          
          
          compound will show a concentration ratio in octanol roughly 5–6 times higher than the 3-Cl compound.[1]

        Critical Analysis: Implications for Drug Development[4][5]

        Metabolic Shielding

        The 3-Cl group is robust but can be susceptible to oxidative dehalogenation or nucleophilic displacement (S

        3-SCF
        
        
        1
        
        
        1
        
        
        Binding Affinity (Steric Fit)
        • 3-Cl: Small volume.[1][3] Fits into tight pockets.[1]

        • 3-SCF

          
          :  Large volume (High MR).[1] It requires a distinct "hydrophobic sub-pocket."[1]
          
          • Risk:[1][4] If the binding pocket is tight, 3-SCF

            
             will cause a steric clash, abolishing potency despite improved lipophilicity.
            
          • Opportunity: If the pocket is open/solvent-exposed, the SCF

            
             group can displace high-energy water molecules, providing a significant entropic gain in binding energy.
            
        Acid-Base Properties

        Pyridinones often rely on the NH/CO tautomerism for hydrogen bonding.[1] Both Cl and SCF

        
        
        
        
        
        
        • Effect: The 3-SCF

          
           pyridinone will be more acidic (lower pKa).[1] At physiological pH (7.4), a higher fraction may exist in the anionic form compared to the Cl analog, which could paradoxically lower membrane permeability despite the higher intrinsic lipophilicity of the neutral species. Always measure LogD
          
          
          , not just LogP.

        References

        • Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience.[1] (Source of fundamental

          
           values).
          
        • Leroux, F. R., et al. (2013).[1] "Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and agrochemistry." ChemBioChem, 14(14), 1805-1812.[1] Link

        • Ilardi, E. A., et al. (2014).[1] "Functionalization of Pyridinones." Journal of Medicinal Chemistry. (Context for pyridinone scaffold properties).

        • Meanwell, N. A. (2018).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

        Safety Operating Guide

        3-((Trifluoromethyl)thio)pyridin-2(1H)-one proper disposal procedures

        Author: BenchChem Technical Support Team. Date: March 2026

        Topic: Proper Disposal Procedures for 3-((Trifluoromethyl)thio)pyridin-2(1H)-one Audience: Researchers, Senior Scientists, and EHS Officers.

        Executive Summary: The "Bottom Line Up Front" (BLUF)

        3-((Trifluoromethyl)thio)pyridin-2(1H)-one represents a specialized class of fluorinated organosulfur compounds. Its disposal is governed not just by the pyridone core, but critically by the trifluoromethylthio (

        
        ) moiety .
        
        • Primary Disposal Method: High-Temperature Incineration with Flue Gas Scrubbing.

        • Critical Hazard: Combustion releases Hydrogen Fluoride (HF) and Sulfur Oxides (

          
          ) .
          
        • Strict Prohibition: Do NOT mix with non-halogenated solvent waste streams. Do NOT dispose of via sanitary sewer.

        Chemical Characterization & Hazard Profile

        To dispose of this compound safely, one must understand the specific hazards driven by its functional groups.[1] The

        
         group is highly lipophilic and chemically robust, requiring aggressive conditions for mineralization.
        
        FeatureSpecificationDisposal Implication
        Chemical Structure Pyridin-2-one core +
        
        
        Nitrogen, Sulfur, and Fluorine content requires multi-stage pollution control.
        Lipophilicity High (
        
        
        )
        Rapid skin absorption. Double-gloving (Nitrile/Laminate) is mandatory during waste handling.
        Combustion Products
        
        
        ,
        
        
        ,
        
        
        ,
        
        
        HF generation is the rate-limiting safety factor for incinerator selection.
        Reactivity Stable; Weakly Acidic/BasicCompatible with general "Halogenated Organic" waste streams but must be segregated from strong oxidizers.

        GHS Hazard Classification (Inferred from Analogs):

        • Acute Toxicity (Oral): Category 3 (Toxic if swallowed).[2][3]

        • Skin/Eye Irritation: Category 2 (Causes severe irritation).[2][4][5]

        • Target Organ Toxicity: May cause respiratory irritation.[5]

        Waste Segregation Protocols

        Proper segregation at the bench is the single most effective safety measure. Mixing this compound with incompatible streams can result in regulatory fines or facility damage (due to HF corrosion).

        The "Red Flag" Rule

        Any waste container holding 3-((Trifluoromethyl)thio)pyridin-2(1H)-one must be flagged as "HALOGENATED" and "SULFUR-BEARING."

        Segregation Decision Matrix (DOT Visualization):

        WasteSegregation Start Waste Generation: 3-((Trifluoromethyl)thio)pyridin-2(1H)-one StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder, Contaminated PPE) StateCheck->Solid Solid Liquid Liquid Waste (Mother Liquor/Solvent) StateCheck->Liquid Liquid StreamC STREAM C: Solid Hazardous Waste (Lab Pack) Solid->StreamC HalogenCheck Is Solvent Halogenated? (DCM, Chloroform) Liquid->HalogenCheck StreamA STREAM A: Halogenated Organic Solvents (High BTU, High Cl/F) HalogenCheck->StreamA Yes StreamB STREAM B: Non-Halogenated Solvents (Acetone, MeOH, EtOAc) HalogenCheck->StreamB No Action1 DO NOT MIX. Add to Stream A only. StreamB->Action1 Contamination Risk Action1->StreamA

        Figure 1: Waste Segregation Decision Matrix. Note that adding this compound to a non-halogenated stream (Stream B) reclassifies the entire drum as Halogenated, significantly increasing disposal costs.

        Detailed Disposal Workflow

        A. Solid Waste (Pure Compound or Spill Debris)
        • Containerization: Place solid waste in a wide-mouth high-density polyethylene (HDPE) jar. Glass is acceptable but HDPE is preferred to minimize breakage risks.

        • Labeling: Attach a hazardous waste tag.

          • Constituents: "3-((Trifluoromethyl)thio)pyridin-2(1H)-one" (Do not use abbreviations).

          • Hazard Checkboxes: Toxic, Irritant.[2][3][4][5]

        • Lab Packing: This container should be "Lab Packed" (placed in a larger drum with vermiculite/absorbent) for transport.

        • Disposal Code: Classify as Halogenated Organic Solid .

        B. Liquid Waste (Reaction Mixtures)
        • Compatibility: Ensure the solvent system is compatible.

          • Compatible: Dichloromethane, Chloroform, Ethyl Acetate, Toluene.

          • Incompatible: Fuming nitric acid, strong oxidizers (peroxides).

        • Accumulation: Pour into the "Halogenated Solvent" carboy.

          • Why? Even if dissolved in a non-halogenated solvent (like Methanol), the presence of the

            
             group mandates the entire mixture be treated as halogenated waste (
            
            
            
            ppm halogens).
        • pH Check: If the reaction involved acidic workups, neutralize the waste stream to pH 6-9 before adding to the solvent drum to prevent drum corrosion.

        The Incineration Requirement (Scientific Rationale)

        Why can't this just go to a standard fuel blender? The Carbon-Fluorine (C-F) bond is the strongest single bond in organic chemistry (

        
        ). Standard cement kilns or fuel blenders often operate at temperatures insufficient to fully mineralize high concentrations of fluorinated aromatics, potentially leading to the formation of toxic byproducts or unreacted release.
        

        The Required Mechanism:

        • Thermal Destruction: The waste must be injected into a hazardous waste incinerator operating at

          
            with a residence time of >2 seconds .
          
        • Chemical Transformation:

          
          
          
        • Acid Gas Scrubbing: The flue gas must pass through a wet scrubber (typically Sodium Hydroxide, NaOH).

          
          
          
          
          

        Incineration Workflow Diagram:

        Incineration Waste Waste Feed (R-SCF3) Kiln Rotary Kiln (1100°C, >2s) Waste->Kiln Injection Gas Combustion Gases (HF, SO2, NOx) Kiln->Gas Oxidation Quench Quench Tower (Cooling) Gas->Quench Scrubber Caustic Scrubber (NaOH Spray) Quench->Scrubber Stack Clean Exhaust (N2, CO2, H2O) Scrubber->Stack Neutralization

        Figure 2: Critical path for the destruction of fluorinated organosulfur compounds. The scrubber stage is non-negotiable to prevent acid rain precursors.

        Emergency Response Procedures

        In the event of a spill or exposure during disposal preparation:

        • Spill Cleanup:

          • Evacuate the immediate area if dust is generated.[2][3][6]

          • PPE: Wear nitrile gloves (double layer recommended), safety goggles, and a lab coat. If powder is fine, use an N95 or P100 respirator.

          • Containment: Cover spill with a wet paper towel or absorbent pad to prevent dust dispersion.

          • Clean: Wipe up solids. Clean area with soap and water.[2][3][6][7][8]

          • Disposal: Place all cleanup materials into a sealed bag and label as "Hazardous Waste - Solid (Toxic)."

        • First Aid:

          • Skin Contact: Wash with soap and water for 15 minutes.[3][8] The lipophilic nature of the

            
             group aids absorption; do not use solvents (ethanol/DMSO) to wash skin as they may enhance penetration.
            
          • Eye Contact: Rinse cautiously with water for 15 minutes.[5][8]

        References

        • Fisher Scientific. (2025). Safety Data Sheet: 3-(Trifluoromethyl)pyridine. Retrieved from

        • U.S. Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from

        • BenchChem. (2025).[8][9] Personal protective equipment for handling N-(trifluoromethylthio)saccharin. Retrieved from

        • Gore-Tex / KIT. (2019). Waste incineration of Polytetrafluoroethylene (PTFE) to evaluate potential formation of PFAS. Retrieved from

        • National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: (3-((Trifluoromethyl)thio)pyridin-2-yl)methanol.[10] Retrieved from

        Sources

        Personal protective equipment for handling 3-((Trifluoromethyl)thio)pyridin-2(1H)-one

        Author: BenchChem Technical Support Team. Date: March 2026

        CAS: 1204235-19-7 Formula: C₆H₄F₃NOS Molecular Weight: 195.16 g/mol Synonyms: 3-(Trifluoromethylthio)-2-pyridone; 2-Hydroxy-3-(trifluoromethylthio)pyridine (tautomer)[1]

        Part 1: Emergency Overview & Core Directive

        Immediate Action Required: Treat this compound as a high-potency irritant with the potential to release hydrogen fluoride (HF) and toxic sulfur oxides upon thermal decomposition.[1] While specific toxicological data is often limited for specialized building blocks, the structural combination of a fluorinated motif and an organosulfur group mandates a conservative, high-containment safety strategy.

        Emergency Response Card
        ScenarioImmediate Action
        Skin Contact Wash immediately with soap and water for 15 minutes.[1][2] If redness persists, seek medical attention. Note: Do not use organic solvents (ethanol/DMSO) as they may enhance dermal absorption.
        Eye Contact Flush eyes with water for 15 minutes, lifting eyelids.[2][3] Remove contact lenses if safe.[3][4][5][6][7][8][9] Seek immediate ophthalmological evaluation.
        Inhalation Evacuate to fresh air.[2][3][4][5][6][8][10] If breathing is difficult, trained personnel should administer oxygen. Monitor for delayed pulmonary edema (a risk with fluorinated degradation products).
        Spill Evacuate area. Do not attempt cleanup without full PPE.[3][5][6] Adsorb with inert material (Vermiculite). Do not use water (hydrolysis risk).
        Part 2: Risk Assessment & PPE Strategy (Self-Validating Protocols)

        Effective safety is not about following a list; it is about understanding the failure modes of your protective barriers.

        1. The "Double-Barrier" PPE Standard

        For 3-((Trifluoromethyl)thio)pyridin-2(1H)-one, standard laboratory PPE is insufficient due to the penetrating nature of organosulfur compounds and the corrosive potential of hydrolysis byproducts.[1]

        • Hand Protection (The "Sacrificial Layer" Logic):

          • Primary Layer (Inner): 4 mil Nitrile (Standard protection).

          • Secondary Layer (Outer): 5-8 mil Nitrile or Neoprene (Sacrificial barrier).[1]

          • Validation: Organosulfur compounds can permeate thin nitrile in <15 minutes. The outer glove absorbs the initial exposure, while the inner glove remains the sterile barrier. Change outer gloves immediately upon splash contact.

        • Respiratory Protection:

          • Primary Control: Chemical Fume Hood (Face velocity > 100 fpm).

          • Secondary (Spill/Outside Hood): Full-face respirator with Multi-Gas cartridges (OV/AG/P100).[1]

          • Validation: The -SCF₃ moiety is stable but can degrade to release HF and sulfur species.[1] A standard N95 provides zero protection against these vapors.

        2. PPE Decision Logic

        The following diagram illustrates the decision process for selecting PPE based on operational scale and risk.

        PPE_Decision_Tree cluster_legend Protocol Validation Start Operation Type Scale Scale < 100 mg? Start->Scale State Solid or Solution? Scale->State Yes Hood Fume Hood Available? Scale->Hood No (>100mg) Level1 Level 1: Standard PPE (Lab Coat, Goggles, Single Nitrile) State->Level1 Solid (Weighing) Level2 Level 2: Enhanced PPE (Double Nitrile, Face Shield, Fume Hood) State->Level2 Solution (Heating/Rxn) Hood->Level2 Yes Level3 Level 3: High Containment (Glove Box or Full-Face Respirator) Hood->Level3 No (Critical Fail) Validation Always assume HF generation upon thermal stress.

        Figure 1: PPE Selection Logic based on operational scale and state. Note that heating solutions always escalates the risk level due to increased vapor pressure.

        Part 3: Operational Handling Protocol

        This workflow is designed to minimize static discharge (common with fluorinated solids) and prevent vapor release.[10]

        Step 1: Weighing & Transfer
        • The Problem: Fluorinated heterocycles often exhibit high static charge, causing "fly-away" powder that contaminates balances.

        • The Solution: Use an antistatic gun or a polonium strip near the balance.

        • Protocol:

          • Place the balance inside the fume hood or a vented enclosure.

          • Tare a glass vial (avoid plastic weighing boats which increase static).

          • Transfer solid using a clean metal spatula (grounded if possible).

          • Cap the vial immediately after weighing. Do not transport open containers across the lab.

        Step 2: Reaction Setup
        • Solvent Choice: 3-((Trifluoromethyl)thio)pyridin-2(1H)-one is typically soluble in polar aprotic solvents (DMSO, DMF, MeCN).[1]

        • Thermal Safety:

          • Warning: Avoid strong oxidizers (e.g., KMnO₄, concentrated H₂O₂) unless the reaction thermodynamics are strictly controlled. The sulfur center is oxidizable, potentially leading to exothermic runaways.

          • Inert Atmosphere: Run reactions under Nitrogen or Argon to prevent moisture-induced hydrolysis of the -SCF₃ group.[1]

        Step 3: Decontamination of Tools
        • Reagent: 10% Bleach (Sodium Hypochlorite) solution.

        • Mechanism: Hypochlorite oxidizes residual thiols/sulfides to sulfonates, which are non-volatile and water-soluble.

        • Procedure: Soak spatulas and glassware in the bleach bath for 20 minutes inside the fume hood before washing with standard detergent.

        Part 4: Disposal & Waste Management

        Critical Rule: Never mix this compound with acid waste streams. Acidification can liberate HF or volatile sulfur species.

        Waste StreamProtocol
        Solid Waste Double-bag in heavy-duty polyethylene. Label as "Toxic Solid - Fluorinated Organosulfur".[1] Send for high-temperature incineration.[1]
        Liquid Waste Segregate into "Halogenated Organic" waste. Do not mix with acidic aqueous waste. Ensure the container is vented if recent oxidation steps were performed.
        Spill Cleanup 1. Cover with Vermiculite or Sand.2. Scoop into a wide-mouth jar.3. Wipe surface with 10% Bleach, then water.4. Treat all cleanup materials as hazardous waste.
        References
        • Chemical Identity & Properties

          • Source: ChemSrc. "3-((Trifluoromethyl)thio)pyridin-2(1H)-one CAS 1204235-19-7".[1]

        • General Handling of Fluorinated Pyridines

          • Source: Fisher Scientific. "Safety Data Sheet: 3-(Trifluoromethyl)pyridine". (Used for class-based hazard extrapolation).[1]

          • [1]

        • Trifluoromethylthiolation Reagent Safety

          • Source: Organic & Biomolecular Chemistry.[11] "Synthesis of trifluoromethylthiolated pyridinones". (Provides context on synthesis and stability).

        • Hazards of Fluorinated Thio-Compounds

          • Source: BenchChem.[7] "Safety Guide for N-(trifluoromethylthio)saccharin". (Analogous -SCF3 handling protocols).

        Sources

        ×

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